molecular formula C8H20N2O2 B1293662 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- CAS No. 2997-01-5

1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-

Cat. No.: B1293662
CAS No.: 2997-01-5
M. Wt: 176.26 g/mol
InChI Key: POTQBGGWSWSMCX-UHFFFAOYSA-N
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Description

1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- is a useful research compound. Its molecular formula is C8H20N2O2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-(3-aminopropoxy)ethoxy]propan-1-amine
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InChI

InChI=1S/C8H20N2O2/c9-3-1-5-11-7-8-12-6-2-4-10/h1-10H2
Source PubChem
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InChI Key

POTQBGGWSWSMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H20N2O2
Source PubChem
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Related CAS

34901-14-9
Record name Polyethylene glycol bis(3-aminopropyl) ether
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DSSTOX Substance ID

DTXSID0062761
Record name 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-
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Molecular Weight

176.26 g/mol
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CAS No.

2997-01-5, 34901-14-9
Record name EDR 176
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Record name 1-Propanamine, 3,3'-(1,2-ethanediylbis(oxy))bis-
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Record name 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-
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Record name 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-
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Record name 3,3'-ethylenedioxybis(propylamine)
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Record name O,O'-Bis(3-aminopropyl)polyethylene glycol
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Record name 1,2-Bis(3-aminopropoxy)ethane
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Foundational & Exploratory

An In-depth Technical Guide to 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-, also known by its IUPAC name 3-[2-(3-aminopropoxy)ethoxy]propan-1-amine, is a diamine compound with a flexible diether linkage. Its unique structure, combining hydrophilic ether groups and reactive primary amine functionalities, makes it a versatile building block in various chemical and biomedical applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging roles in polymer chemistry, drug delivery, and gene therapy, with a focus on experimental data and protocols for the scientific community.

Chemical and Physical Properties

1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- is a colorless to light yellow liquid under standard conditions. Its key physicochemical properties are summarized in the table below.[1]

PropertyValueReference
Molecular Formula C8H20N2O2[2]
Molecular Weight 176.26 g/mol [2]
CAS Number 2997-01-5[2]
IUPAC Name 3-[2-(3-aminopropoxy)ethoxy]propan-1-amine[2]
Synonyms Di(3-aminopropoxy)ethane, 3,3'-(Ethylenedioxy)bispropylamine, Ethylene glycol bis(3-aminopropyl) ether[2][3]
Boiling Point 127-130 °C (at 7 mmHg)[1]
Density 0.9837 g/cm³[1]
Vapor Pressure 10 Pa at 20°C[1]
Water Solubility 1000 g/L at 20°C[1]
pKa 10.01 ± 0.10 (Predicted)[1]
LogP -1.24 at 21.6°C[1]

Synthesis

The synthesis of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- can be achieved through several routes, primarily involving the reaction of 1,2-bis(2-chloroethoxy)ethane with an excess of ammonia or through a multi-step process involving cyanoethylation followed by reduction.

General Synthesis Methodologies

General methods for the synthesis of this compound include:

  • Etherification: Reacting propanamine with ethylene glycol under acidic conditions.[4]

  • Condensation Reactions: Starting from simpler amines and alcohols with controlled heating and water removal.[4]

  • Reduction Reactions: Utilizing reducing agents on suitable precursors.[4]

A more specific, though still general, laboratory-scale synthesis involves a two-step process:

  • Cyanoethylation of 1,2-ethanediol: Reaction of 1,2-ethanediol with acrylonitrile to form the dinitrile intermediate, 3,3'-[1,2-ethanediylbis(oxy)]bis(propanenitrile).

  • Reduction of the dinitrile: The resulting dinitrile is then reduced to the corresponding diamine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Applications in Polymer Chemistry

The bifunctional nature of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- makes it a valuable monomer and crosslinking agent in polymer synthesis. The primary amine groups can readily participate in polymerization reactions, while the flexible ether backbone imparts desirable properties to the resulting polymers, such as hydrophilicity and biocompatibility.

Use as a Curing Agent for Epoxy Resins

The amine functional groups are highly reactive towards epoxide rings, making this compound an effective curing agent for epoxy resins.[3] The crosslinking reaction forms a durable, thermoset polymer network.

Incorporation into Biocompatible Polymers

Its hydrophilic and flexible nature makes it a suitable component for creating biocompatible polymers for various biomedical applications. These polymers are being investigated for use in medical devices and drug delivery systems.[5][6][7]

Role in Drug and Gene Delivery

The potential of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- in drug and gene delivery is an active area of research. Its ability to be incorporated into polymers and nanoparticles allows for the development of sophisticated delivery vehicles.

Component of Polymer-Based Drug Delivery Systems

This diamine can be used as a linker to conjugate drugs to a polymer backbone, forming polymer-drug conjugates. The flexible ether chain can enhance the solubility and bioavailability of hydrophobic drugs.

Surface Modification of Nanoparticles

The amine groups can be used to functionalize the surface of nanoparticles. This modification can alter the surface charge, influencing cellular uptake and cytotoxicity. Positively charged nanoparticles often exhibit enhanced cellular uptake due to electrostatic interactions with the negatively charged cell membrane.[6]

Gene Delivery Vectors

Cationic polymers are widely investigated for their ability to condense and protect nucleic acids (DNA and RNA) and facilitate their delivery into cells. The primary amine groups of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- can be protonated at physiological pH, imparting a positive charge to polymers containing this moiety. This makes them promising candidates for the development of non-viral gene delivery vectors.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are often proprietary or described within the context of specific research. However, based on general chemical principles and related literature, the following represents a plausible laboratory-scale synthesis protocol.

Illustrative Synthesis Protocol

Step 1: Synthesis of 3,3'-[1,2-ethanediylbis(oxy)]bis(propanenitrile)

  • To a stirred solution of 1,2-ethanediol (1 equivalent) in dioxane, add a catalytic amount of a strong base (e.g., sodium hydroxide).

  • Slowly add acrylonitrile (2.2 equivalents) dropwise to the reaction mixture at a controlled temperature (e.g., 20-30°C).

  • After the addition is complete, continue stirring at room temperature for 24 hours.

  • Neutralize the catalyst with an acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the resulting dinitrile by vacuum distillation.

Step 2: Reduction to 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LiAlH4) (excess) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 3,3'-[1,2-ethanediylbis(oxy)]bis(propanenitrile) (1 equivalent) in the same anhydrous solvent to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting aluminum salts and wash them thoroughly with the solvent.

  • Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine.

  • Purify the product by vacuum distillation.

Safety and Handling

1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- is classified as a corrosive substance. It can cause severe skin burns and eye damage. It may also be harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Signaling Pathways

As a diamine, 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- belongs to the broader class of polyamines. While specific signaling pathways directly modulated by this compound are not yet well-documented, polyamines, in general, are known to play crucial roles in various cellular processes, including cell growth, proliferation, and differentiation.[2][8][9] They can influence signaling pathways by interacting with negatively charged macromolecules like DNA, RNA, and proteins.[2]

Below is a generalized diagram of the polyamine metabolic pathway, which illustrates the synthesis and catabolism of natural polyamines. This provides a conceptual framework for understanding how a synthetic diamine might interact with or influence these fundamental cellular processes.

Polyamine_Metabolism cluster_synthesis Polyamine Synthesis cluster_catabolism Polyamine Catabolism cluster_aminopropyl_donor Aminopropyl Donor Pathway Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM Spermine Spermine Spermidine->Spermine SMS N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT N1_Acetylspermine N1-Acetylspermine Spermine->N1_Acetylspermine SSAT N1_Acetylspermidine->Putrescine PAOX N1_Acetylspermine->Spermidine PAOX dcSAM Decarboxylated S-adenosylmethionine (dcSAM) SAM S-adenosylmethionine (SAM) SAM->dcSAM AMD1 Methionine Methionine Methionine->SAM ODC Ornithine Decarboxylase (ODC) SRM Spermidine Synthase (SRM) SMS Spermine Synthase (SMS) SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) PAOX Polyamine Oxidase (PAOX) AMD1 S-adenosylmethionine Decarboxylase (AMD1)

Caption: Generalized polyamine metabolic pathway.

Conclusion

1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- is a chemical compound with significant potential, particularly in the fields of polymer science and biomedical applications. Its unique combination of reactive amine groups and a flexible, hydrophilic diether core makes it an attractive building block for creating advanced materials. While its direct biological activity and interaction with specific signaling pathways are still under investigation, its role as a component in drug and gene delivery systems is a promising area of future research. Further studies are warranted to fully elucidate its potential and to develop detailed, optimized protocols for its various applications.

References

An In-depth Technical Guide to Diethylene Glycol Bis(3-aminopropyl) Ether: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol bis(3-aminopropyl) ether is a versatile linear molecule widely utilized in various scientific and industrial fields. Its unique structural features, characterized by terminal primary amine functionalities and a flexible hydrophilic diether core, make it an invaluable building block and cross-linking agent. This guide provides a comprehensive overview of its structure, properties, and key applications, with a focus on its relevance to research and drug development.

Core Structure and Functional Groups

The fundamental structure of Diethylene glycol bis(3-aminopropyl) ether, with the chemical formula C10H24N2O3, consists of a central diethylene glycol unit flanked by two aminopropyl groups.[1] The molecule is symmetrical, with two primary amine (-NH2) groups at either end. These terminal amines are the primary sites of chemical reactivity, readily participating in a variety of nucleophilic reactions. The central portion of the molecule is composed of two ether linkages (-O-) separated by ethylene groups, imparting flexibility and hydrophilicity.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of Diethylene glycol bis(3-aminopropyl) ether is presented in the tables below. This information is crucial for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of Diethylene Glycol Bis(3-aminopropyl) Ether

PropertyValue
Molecular Formula C10H24N2O3
Molecular Weight 220.31 g/mol [1]
CAS Number 4246-51-9
Appearance Colorless to pale yellow liquid
Density 1.005 g/mL at 25 °C[2]
Boiling Point 146-148 °C at 4 mmHg[2]
Melting Point -32 °C[3]
Refractive Index n20/D 1.464[2]
Solubility Soluble in water and polar organic solvents.
Vapor Pressure <0.001 hPa at 20 °C[4]

Table 2: Safety and Handling Information

Hazard StatementPrecautionary Statement
Causes severe skin burns and eye damage.Wear protective gloves, clothing, eye, and face protection.[5]
Corrosive to the respiratory system.[6]Use only in a well-ventilated area.[5]
May be combustible at high temperatures.[6]Keep away from heat and open flames.[6]
Reactive with strong oxidizing agents and strong acids.[6]Store away from incompatible materials.[5]

Role as a Versatile Building Block and Cross-linking Agent

The bifunctional nature of Diethylene glycol bis(3-aminopropyl) ether makes it an excellent homobifunctional cross-linking agent. The two primary amine groups can react with a variety of functional groups, including carboxylic acids, activated esters, isocyanates, and aldehydes, to form stable covalent bonds. This allows for the coupling of two molecules or the formation of extended polymer chains.

Applications in Polymer Chemistry

In polymer science, it serves as a monomer or a curing agent. Its reaction with diacids or diisocyanates leads to the formation of polyamides and polyureas, respectively. Furthermore, it is widely used as a curing agent for epoxy resins, where the amine groups react with the epoxide rings to form a cross-linked thermoset polymer.[7][8] This process is fundamental in the production of adhesives, coatings, and composite materials.[3]

Bioconjugation and Drug Delivery

In the realm of drug development, Diethylene glycol bis(3-aminopropyl) ether is a valuable linker for bioconjugation. Its hydrophilic and flexible spacer arm can improve the solubility and pharmacokinetic properties of the resulting conjugate. It can be used to link peptides, proteins, antibodies, or other targeting ligands to therapeutic agents.

Experimental Protocols

While specific experimental conditions will vary depending on the substrates and desired product, a conceptual protocol for a typical bioconjugation reaction is provided below.

Conceptual Protocol: Amide Bond Formation for Bioconjugation

This protocol describes the coupling of a carboxyl-containing molecule (e.g., a small molecule drug) to a biomolecule (e.g., a protein) using Diethylene glycol bis(3-aminopropyl) ether as a linker, facilitated by carbodiimide chemistry.

Materials:

  • Molecule with a carboxylic acid group

  • Diethylene glycol bis(3-aminopropyl) ether

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Biomolecule with accessible amine groups

  • Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid: Dissolve the carboxyl-containing molecule in an appropriate solvent. Add EDC and NHS to activate the carboxylic acid, forming an NHS ester.

  • Reaction with Linker: Introduce Diethylene glycol bis(3-aminopropyl) ether to the activated molecule solution. The primary amine of the linker will react with the NHS ester to form a stable amide bond, resulting in a mono-functionalized linker-drug conjugate.

  • Purification of Linker-Drug Conjugate: Purify the product from unreacted starting materials using an appropriate chromatographic technique.

  • Activation of the Second Amine: The remaining terminal amine on the linker-drug conjugate can then be used for conjugation to a biomolecule.

  • Conjugation to Biomolecule: React the purified linker-drug conjugate with the target biomolecule in a suitable buffer. The amine group on the linker will react with an appropriate functional group on the biomolecule (e.g., an activated carboxyl group on the protein).

  • Quenching and Purification: Quench any unreacted sites and purify the final bioconjugate using a method that separates the conjugate from unconjugated materials, such as size exclusion chromatography.

Logical Workflows and Visualizations

The application of Diethylene glycol bis(3-aminopropyl) ether in drug delivery can be visualized as a multi-step process.

experimental_workflow cluster_synthesis Linker-Payload Synthesis cluster_bioconjugation Bioconjugation Drug Drug with Carboxylic Acid Activation Activation (EDC/NHS) Drug->Activation Linker DEG bis(3-aminopropyl) ether Conjugation1 Amide Bond Formation Linker->Conjugation1 Activation->Conjugation1 Purification1 Purification of Linker-Drug Conjugation1->Purification1 Conjugation2 Conjugation to Antibody Purification1:e->Conjugation2:w Antibody Antibody Antibody->Conjugation2 Purification2 Purification of ADC Conjugation2->Purification2 ADC Antibody-Drug Conjugate Purification2->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

This diagram illustrates the sequential process of first synthesizing a linker-payload intermediate and then conjugating it to an antibody to form the final ADC.

Caption: Generic Homobifunctional Cross-linking Reaction.

This diagram shows how Diethylene glycol bis(3-aminopropyl) ether can link two molecules (Molecule A) that have a reactive group (X) that can form a covalent bond (Y) with the amine groups of the linker.

Conclusion

Diethylene glycol bis(3-aminopropyl) ether is a highly adaptable and valuable chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure, comprising terminal primary amines and a flexible hydrophilic core, allows for its use in a wide array of applications, from polymer synthesis to the development of sophisticated drug delivery systems. A thorough understanding of its chemical properties and safe handling procedures is paramount to harnessing its full potential in the laboratory and beyond.

References

An In-Depth Technical Guide on the Biological and Biomedical Applications of Di(3-aminopropyl) ether of diethylene glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(3-aminopropyl) ether of diethylene glycol, also known as 4,7,10-Trioxa-1,13-tridecanediamine, is a versatile diamine compound. While not possessing intrinsic biological activity in the traditional pharmacological sense, its unique physicochemical properties make it a valuable tool in biomedical research and drug development. This technical guide provides a comprehensive overview of its known toxicological data, and details its applications as a linker in bioconjugation, a component in drug delivery systems, and a surface modifying agent for nanomaterials. The content herein is intended to inform researchers and drug development professionals on the practical utility of this molecule.

Introduction

Di(3-aminopropyl) ether of diethylene glycol is a linear molecule featuring two primary amine groups at its termini, separated by a flexible and hydrophilic diethylene glycol ether linkage. Its chemical structure lends it to a variety of chemical modifications, making it an attractive building block in several scientific and industrial fields. In the context of biological sciences, its primary role is not as a bioactive agent but as a critical component in the design and synthesis of more complex, biologically active constructs. This guide will summarize the available data on its toxicological profile and explore its key applications in a biological context.

Toxicological Data

While the compound is utilized in various applications, it is important to be aware of its toxicological profile. The available data indicates that it can be corrosive and cause irritation upon contact. The acute toxicity data is summarized in the table below.

Toxicity Data for Di(3-aminopropyl) ether of diethylene glycol
Parameter Value
Oral LD50 (Rat)4290 mg/kg[1]
Dermal LD50 (Rabbit)2500 µl/kg[1]

Note: The compound is corrosive to skin, eyes, and the respiratory system.[1] Direct contact may cause burns, and inhalation of mists can lead to severe respiratory irritation.[1] Standard safety precautions, including the use of personal protective equipment, should be employed when handling this chemical.

Applications in a Biological Context

The primary utility of Di(3-aminopropyl) ether of diethylene glycol in the life sciences is as a flexible, hydrophilic linker and spacer. Its diamino functionality allows for straightforward conjugation to a variety of molecules.

Bioconjugation and Linker Chemistry

The presence of two primary amine groups makes this molecule a homobifunctional crosslinker. These amine groups can react with various functional groups on biomolecules, such as carboxylic acids, to form stable amide bonds. This property is leveraged in several research applications.

  • Activation of Carboxylic Acid: The carboxylic acid-containing biomolecule (e.g., a protein, antibody, or drug molecule) is dissolved in an appropriate anhydrous solvent (e.g., dimethylformamide or dimethyl sulfoxide). A carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added, often in the presence of an activator like N-hydroxysuccinimide (NHS) to form a more stable active ester. The reaction is typically stirred at room temperature for 1-4 hours.

  • Coupling Reaction: Di(3-aminopropyl) ether of diethylene glycol is added to the activated biomolecule solution. The reaction mixture is stirred at room temperature for an additional 2-12 hours.

  • Purification: The resulting conjugate is purified from unreacted starting materials and byproducts using techniques appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or high-performance liquid chromatography (HPLC).

  • Characterization: The final conjugate is characterized by methods such as mass spectrometry, SDS-PAGE (for proteins), and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

G cluster_activation Activation Step cluster_coupling Coupling Step Biomolecule Biomolecule (with -COOH) Activated_Biomolecule NHS-activated Biomolecule Biomolecule->Activated_Biomolecule Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Biomolecule Conjugate Biomolecule-Linker Conjugate Activated_Biomolecule->Conjugate Coupling Linker Di(3-aminopropyl) ether of diethylene glycol Linker->Conjugate

General workflow for bioconjugation using Di(3-aminopropyl) ether of diethylene glycol.

Proteolysis Targeting Chimeras (PROTACs)

A significant application of this molecule is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the two binding moieties. The flexibility and hydrophilicity of Di(3-aminopropyl) ether of diethylene glycol make it a useful component in PROTAC linker design.

G cluster_protac PROTAC Molecule Target_Protein Target Protein Warhead Warhead Target_Protein->Warhead Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase->E3_Ligase_Ligand Binds Linker Linker (e.g., Di(3-aminopropyl) ether of diethylene glycol) Warhead->Linker Linker->E3_Ligase_Ligand

Role of the linker in a PROTAC molecule.

Surface Modification of Nanomaterials

In the field of nanotechnology, Di(3-aminopropyl) ether of diethylene glycol is used for the surface passivation of quantum dots and other nanoparticles. The amine groups can bind to the surface of the nanoparticles, while the hydrophilic diethylene glycol chain extends into the aqueous medium, improving their water solubility and stability. This surface modification is crucial for the application of these nanomaterials in biological imaging and diagnostics.

  • Synthesis of Carbon Nanodots (CNDs): CNDs are synthesized using a suitable method, such as hydrothermal treatment of a carbon source (e.g., citric acid).

  • Surface Passivation: The synthesized CNDs are mixed with an aqueous solution of Di(3-aminopropyl) ether of diethylene glycol. The mixture is heated, often under hydrothermal conditions (e.g., 180°C for 6-12 hours), to facilitate the covalent attachment of the amine groups to the CND surface.

  • Purification: The passivated CNDs are purified from excess linker by dialysis against deionized water for an extended period (e.g., 24-48 hours) to remove unreacted molecules.

  • Characterization: The resulting surface-modified CNDs are characterized by techniques such as transmission electron microscopy (TEM) to assess their morphology, and fluorescence spectroscopy to evaluate their photoluminescent properties. Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the presence of the linker on the CND surface.

G cluster_process Surface Passivation Process CND_Core Carbon Nanodot Core Passivated_CND Water-Soluble Passivated CND CND_Core->Passivated_CND Passivation Linker Di(3-aminopropyl) ether of diethylene glycol Linker->Passivated_CND

Surface passivation of a carbon nanodot.

Conclusion

Di(3-aminopropyl) ether of diethylene glycol does not exhibit direct biological activity in a manner that would classify it as a therapeutic agent. However, its role as a versatile chemical tool in biomedical research and drug development is significant. Its properties as a homobifunctional, hydrophilic linker are leveraged in bioconjugation, the construction of PROTACs, and the surface modification of nanomaterials for biological applications. Researchers and drug development professionals should view this compound as a valuable component in their synthetic toolbox for creating complex, biologically active systems. A thorough understanding of its toxicological profile is essential for its safe handling and application.

References

A Comprehensive Technical Guide to 4,7,10-Trioxa-1,13-tridecanediamine (CAS 4246-51-9): Properties and Applications in Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties and significant applications of 4,7,10-Trioxa-1,13-tridecanediamine (CAS 4246-51-9). This versatile diamine linker has emerged as a critical component in advanced biomedical research and drug development, primarily owing to its unique physicochemical characteristics. This document details its fundamental properties, summarizes quantitative data, and provides detailed experimental protocols for its key applications, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a surface passivating agent for carbon dots.

Fundamental Properties of 4,7,10-Trioxa-1,13-tridecanediamine

4,7,10-Trioxa-1,13-tridecanediamine is a polyether amine characterized by a flexible backbone containing three ether linkages and terminal primary amine functional groups.[1] This structure imparts favorable properties such as good solubility in water and various organic solvents.[1] The presence of two primary amine groups allows for its versatile use in various chemical conjugation and polymerization reactions.[1]

Table 1: Chemical Identifiers for 4,7,10-Trioxa-1,13-tridecanediamine

IdentifierValue
CAS Number 4246-51-9
Molecular Formula C₁₀H₂₄N₂O₃[2][3][4]
Molecular Weight 220.31 g/mol [2][3]
Synonyms O,O′-Bis(3-aminopropyl)diethylene glycol, Diethylene Glycol Bis(3-aminopropyl) Ether, 1,13-Diamino-4,7,10-trioxatridecane, PROTAC Linker 24[4][5][6][7]

Table 2: Physicochemical Properties of 4,7,10-Trioxa-1,13-tridecanediamine

PropertyValueReference(s)
Appearance Clear colorless to light yellow liquid[8][9]
Melting Point -32 °C[8][10]
Boiling Point 146-148 °C at 4 mmHg[8][9]
Density 1.005 g/mL at 25 °C[8][10]
Refractive Index (n20/D) 1.464[8][9]
Flash Point >230 °F[8]
Vapor Pressure <0.001 hPa at 20 °C[8]
Purity ≥96%[4]

Core Applications and Experimental Protocols

The bifunctional nature of 4,7,10-Trioxa-1,13-tridecanediamine makes it a valuable tool in several areas of scientific research and development.

Linker in Proteolysis Targeting Chimeras (PROTACs)

One of the most significant applications of this molecule is as a flexible and hydrophilic linker in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it.[11] The linker plays a crucial role in the efficacy of the PROTAC by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[11] The polyethylene glycol (PEG)-like structure of 4,7,10-Trioxa-1,13-tridecanediamine enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[12]

This protocol describes a general procedure for the synthesis of a PROTAC via amide bond formation.

Materials:

  • Ligand for the protein of interest (POI) with a carboxylic acid handle

  • Ligand for the E3 ligase (e.g., pomalidomide) with a suitable functional group for linker attachment

  • 4,7,10-Trioxa-1,13-tridecanediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Trifluoroacetic acid (TFA)

  • Coupling agents (e.g., HATU, HOBt)

  • Tertiary base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

  • Mono-Boc Protection of the Linker:

    • Dissolve 4,7,10-Trioxa-1,13-tridecanediamine (1 equivalent) in anhydrous DCM.

    • Slowly add a solution of Boc₂O (0.95 equivalents) in DCM at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture and purify the mono-Boc-protected linker by column chromatography.

  • Coupling of the Mono-Boc-Protected Linker to the E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand with a carboxylic acid handle (1 equivalent), the mono-Boc-protected linker (1.1 equivalents), HATU (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the mixture and stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Boc Deprotection:

    • Dissolve the product from the previous step in a solution of TFA in DCM (e.g., 20-50% v/v).

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Coupling to the POI Ligand:

    • Dissolve the deprotected intermediate (1 equivalent), the POI ligand with a carboxylic acid handle (1.1 equivalents), HATU (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) and stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

PROTAC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Steps cluster_purification Purification & Analysis Linker 4,7,10-Trioxa-1,13- tridecanediamine MonoBocLinker Mono-Boc Protected Linker Linker->MonoBocLinker Boc₂O Intermediate Linker-E3 Ligase Conjugate MonoBocLinker->Intermediate Coupling (HATU, DIPEA) E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Intermediate POI_Ligand Protein of Interest Ligand PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Intermediate->PROTAC 1. TFA Deprotection 2. Coupling (HATU, DIPEA) Purification Purification (HPLC) PROTAC->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

Diagram of the solution-phase PROTAC synthesis workflow.
Surface Passivation of Carbon Dots

4,7,10-Trioxa-1,13-tridecanediamine is utilized as a surface passivation agent in the synthesis of photoluminescent carbon dots (CDs).[9] Surface passivation is a crucial step to enhance the quantum yield and photostability of CDs by reducing non-radiative recombination pathways. The amine groups of the linker can react with the surface carboxyl or hydroxyl groups on the carbon dots, creating a stable shell that improves their optical properties and water solubility.[9]

This protocol outlines a general method for the surface passivation of pre-synthesized carbon dots.

Materials:

  • Pre-synthesized carbon dots (e.g., from citric acid pyrolysis)

  • 4,7,10-Trioxa-1,13-tridecanediamine

  • Deionized water

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dispersion of Carbon Dots:

    • Disperse a known amount of the pre-synthesized carbon dots in deionized water to form a stable suspension.

  • Passivation Reaction:

    • Add an excess of 4,7,10-Trioxa-1,13-tridecanediamine to the carbon dot suspension.

    • Heat the mixture to a temperature between 80-120 °C with continuous stirring.

    • Maintain the reaction for 12-24 hours. The optimal time and temperature may need to be determined empirically.

  • Purification:

    • After the reaction, allow the mixture to cool to room temperature.

    • Transfer the solution into a dialysis bag.

    • Perform dialysis against deionized water for 24-48 hours, changing the water periodically to remove unreacted diamine and other small molecule impurities.

  • Characterization:

    • Characterize the resulting passivated carbon dots using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and transmission electron microscopy (TEM) to confirm successful passivation and evaluate their optical properties.

Carbon_Dot_Passivation_Workflow CDs Pre-synthesized Carbon Dots Reaction Passivation Reaction (Heating & Stirring) CDs->Reaction Diamine 4,7,10-Trioxa-1,13- tridecanediamine Diamine->Reaction Purification Purification (Dialysis) Reaction->Purification Characterization Characterization (Spectroscopy, TEM) Purification->Characterization

Diagram of the carbon dot surface passivation workflow.
Curing Agent for Epoxy Resins

The primary amine groups at both ends of the 4,7,10-Trioxa-1,13-tridecanediamine molecule allow it to act as an effective curing agent for epoxy resins.[5] The amine hydrogens react with the epoxide groups of the resin to form a cross-linked, three-dimensional network. This process transforms the liquid resin into a hard, thermosetting polymer. The flexibility of the polyether backbone of this specific diamine can impart improved toughness and flexibility to the cured epoxy material.

This protocol provides a general guideline for using a diamine as a curing agent for a standard bisphenol A-based epoxy resin.

Materials:

  • Liquid epoxy resin (e.g., DGEBA - diglycidyl ether of bisphenol A)

  • 4,7,10-Trioxa-1,13-tridecanediamine

  • Mixing container and stirrer

  • Mold for casting

  • Oven for curing

Procedure:

  • Stoichiometric Calculation:

    • Determine the amine hydrogen equivalent weight (AHEW) of 4,7,10-Trioxa-1,13-tridecanediamine and the epoxide equivalent weight (EEW) of the epoxy resin.

    • Calculate the required parts by weight of the curing agent per 100 parts of resin (phr) to achieve a 1:1 stoichiometric ratio of amine hydrogens to epoxide groups.

  • Mixing:

    • Weigh the calculated amounts of the epoxy resin and 4,7,10-Trioxa-1,13-tridecanediamine into a mixing container.

    • Thoroughly mix the two components until a homogeneous mixture is obtained. Be mindful of introducing air bubbles. A vacuum degassing step may be necessary for some applications.

  • Casting and Curing:

    • Pour the mixture into a pre-heated mold.

    • Cure the resin according to a predetermined curing schedule. This typically involves an initial cure at a lower temperature (e.g., 80-100 °C) for a few hours, followed by a post-cure at a higher temperature (e.g., 120-150 °C) to ensure complete cross-linking and development of optimal mechanical properties.

  • Characterization:

    • After curing and cooling, the mechanical and thermal properties of the cured epoxy can be evaluated using techniques such as tensile testing, dynamic mechanical analysis (DMA), and thermogravimetric analysis (TGA).

Conclusion

4,7,10-Trioxa-1,13-tridecanediamine is a versatile and valuable chemical building block for researchers and professionals in drug development and materials science. Its well-defined structure, flexibility, hydrophilicity, and bifunctional nature make it an ideal linker for the synthesis of complex molecules like PROTACs and for the surface modification of nanomaterials. The detailed protocols and data presented in this guide are intended to facilitate its effective application in innovative research and development endeavors.

References

Interaction of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- with proteins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Protein Interactions of Polyetheramine Linkers in PROTACs, Focusing on 4,7,10-Trioxa-1,13-tridecanediamine

Abstract

This technical guide provides a detailed examination of the interactions between polyetheramines and proteins, with a specific focus on 4,7,10-Trioxa-1,13-tridecanediamine (CAS 4246-51-9). While direct quantitative data on the protein binding of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- is scarce, the closely related and structurally similar compound 4,7,10-Trioxa-1,13-tridecanediamine serves a critical and well-documented role as a flexible, hydrophilic linker in the development of Proteolysis Targeting Chimeras (PROTACs). This guide will delve into the mechanism of PROTACs, the function of the polyetheramine linker, experimental protocols for evaluating PROTAC efficacy, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to 4,7,10-Trioxa-1,13-tridecanediamine

4,7,10-Trioxa-1,13-tridecanediamine is a diamine compound featuring a polyethylene glycol (PEG)-based backbone.[1][] Its structure imparts hydrophilicity and flexibility, which are crucial properties for its primary application in modern pharmacology as a linker molecule.[1] The compound is a key building block in the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery.[1][3]

Physicochemical Properties:

PropertyValueReference
CAS Number 4246-51-9[4][5][6]
Molecular Formula C10H24N2O3[][4][6]
Molecular Weight 220.31 g/mol [][4]
Appearance Liquid[5]
Boiling Point 310.6°C at 760 mmHg[]
Melting Point -32°C[]
Density 1.005 g/mL[]
Synonyms O,O′-Bis(3-aminopropyl)diethylene glycol, Diethylene Glycol Bis(3-aminopropyl) Ether[4][7]

The Role in Protein Interactions: PROTAC Linker

The primary and most significant interaction of 4,7,10-Trioxa-1,13-tridecanediamine with proteins occurs when it is incorporated as a linker into a PROTAC molecule.[1][] A PROTAC consists of three components: a ligand that binds to a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them.[3]

The function of the linker is not merely passive. Its length, flexibility, and hydrophilicity are critical for:

  • Enhancing Solubility: The hydrophilic nature of the trioxa-alkane chain can improve the solubility and cell permeability of the entire PROTAC molecule, which is often large and may have poor pharmacokinetic properties.[1]

  • Enabling Ternary Complex Formation: The linker's flexibility allows for the correct spatial orientation of the POI and E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[1] This complex is essential for the subsequent ubiquitination of the target protein.

Mechanism of Action

The interaction is indirect but powerful. The PROTAC molecule, via its specific ligands, brings the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_ub Ubiquitination POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (Linker + Ligands) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow cluster_assays start Start: PROTAC Synthesis treat Cell Treatment (Dose & Time Course) start->treat wb Western Blot (Protein Degradation) treat->wb via Cell Viability Assay (e.g., MTT, CTG) treat->via analysis Western Blot Quantification Dose-Response Curve Fitting wb->analysis via->analysis end Endpoint: Degradation (DC50) & Potency (IC50) analysis->end

References

Unveiling the Antimicrobial Potential of 4,7,10-Trioxa-1,13-tridecanediamine: A Technical Guide for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the latent antimicrobial properties of 4,7,10-Trioxa-1,13-tridecanediamine, a chemical intermediate known for its applications in polymer science and as a linker in sophisticated drug delivery systems. While direct evidence of its antimicrobial efficacy is not present in current scientific literature, its distinct molecular architecture—characterized by a polyether chain and terminal primary amine groups—suggests a plausible, yet uninvestigated, role in combating microbial growth. This document synthesizes information on the established antimicrobial activities of structurally analogous compounds, such as other diamines and polyether-containing molecules. By examining the structure-activity relationships of these related compounds, this guide proposes potential mechanisms of antimicrobial action for 4,7,10-Trioxa-1,13-tridecanediamine and puts forth detailed experimental protocols to systematically evaluate these hypotheses. The objective is to provide a foundational resource for researchers to unlock the potential of this compound in the development of novel antimicrobial agents.

Introduction to 4,7,10-Trioxa-1,13-tridecanediamine

4,7,10-Trioxa-1,13-tridecanediamine is a diamine with the chemical formula C10H24N2O3.[1] Its structure features a flexible thirteen-atom chain containing three ether linkages, capped at both ends by primary amine groups. This bifunctionality makes it a versatile building block in chemical synthesis.[2]

Currently, the primary applications of 4,7,10-Trioxa-1,13-tridecanediamine include:

  • Polymer Synthesis: It serves as a curing agent for epoxy resins and a monomer for the production of polyamides and polyurethanes, contributing to the flexibility and durability of the resulting materials.[2]

  • Drug Delivery Systems: It is utilized as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific proteins within cells.[]

  • Surface Modification: It can be used to functionalize surfaces, such as those of nanoparticles, to alter their chemical properties.

Despite its utility in these areas, a thorough review of existing scientific literature reveals a notable gap: the absence of studies specifically investigating its intrinsic antimicrobial properties.

The Antimicrobial Potential: A Hypothesis-Driven Approach

The antimicrobial potential of 4,7,10-Trioxa-1,13-tridecanediamine is predicated on the known biological activities of its constituent chemical motifs: the terminal amine groups and the polyether backbone.

2.1. The Role of Terminal Amines

Alkylamines and diamines have been recognized for their antimicrobial effects.[4][5] The cationic nature of protonated amine groups is crucial for their interaction with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This electrostatic interaction can lead to membrane disruption and increased permeability, ultimately causing cell death. The structure-activity relationship of many antimicrobial amines indicates that the length and flexibility of the alkyl chain separating the amine groups are critical determinants of their efficacy.[6]

2.2. The Influence of the Polyether Chain

Polyether compounds, including naturally occurring polyether antibiotics, are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.[7][8] Their mechanism of action often involves the disruption of ion gradients across cell membranes by forming complexes with metal cations and facilitating their transport. While 4,7,10-Trioxa-1,13-tridecanediamine is a simpler molecule than complex polyether ionophores, its ether linkages could still influence its interaction with microbial membranes and potentially contribute to antimicrobial effects.

Proposed Mechanisms of Antimicrobial Action

Based on the aforementioned principles, we can hypothesize several potential mechanisms by which 4,7,10-Trioxa-1,13-tridecanediamine may exert antimicrobial activity.

A proposed logical workflow for investigating these mechanisms is presented below:

Antimicrobial Mechanism Investigation Workflow Figure 1: Proposed Workflow for Investigating Antimicrobial Mechanisms A Initial Screening for Antimicrobial Activity (MIC/MBC Determination) B Membrane Permeabilization Assays (e.g., Propidium Iodide Uptake) A->B C Membrane Depolarization Assays (e.g., DiSC3(5) Assay) A->C D Ionophore Activity Assays (e.g., Metal Cation Transport Studies) A->D E Electron Microscopy (Visualization of Cellular Damage) A->E F Interaction with Cellular Components (e.g., DNA Binding Assays) A->F G Mechanism Elucidation B->G C->G D->G E->G F->G

Caption: Proposed workflow for investigating the antimicrobial mechanisms of 4,7,10-Trioxa-1,13-tridecanediamine.

Recommended Experimental Protocols

To systematically evaluate the antimicrobial potential of 4,7,10-Trioxa-1,13-tridecanediamine, the following experimental protocols are recommended.

4.1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This initial screening is fundamental to quantifying the antimicrobial activity against a panel of clinically relevant microorganisms.

4.1.1. Experimental Workflow

MIC and MBC Determination Workflow Figure 2: Workflow for MIC and MBC Determination A Prepare serial dilutions of 4,7,10-Trioxa-1,13-tridecanediamine B Inoculate with standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Determine MIC (lowest concentration with no visible growth) C->D E Plate samples from clear wells onto agar plates D->E F Incubate agar plates E->F G Determine MBC (lowest concentration with no colony formation) F->G

Caption: Workflow for determining the MIC and MBC of 4,7,10-Trioxa-1,13-tridecanediamine.

4.1.2. Detailed Methodology

  • Microorganisms: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

  • Media: Use appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Procedure:

    • Prepare a stock solution of 4,7,10-Trioxa-1,13-tridecanediamine in a suitable solvent.

    • Perform two-fold serial dilutions of the compound in a 96-well microtiter plate.

    • Adjust the microbial culture to a standardized concentration (e.g., 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension.

    • Include positive (microbes only) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no colony formation after incubation.

4.2. Membrane Permeability Assay

This assay will help determine if the compound disrupts the integrity of the microbial cell membrane.

4.2.1. Detailed Methodology

  • Reagents: Propidium iodide (PI) is a fluorescent dye that only enters cells with compromised membranes.

  • Procedure:

    • Wash and resuspend microbial cells in a suitable buffer.

    • Add 4,7,10-Trioxa-1,13-tridecanediamine at various concentrations (e.g., 0.5x, 1x, and 2x MIC).

    • Add PI to the cell suspensions.

    • Incubate for a defined period.

    • Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.

Data Presentation

Should these proposed experiments yield quantitative data, it is imperative that the results are presented in a clear and structured format to facilitate comparison and analysis.

Table 1: Hypothetical Antimicrobial Activity of 4,7,10-Trioxa-1,13-tridecanediamine

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028

Conclusion and Future Directions

While 4,7,10-Trioxa-1,13-tridecanediamine is an established chemical intermediate, its potential as an antimicrobial agent remains an unexplored frontier. This technical guide has outlined a hypothesis-driven approach, grounded in the known antimicrobial properties of related diamine and polyether compounds, to systematically investigate this potential. The detailed experimental protocols provided offer a clear roadmap for researchers to undertake this investigation.

Future research should not only focus on determining the antimicrobial spectrum and potency of this compound but also on elucidating its precise mechanism of action. Furthermore, structure-activity relationship studies, involving the synthesis and testing of derivatives with modified chain lengths and functional groups, could lead to the development of novel and potent antimicrobial agents. The exploration of 4,7,10-Trioxa-1,13-tridecanediamine and its analogues represents a promising avenue in the ongoing search for new solutions to the global challenge of antimicrobial resistance.

References

An In-Depth Technical Guide to the Applications of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-, also known by its CAS Number 21379-33-7 and trade name JEFFAMINE® EDR-148, is a versatile difunctional primary amine. Its unique structure, featuring two primary amine groups connected by a flexible ether backbone, imparts a range of desirable properties making it a valuable component in various industrial and research applications. This technical guide provides a comprehensive review of its primary uses, supported by available quantitative data, experimental methodologies, and visual representations of key processes.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- is presented below. This data is essential for handling, storage, and application of the chemical.

PropertyValueReference
CAS Number 21379-33-7[1]
Molecular Formula C8H20N2O2[1]
Molecular Weight 176.26 g/mol [1]
Appearance Liquid[2]
Boiling Point 310.6 ± 0.0 °C at 760 mmHg[3]
Melting Point -32 °C[3]
Flash Point 148.0 ± 17.4 °C[3]
Density 1.0 ± 0.1 g/cm³[3]

Key Applications

The primary applications of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- stem from its reactive amine groups and the flexibility of its polyether backbone.

Epoxy Curing Agent

The most prominent application of this diamine is as a curing agent for epoxy resins.[4][5] Its unhindered primary amine groups react readily with the epoxide groups of the resin, leading to the formation of a cross-linked thermoset polymer.[4][6]

Benefits in Epoxy Formulations:

  • Flexibility and Toughness: The polyether backbone imparts significant flexibility and toughness to the cured epoxy, enhancing its impact and thermal shock resistance.[4][7]

  • Rapid Cure: It provides moderately rapid cure times, which can be accelerated at elevated temperatures.[4][7]

  • Good Mechanical Properties: Cured resins exhibit a good balance of mechanical properties.[4]

While specific quantitative data for epoxy resins cured exclusively with 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- is limited in publicly available literature, the general performance characteristics are well-established by manufacturers like Huntsman under the JEFFAMINE® EDR-148 trade name.[4][5]

Experimental Protocol: Epoxy Resin Curing (General Procedure)

This protocol outlines a general procedure for curing an epoxy resin with 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-. The exact stoichiometry and cure cycle will depend on the specific epoxy resin used.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- (Curing Agent)

  • Mixing container

  • Stirring rod or mechanical mixer

  • Mold

  • Vacuum oven or convection oven

Procedure:

  • Determine Stoichiometry: Calculate the required amount of curing agent based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin. For 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- (MW = 176.26 g/mol , 4 active hydrogens), the AHEW is approximately 44.1 g/eq.

  • Mixing: In a suitable container, accurately weigh the epoxy resin and the calculated amount of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-.

  • Thorough Mixing: Mix the components thoroughly until a homogeneous mixture is obtained. This step is critical for achieving uniform properties in the cured material.

  • Degassing (Optional): To remove any entrapped air bubbles, place the mixture in a vacuum chamber until bubbling subsides.

  • Casting: Pour the mixture into a pre-heated and release-coated mold.

  • Curing: Transfer the mold to an oven and cure according to a predetermined schedule. A typical cure cycle might involve an initial cure at a lower temperature (e.g., 80°C for 2 hours) followed by a post-cure at a higher temperature (e.g., 125°C for 3 hours) to ensure complete reaction and optimal properties.

  • Cooling and Demolding: Allow the cured resin to cool slowly to room temperature before demolding.

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_cure Curing Resin Epoxy Resin Calc Calculate Stoichiometry Resin->Calc Amine 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- Amine->Calc Mix Thorough Mixing Calc->Mix Degas Degassing (Optional) Mix->Degas Cast Casting into Mold Degas->Cast Cure Oven Curing (e.g., 80°C -> 125°C) Cast->Cure Cool Slow Cooling Cure->Cool Demold Demolding Cool->Demold Final Cured Epoxy Product Demold->Final polyamide_synthesis Diamine 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- Polymerization Condensation Polymerization Diamine->Polymerization Diacid Dicarboxylic Acid (or derivative) Diacid->Polymerization Polyamide Flexible Polyamide Polymerization->Polyamide Water Water (byproduct) Polymerization->Water

References

Methodological & Application

Application Notes and Protocols for 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-, commercially known as JEFFAMINE® EDR-176, in the synthesis of polymers. This versatile diamine finds primary applications as a curing agent for epoxy resins and as a monomer in the production of polyamides, imparting unique properties such as flexibility and hydrophilicity.

Application in Epoxy Resin Curing

1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- is a highly effective curing agent for epoxy resins, leading to cured materials with a favorable balance of mechanical strength, flexibility, and thermal stability.[1][2] Its ether linkages contribute to the flexibility of the polymer network, enhancing impact and thermal shock resistance.[1][2]

Quantitative Data: Physicochemical Properties of JEFFAMINE® EDR-176

The typical physical properties of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- are summarized in the table below.

PropertyValue
Amine Hydrogen Equivalent Weight (AHEW), g/eq44
Viscosity, cSt @ 25°C9
Density, g/mL @ 25°C0.980
Flash Point, PMCC, °C105
Primary Amine, % of total amine>99
Total Amine, meq/g>11.0
Water, wt%<0.30

Table 1: Typical physical properties of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- (JEFFAMINE® EDR-176).[1]

Quantitative Data: Properties of Cured Epoxy Resin

The following table presents the mechanical and thermal properties of a standard liquid epoxy resin cured with 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- at a concentration of 24 parts per hundred parts of resin (phr). For optimal performance, an elevated temperature cure is recommended.[1]

PropertyValue
Tensile Strength, psi (MPa)8,000 (55.2)
Ultimate Elongation, %12
Flexural Strength, psi (MPa)13,700 (94.4)
Flexural Modulus, psi (MPa)360,000 (2482)
Heat Deflection Temperature (HDT), 264 psi, °C68

Table 2: Mechanical and thermal properties of a liquid epoxy resin cured with 24 phr of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-.[1]

Experimental Protocol: Epoxy Resin Curing

This protocol describes the preparation and curing of a standard liquid epoxy resin using 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- as the curing agent.

Materials:

  • Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)

  • 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- (JEFFAMINE® EDR-176)

  • Mixing container

  • Stirring rod or mechanical stirrer

  • Mold for casting

  • Oven with temperature control

Procedure:

  • Formulation: In a suitable mixing container, weigh the liquid epoxy resin. Based on the weight of the resin, calculate the required amount of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- for a 24 phr loading. For example, for 100 g of epoxy resin, use 24 g of the diamine.

  • Mixing: Add the diamine to the epoxy resin and mix thoroughly at room temperature until a homogeneous mixture is obtained. Ensure to scrape the sides and bottom of the container to achieve uniform dispersion.

  • Degassing (Optional but Recommended): To remove any entrapped air bubbles from the mixture, place the container in a vacuum chamber for 5-10 minutes or until the bubbles are removed.

  • Casting: Pour the mixed and degassed resin into a pre-heated mold.

  • Curing: Transfer the mold to a pre-heated oven and cure at an elevated temperature. A suggested curing schedule is 2 hours at 80°C followed by 3 hours at 125°C.[3]

  • Cooling: After the curing cycle is complete, turn off the oven and allow the cured resin to cool down slowly to room temperature inside the oven to prevent thermal shock.

  • Demolding: Once cooled, carefully remove the cured epoxy resin from the mold.

Experimental Workflow: Epoxy Curing

Epoxy_Curing_Workflow Start Start Formulate Formulate (24 phr Diamine) Start->Formulate Mix Thorough Mixing Formulate->Mix Degas Degas in Vacuum Chamber Mix->Degas Cast Cast into Mold Degas->Cast Cure Cure at Elevated Temperature Cast->Cure Cool Slow Cooling Cure->Cool Demold Demold Cool->Demold End Cured Epoxy Demold->End

Caption: Workflow for epoxy resin curing with 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-.

Application in Polyamide Synthesis

1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- can be utilized as a flexible diamine monomer in the synthesis of poly(ether amide)s. The incorporation of its ether segments into the polyamide backbone can modify properties such as hydrophilicity and antistatic characteristics.[1] A general method for the synthesis of polyamides from diamines and dicarboxylic acids is through the formation of a nylon salt followed by melt polycondensation.

Experimental Protocol: Polyamide Synthesis (General Method)

Materials:

  • 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- (JEFFAMINE® EDR-176)

  • Dicarboxylic acid (e.g., Adipic acid)

  • Ethanol (or another suitable solvent for salt formation)

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Heating mantle with temperature control

  • Vacuum source

Procedure:

  • Nylon Salt Formation:

    • In a flask, dissolve a stoichiometric amount of the dicarboxylic acid in a suitable solvent like ethanol.

    • Slowly add an equimolar amount of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- to the solution with stirring.

    • The nylon salt will precipitate out of the solution.

    • Filter the salt, wash with cold ethanol, and dry under vacuum.

  • Melt Polycondensation:

    • Place the dried nylon salt into the reaction vessel.

    • Purge the vessel with nitrogen to create an inert atmosphere.

    • Heat the vessel to a temperature in the range of 240-270°C to melt the salt and initiate the polycondensation reaction.[4][5]

    • Water will be generated as a byproduct and should be removed through the distillation condenser.

    • Continue the reaction under a nitrogen stream for a predetermined time (e.g., 2-4 hours) to achieve the desired molecular weight.

    • For the final stage of the reaction, apply a vacuum to remove the last traces of water and further increase the polymer's molecular weight.

    • The reaction is complete when the desired viscosity of the polymer melt is achieved.

  • Polymer Isolation:

    • Cool the reactor under nitrogen.

    • The resulting solid polyamide can be removed from the reactor.

    • The polymer can then be purified by dissolving in a suitable solvent and precipitating in a non-solvent, followed by drying.

Logical Relationship: Polyamide Synthesis

Polyamide_Synthesis cluster_0 Nylon Salt Formation cluster_1 Melt Polycondensation Diamine 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- Salt Nylon Salt (Precipitate) Diamine->Salt Diacid Dicarboxylic Acid (e.g., Adipic Acid) Diacid->Salt Melt Heat to 240-270°C under Nitrogen Salt->Melt Condensation Water Removal Melt->Condensation Vacuum Apply Vacuum Condensation->Vacuum Polymer Poly(ether amide) Vacuum->Polymer

Caption: Logical steps in the synthesis of poly(ether amide)s.

Safety and Handling

1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- is classified as a corrosive liquid.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Storage

Store 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- in a tightly closed container in a cool, dry, and well-ventilated area. While it can be stored under air at ambient temperatures for extended periods, a nitrogen blanket is recommended to minimize exposure to high temperatures, atmospheric moisture, and carbon dioxide, which can lead to discoloration.[1]

References

Application Notes and Protocols for Diethylene Glycol Bis(3-aminopropyl) Ether as a DNA Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol bis(3-aminopropyl) ether is a flexible, bifunctional primary amine that can be utilized as a DNA crosslinking agent. Its utility in this application stems from the ability of its two primary amine groups to be activated to form covalent linkages with DNA bases, primarily guanine and adenine, on opposing strands, leading to interstrand crosslinks (ICLs).[1][2] ICLs are highly cytotoxic lesions that can block DNA replication and transcription, making them a focal point in the development of anticancer therapeutics.[1][3][4]

The protocol outlined below is based on the principle of in situ activation of the primary amines using formaldehyde. Formaldehyde reacts with the primary amines to form reactive N-hydroxymethyl or imine intermediates that can subsequently alkylate DNA.[5] This method provides a straightforward approach to induce DNA crosslinking for research and drug development purposes.

Mechanism of Action

The proposed mechanism for DNA crosslinking by diethylene glycol bis(3-aminopropyl) ether involves a two-step process:

  • Activation: The primary amine groups of diethylene glycol bis(3-aminopropyl) ether react with an activating agent, such as formaldehyde, to form reactive electrophilic intermediates.

  • Crosslinking: The activated agent, now a bifunctional electrophile, reacts with nucleophilic sites on DNA bases (e.g., N7 of guanine) on complementary strands, forming a covalent interstrand crosslink.

Quantitative Data Summary

The efficiency of DNA crosslinking and the resulting cytotoxicity are critical parameters for evaluating a potential therapeutic agent. The following tables provide a framework for presenting quantitative data from key experiments.

Table 1: DNA Interstrand Crosslinking Efficiency

Treatment ConditionCrosslinking Agent Concentration (µM)Activating Agent (e.g., Formaldehyde) Concentration (mM)Incubation Time (hours)ICLs per 10^6 Nucleotides (as determined by LC-MS/MS)Comet Assay Tail Moment (% DNA in tail)
Control (Vehicle)0010~95%
Diethylene glycol bis(3-aminopropyl) ether alone10001Not detectable~95%
Formaldehyde alone011Low~80%
Activated Crosslinker1011Expected to be quantifiableExpected to decrease
Activated Crosslinker5011Expected to be quantifiableExpected to decrease significantly
Activated Crosslinker10011Expected to be quantifiableExpected to decrease significantly

Table 2: Cytotoxicity Profile (MTT Assay)

Cell LineTreatment ConditionConcentration of Crosslinker (µM)IC50 (µM)
HeLaControl (Vehicle)0N/A
HeLaDiethylene glycol bis(3-aminopropyl) ether alone10, 50, 100, 200, 500>500
HeLaActivated Crosslinker1, 5, 10, 25, 50, 100Expected
A549Control (Vehicle)0N/A
A549Diethylene glycol bis(3-aminopropyl) ether alone10, 50, 100, 200, 500>500
A549Activated Crosslinker1, 5, 10, 25, 50, 100Expected

Experimental Protocols

Protocol 1: In Vitro DNA Crosslinking

This protocol describes the crosslinking of purified DNA in a cell-free system.

Materials:

  • Diethylene glycol bis(3-aminopropyl) ether

  • Formaldehyde (37% solution, molecular biology grade)

  • Purified DNA (e.g., plasmid DNA, calf thymus DNA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DNA loading dye

  • Agarose gel

  • Tris-acetate-EDTA (TAE) buffer

  • DNA staining agent (e.g., ethidium bromide, SYBR Safe)

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of diethylene glycol bis(3-aminopropyl) ether (e.g., 10 mM in sterile water).

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • Purified DNA (final concentration 50-100 ng/µL)

    • Diethylene glycol bis(3-aminopropyl) ether (final concentration 10-200 µM)

    • Formaldehyde (final concentration 1-5 mM)

    • PBS to a final volume of 20 µL.

  • Incubate the reaction mixture at 37°C for 1-4 hours.

  • To stop the reaction, add a quenching agent like glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Add DNA loading dye to the samples.

  • Analyze the samples by agarose gel electrophoresis. Crosslinked DNA will migrate slower than non-crosslinked DNA.

Protocol 2: In-Cell DNA Crosslinking

This protocol describes the induction of DNA crosslinks in cultured mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Diethylene glycol bis(3-aminopropyl) ether

  • Formaldehyde (37% solution, molecular biology grade)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Reagents for downstream analysis (e.g., Comet assay kit, DNA isolation kit for LC-MS/MS)

Procedure:

  • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

  • Prepare a fresh solution of diethylene glycol bis(3-aminopropyl) ether and formaldehyde in serum-free medium at the desired final concentrations.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the treatment medium to the cells and incubate at 37°C in a CO2 incubator for the desired time (e.g., 1-2 hours). Standard formaldehyde cross-linking conditions are often 1% formaldehyde at room temperature for 10 minutes.[6]

  • After incubation, remove the treatment medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping.

  • The cell pellet is now ready for downstream analysis of DNA crosslinking (e.g., Comet assay, alkaline elution, or LC-MS/MS).

Protocol 3: Quantification of DNA Interstrand Crosslinks by Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including ICLs.

Materials:

  • Comet assay kit (including lysis solution, electrophoresis buffer, and staining solution)

  • Treated and control cells from Protocol 2

  • Microscope slides

  • Fluorescence microscope with appropriate filters

Procedure:

  • Follow the manufacturer's instructions for the comet assay kit.

  • Briefly, embed the treated and control cells in low-melting-point agarose on a microscope slide.

  • Lyse the cells to remove membranes and most proteins, leaving behind the nuclear DNA.

  • Subject the slides to electrophoresis under alkaline conditions.

  • Stain the DNA with a fluorescent dye.

  • Visualize the "comets" under a fluorescence microscope. The presence of ICLs will result in a decrease in the tail moment (less DNA migration) compared to control cells or cells with strand breaks.[7][8]

Protocol 4: Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay to assess cell viability.[9]

Materials:

  • Mammalian cell line

  • 96-well plates

  • Complete cell culture medium

  • Diethylene glycol bis(3-aminopropyl) ether and formaldehyde

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density.

  • Allow cells to attach overnight.

  • Treat the cells with a range of concentrations of the activated diethylene glycol bis(3-aminopropyl) ether for a specified period (e.g., 24-72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo In Cellulo Analysis DNA Purified DNA Reaction Crosslinking Reaction (37°C, 1-4h) DNA->Reaction Crosslinker Diethylene Glycol bis(3-aminopropyl) ether Crosslinker->Reaction Formaldehyde_invitro Formaldehyde Formaldehyde_invitro->Reaction Analysis_invitro Agarose Gel Electrophoresis Reaction->Analysis_invitro Result_invitro Slower Migrating Crosslinked DNA Analysis_invitro->Result_invitro Cells Cultured Cells Treatment Cell Treatment with Activated Crosslinker Cells->Treatment Harvest Cell Harvesting Treatment->Harvest Comet Comet Assay Harvest->Comet MTT MTT Assay Harvest->MTT LCMS DNA Isolation & LC-MS/MS Harvest->LCMS Result_Comet Decreased Tail Moment Comet->Result_Comet Result_MTT IC50 Determination MTT->Result_MTT Result_LCMS ICL Quantification LCMS->Result_LCMS

Caption: Experimental workflow for evaluating the DNA crosslinking activity.

DNA_Repair_Pathway ICL Interstrand Crosslink (ICL) ReplicationFork Stalled Replication Fork ICL->ReplicationFork FA_Core Fanconi Anemia (FA) Core Complex ReplicationFork->FA_Core activates FANCI_FANCD2 FANCI-FANCD2 Ubiquitination FA_Core->FANCI_FANCD2 Recruitment Recruitment of Repair Proteins FANCI_FANCD2->Recruitment Uncoupling ICL Unhooking & Nucleotide Excision Repair Recruitment->Uncoupling TLS Translesion Synthesis Uncoupling->TLS HR Homologous Recombination TLS->HR Repair DNA Repair & Replication Restart HR->Repair

Caption: Cellular response to Interstrand Crosslinks (ICLs).[3][4][10]

References

Applications of 4,7,10-Trioxa-1,13-tridecanediamine in Advanced Drug Delivery Systems: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4,7,10-Trioxa-1,13-tridecanediamine is a versatile, bifunctional linker molecule that has garnered significant interest in the field of drug delivery. Its unique structure, featuring a hydrophilic polyether backbone and terminal primary amine groups, imparts desirable physicochemical properties to drug delivery constructs. This diamine is primarily utilized as a flexible and hydrophilic spacer to connect targeting moieties, drugs, and nanoparticles, thereby enhancing solubility, bioavailability, and the overall therapeutic efficacy of the drug delivery system.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 4,7,10-Trioxa-1,13-tridecanediamine in various drug delivery platforms, including Proteolysis Targeting Chimeras (PROTACs), targeted drug conjugates, and surface-modified nanoparticles.

Application in Proteolysis Targeting Chimeras (PROTACs)

4,7,10-Trioxa-1,13-tridecanediamine is frequently employed as a linker in the design and synthesis of PROTACs.[] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The flexible and hydrophilic nature of the 4,7,10-Trioxa-1,13-tridecanediamine linker is crucial for facilitating the formation of a stable ternary complex between the POI and the E3 ligase, a critical step for efficient protein degradation.[]

Quantitative Data for a Representative PROTAC

The following tables present hypothetical, yet representative, quantitative data for a successful PROTAC incorporating the 4,7,10-Trioxa-1,13-tridecanediamine linker. This data is intended to guide researchers in their experimental design and data analysis, as published data for a specific PROTAC with this linker has shown inconsistencies.[3]

Table 1: In Vitro Degradation Efficacy of a Representative PROTAC [3]

ParameterValueDescription
DC50 < 50 nMConcentration required for 50% degradation of the target protein.
Dmax > 90%Maximum percentage of target protein degradation.

Table 2: In Vitro Anti-proliferative Activity of a Representative PROTAC [3]

Cell LineIC50Description
Cancer Cell Line A< 100 nMConcentration required for 50% inhibition of cell growth.
Cancer Cell Line B< 150 nMConcentration required for 50% inhibition of cell growth.
PROTAC Signaling Pathway

The mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation machinery. The following diagram illustrates this signaling pathway.

PROTAC_Mechanism cluster_cytoplasm Cell Cytoplasm PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds to POI & E3 Ligase POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Application in Targeted Drug Conjugates

The bifunctional nature of 4,7,10-Trioxa-1,13-tridecanediamine makes it an ideal linker for creating targeted drug conjugates. One of its amine groups can be attached to a targeting ligand, such as folic acid, while the other can be conjugated to a cytotoxic drug. This strategy is particularly effective in cancer therapy, where folate receptors are often overexpressed on the surface of cancer cells.

Experimental Workflow for Folate-Drug Conjugate Synthesis

The following diagram outlines a general workflow for the synthesis of a folate-drug conjugate using 4,7,10-Trioxa-1,13-tridecanediamine as a linker.

Folate_Conjugate_Synthesis cluster_synthesis Synthesis Workflow Diamine 4,7,10-Trioxa-1,13-tridecanediamine Boc_Protection Mono-Boc Protection Diamine->Boc_Protection Mono_Boc_Diamine Mono-Boc Protected Diamine Boc_Protection->Mono_Boc_Diamine Conjugation1 Conjugation Mono_Boc_Diamine->Conjugation1 Folate_Activation Folic Acid Activation (e.g., with DCC/NHS) Activated_Folate Activated Folic Acid Folate_Activation->Activated_Folate Activated_Folate->Conjugation1 Folate_Linker Folate-Linker Conjugate Conjugation1->Folate_Linker Deprotection Boc Deprotection (e.g., with TFA) Folate_Linker->Deprotection Folate_Linker_NH2 Folate-Linker-NH2 Deprotection->Folate_Linker_NH2 Conjugation2 Conjugation Folate_Linker_NH2->Conjugation2 Drug_Activation Drug Activation (e.g., with EDC/NHS) Activated_Drug Activated Drug Drug_Activation->Activated_Drug Activated_Drug->Conjugation2 Final_Conjugate Folate-Linker-Drug Conjugate Conjugation2->Final_Conjugate Purification Purification (e.g., HPLC) Final_Conjugate->Purification

Caption: General workflow for folate-drug conjugate synthesis.

Application in Nanoparticle-Based Drug Delivery

4,7,10-Trioxa-1,13-tridecanediamine can be used for the surface modification of nanoparticles to improve their biocompatibility and provide anchor points for drug or ligand conjugation. Its hydrophilic polyether chains can form a protective layer on the nanoparticle surface, reducing opsonization and prolonging circulation time. The terminal amine groups are readily available for covalent attachment of therapeutic agents or targeting molecules.

Quantitative Characterization of Surface-Modified Nanoparticles

Table 3: Expected Physicochemical Properties of Surface-Modified Nanoparticles

ParameterTechniqueExpected Outcome
Hydrodynamic Diameter Dynamic Light Scattering (DLS)Increase in size post-modification
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3 (indicating a homogenous population)
Zeta Potential Laser Doppler VelocimetryShift towards a more positive value due to the amine groups
Drug Loading Content (%) UV-Vis, HPLCDependent on drug and nanoparticle properties
Encapsulation Efficiency (%) UV-Vis, HPLCDependent on formulation method

Experimental Protocols

Protocol 1: Synthesis of a Representative PROTAC[4]

This protocol describes a general multi-step synthesis for a PROTAC using 4,7,10-Trioxa-1,13-tridecanediamine as the linker.

Materials:

  • 4,7,10-Trioxa-1,13-tridecanediamine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • E3 ligase ligand with a suitable reactive group (e.g., a carboxylic acid)

  • Protein of Interest (POI) ligand with a suitable reactive group (e.g., a carboxylic acid)

  • Coupling agents (e.g., HATU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Purification: High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Mono-Boc Protection of the Linker:

    • Dissolve 4,7,10-Trioxa-1,13-tridecanediamine in DCM.

    • Add a solution of (Boc)₂O in DCM dropwise at 0°C.

    • Stir the reaction mixture at room temperature overnight.

    • Purify the mono-Boc protected linker by column chromatography.

  • Conjugation to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand, HATU, and HOBt in DMF.

    • Add DIPEA and stir for 15 minutes.

    • Add the mono-Boc protected linker and stir at room temperature for 12-24 hours.

    • Purify the product by HPLC.

  • Boc Deprotection:

    • Dissolve the purified conjugate in a solution of TFA in DCM (e.g., 20-50%).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure.

  • Final Conjugation to POI Ligand:

    • Repeat the conjugation procedure described in step 2, using the deprotected linker-E3 ligase ligand conjugate and the POI ligand.

    • Purify the final PROTAC molecule by HPLC.

Protocol 2: Surface Modification of Carboxylated Nanoparticles

This protocol provides a general method for attaching 4,7,10-Trioxa-1,13-tridecanediamine to the surface of nanoparticles that have carboxyl groups.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica)

  • 4,7,10-Trioxa-1,13-tridecanediamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation buffer: MES buffer (pH 6.0)

  • Coupling buffer: PBS (pH 7.4)

  • Washing buffer: Deionized water

Procedure:

  • Activation of Nanoparticle Carboxyl Groups:

    • Disperse the carboxylated nanoparticles in MES buffer.

    • Add EDC and NHS to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation of the Diamine Linker:

    • Centrifuge the activated nanoparticles and remove the supernatant.

    • Resuspend the nanoparticles in PBS containing an excess of 4,7,10-Trioxa-1,13-tridecanediamine.

    • React for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Centrifuge the surface-modified nanoparticles to remove unreacted diamine and byproducts.

    • Wash the nanoparticles multiple times with deionized water.

    • Resuspend the purified amine-functionalized nanoparticles in a suitable buffer for further use.

Disclaimer: The quantitative data for the representative PROTAC is hypothetical and intended for illustrative purposes. Researchers should perform their own experiments to obtain accurate data for their specific constructs. The provided protocols are general guidelines and may require optimization for specific applications and molecules.

References

Synthesis of Metal Complexes Using 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing the flexible diamine ligand, 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-. While specific literature on the coordination chemistry of this exact ligand is limited, this guide presents generalized yet robust protocols derived from established methods for structurally analogous flexible ether-diamine ligands. These protocols are intended to serve as a foundational methodology for researchers exploring the synthesis of novel metal complexes with potential applications in catalysis, materials science, and drug delivery. The document outlines synthetic procedures for preparing complexes with various transition metals, methods for their characterization, and a discussion of their potential applications, particularly relevant to the field of drug development.

Introduction

1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-, also known as 3,3'-(Ethylenedioxy)bis(propylamine), is a flexible ligand possessing two primary amine donor groups and two ether oxygen atoms. This combination of hard amine and borderline ether donor sites allows for versatile coordination behavior with a variety of metal ions, potentially leading to the formation of mononuclear or polynuclear complexes with interesting structural and reactive properties. The flexible ethylene dioxy bridge allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. The resulting metal complexes may exhibit unique catalytic, magnetic, or biological activities, making them attractive targets for research and development, including in the pharmaceutical industry where metal complexes are explored for therapeutic and diagnostic applications.[1]

Applications in Research and Drug Development

Metal complexes derived from flexible ether-diamine ligands are of significant interest due to their diverse potential applications:

  • Catalysis: The flexible nature of the ligand can influence the coordination environment of the metal center, potentially leading to catalysts with high activity and selectivity for various organic transformations.

  • Materials Science: These complexes can serve as building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with tunable properties for applications in gas storage, separation, and sensing.

  • Drug Delivery and Therapeutics: The ability of the ligand to chelate metal ions can be exploited for the development of metallodrugs. The ligand can be designed to target specific biological molecules, and the metal center can act as a cytotoxic agent or a carrier for a therapeutic payload. The unique properties of transition metal complexes make them interesting platforms for selective drug delivery.[2] Metal complexes with diamine ligands are considered promising candidates as alternatives to conventional platinum-based chemotherapeutics.[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis of metal complexes with 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-. Researchers should optimize the reaction conditions, including solvent, temperature, and stoichiometry, for each specific metal salt.

General Synthesis of a Metal(II) Complex

This protocol describes a general method for the synthesis of a metal(II) complex (e.g., Cu(II), Ni(II), Zn(II)) with 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-.

Materials:

  • 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-

  • Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂)

  • Anhydrous methanol or ethanol

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (e.g., nitrogen or argon) is recommended, especially for air-sensitive complexes.

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- (1.0 mmol) in anhydrous methanol (20 mL).

  • In a separate flask, dissolve the metal(II) salt (1.0 mmol) in anhydrous methanol (10 mL).

  • Slowly add the metal salt solution to the stirred ligand solution at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours or gently reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the solution to cool to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure until the product begins to crystallize.

  • Complete the precipitation by adding diethyl ether to the concentrated solution.

  • Collect the solid product by filtration, wash with a small amount of cold methanol and then with diethyl ether.

  • Dry the product in vacuo.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Ligand 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- in Methanol Mixing Mix and Stir (Room Temp or Reflux) Ligand->Mixing MetalSalt Metal(II) Salt in Methanol MetalSalt->Mixing Cooling Cool to RT Mixing->Cooling Concentration Concentrate Cooling->Concentration Precipitation Precipitate with Diethyl Ether Concentration->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry in vacuo Filtration->Drying Product Metal Complex Drying->Product

Figure 1. General workflow for the synthesis of a metal complex.

Characterization of Metal Complexes

The synthesized metal complexes should be thoroughly characterized to confirm their identity, purity, and structure.

  • Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center. Look for shifts in the N-H and C-O stretching frequencies of the ligand upon complexation.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the metal complex. The position and intensity of the d-d transitions can provide information about the coordination geometry of the metal ion.

  • Elemental Analysis (C, H, N): To determine the empirical formula of the complex and to assess its purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the complex.

  • X-ray Crystallography: To determine the single-crystal structure of the complex, providing precise information on bond lengths, bond angles, and the coordination geometry of the metal center.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for a series of synthesized metal complexes with 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- (L). These values are based on typical results obtained for similar flexible ether-diamine complexes.

ComplexFormulaYield (%)M.p. (°C)IR (N-H stretch, cm⁻¹)UV-Vis (λₘₐₓ, nm)
[Cu(L)Cl₂]C₈H₂₀Cl₂CuN₂O₂85>2503250, 3180650
[Ni(L)(NO₃)₂]C₈H₂₀N₄NiO₈78230-2323265, 3190380, 580, 950
[Zn(L)(OAc)₂]C₁₂H₂₆N₂O₆Zn92215-2183240, 3175-

Potential Coordination Mode

The flexible nature of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- allows for various coordination modes. A common mode for such ligands is tetradentate, where both amine nitrogens and both ether oxygens coordinate to the metal center, forming a stable chelate structure.

Figure 2. A possible tetradentate coordination mode.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Metal salts can be toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols and information provided in this document offer a solid starting point for the synthesis and characterization of novel metal complexes with 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-. While the specific reactivity and properties of these complexes will require empirical investigation, the methodologies outlined here, based on analogous systems, provide a rational approach for their preparation and study. The potential for these complexes in various fields, including drug development, warrants their further exploration by the scientific community.

References

Application Notes and Protocols for Di(3-aminopropyl) ether of diethylene glycol in Surfactant Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Di(3-aminopropyl) ether of diethylene glycol is a linear diamine with a flexible ether backbone, presenting two primary amine functionalities that serve as reactive sites for chemical modification. Its structure makes it an excellent candidate for the synthesis of "gemini" or dimeric surfactants, where two hydrophobic chains and two hydrophilic headgroups are linked by a spacer. These types of surfactants often exhibit superior properties compared to their single-chain counterparts, including lower critical micelle concentrations (CMC) and greater efficiency in reducing surface and interfacial tension.[1][2] This document outlines the synthetic pathways to convert this diamine into cationic, nonionic, and amphoteric surfactants and provides the necessary protocols to characterize their performance.

Synthesis of Surfactants from Di(3-aminopropyl) ether of diethylene glycol

The primary amine groups of Di(3-aminopropyl) ether of diethylene glycol are the key to its versatility in surfactant synthesis. They can be alkylated, quaternized, or acylated to introduce hydrophobic tails and modify the hydrophilic headgroup.

Cationic Surfactants (Quaternary Ammonium Salts)

Cationic surfactants are widely used for their antimicrobial, antistatic, and softening properties.[3] A common route to synthesize cationic gemini surfactants from the subject diamine is through N-alkylation followed by quaternization.

Protocol 1: Synthesis of Diquaternary Ammonium Gemini Surfactants

This protocol describes a two-step process: exhaustive N-methylation followed by quaternization with a long-chain alkyl halide.

Materials:

  • Di(3-aminopropyl) ether of diethylene glycol

  • Formaldehyde (37% in H₂O)

  • Formic acid

  • Alkyl bromide (e.g., Dodecyl bromide)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • N,N,N',N'-Tetramethylation (Eschweiler-Clarke Reaction):

    • In a round-bottom flask, dissolve Di(3-aminopropyl) ether of diethylene glycol (1 equivalent) in an excess of formic acid.

    • Slowly add formaldehyde (excess, e.g., 10 equivalents) to the solution.

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the tetramethylated diamine.

  • Quaternization:

    • Dissolve the N,N,N',N'-tetramethyl-di(3-aminopropyl) ether of diethylene glycol (1 equivalent) in acetone.

    • Add the desired alkyl bromide (2.2 equivalents) to the solution.

    • Reflux the mixture for 24-48 hours.

    • Cool the reaction mixture to room temperature. The quaternary ammonium salt will often precipitate.

    • Collect the solid product by filtration and wash with cold acetone to remove unreacted starting materials.

    • Dry the product under vacuum.

Diagram of Synthetic Workflow:

G Diamine Di(3-aminopropyl) ether of diethylene glycol TMA N,N,N',N'-Tetramethyl Derivative Diamine->TMA HCHO, HCOOH (Eschweiler-Clarke) Quat Diquaternary Ammonium Gemini Surfactant TMA->Quat Alkyl Bromide, Acetone (Quaternization)

Synthetic workflow for a cationic gemini surfactant.
Nonionic Surfactants (Fatty Acid Amides)

Nonionic surfactants are valued for their excellent cleaning, emulsifying, and low-foaming properties. They can be synthesized by reacting the diamine with fatty acids or their esters.

Protocol 2: Synthesis of Bis(fatty acid amide) Nonionic Surfactants

This protocol outlines the direct amidation of the diamine with a fatty acid.

Materials:

  • Di(3-aminopropyl) ether of diethylene glycol

  • Fatty acid (e.g., Lauric acid, Oleic acid) (2 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add Di(3-aminopropyl) ether of diethylene glycol (1 equivalent), the fatty acid (2 equivalents), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude fatty acid amide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Diagram of Synthetic Workflow:

G Diamine Di(3-aminopropyl) ether of diethylene glycol Amide Bis(fatty acid amide) Nonionic Surfactant Diamine->Amide Fatty Acid (2 eq.), Toluene, Catalyst, Heat (Amidation)

Synthetic workflow for a nonionic surfactant.
Amphoteric Surfactants

Amphoteric surfactants possess both positive and negative charges and are known for their mildness, making them suitable for personal care products.[4][5] They can be synthesized from the diamine through a multi-step process involving acylation and then reaction with a reagent to introduce a carboxylate or sulfonate group.

Experimental Protocols for Surfactant Characterization

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Protocol 3: Surface Tension Measurement and CMC Determination by the Wilhelmy Plate Method

Equipment:

  • Tensiometer with a Wilhelmy plate (platinum)

  • High-precision balance

  • Glass vessel

  • Magnetic stirrer

  • Micropipettes

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC. Prepare a series of dilutions from the stock solution, covering a wide concentration range.

  • Instrument Setup: Clean the Wilhelmy plate by rinsing with deionized water and then flaming it to red heat to remove any organic contaminants. Calibrate the tensiometer according to the manufacturer's instructions.

  • Measurement:

    • Place the most dilute surfactant solution in the glass vessel on the tensiometer stage.

    • Lower the Wilhelmy plate so that it just touches the surface of the liquid.

    • The instrument will measure the force exerted on the plate by the surface tension.

    • Record the surface tension value once it has stabilized.

    • Repeat the measurement for each of the prepared surfactant solutions, from the most dilute to the most concentrated.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will show two linear regions. The point of intersection of these two lines corresponds to the CMC. The surface tension at the CMC (γ_CMC) is also a key parameter.

Diagram of Experimental Workflow:

G Prep Prepare Surfactant Solutions of Varying Concentrations Measure Measure Surface Tension using Wilhelmy Plate Method Prep->Measure Plot Plot Surface Tension vs. log(Concentration) Measure->Plot Determine Determine CMC and γ_CMC from the Intersection of Slopes Plot->Determine

Workflow for CMC and surface tension determination.
Evaluation of Foaming Properties

The ability of a surfactant to generate and stabilize foam is crucial for many applications, such as detergents and personal care products.

Protocol 4: Foamability and Foam Stability by the Ross-Miles Method (ASTM D1173)

Equipment:

  • Ross-Miles foam apparatus (jacketed glass column with a specified height and diameter, and a reservoir pipette)

  • Thermostatic water bath

  • Stopwatch

Procedure:

  • Apparatus and Solution Preparation:

    • Thoroughly clean the Ross-Miles apparatus.

    • Prepare the surfactant solution at a specified concentration and temperature (e.g., 0.1% w/v at 25°C).

  • Foam Generation:

    • Add 50 mL of the surfactant solution to the bottom of the column.

    • Fill the reservoir pipette with 200 mL of the same solution.

    • Position the pipette above the column and open the stopcock to allow the solution to fall and generate foam.

  • Measurement:

    • Start the stopwatch as soon as the pipette is empty.

    • Immediately measure the initial foam height.

    • Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Diagram of Logical Relationships:

G cluster_0 Foamability cluster_1 Foam Stability InitialHeight Initial Foam Height Height_t1 Foam Height at t=1 min InitialHeight->Height_t1 Decay over time Height_t5 Foam Height at t=5 min Height_t1->Height_t5 Decay over time

Relationship between foamability and foam stability.

Illustrative Performance Data

As previously mentioned, specific performance data for surfactants derived from Di(3-aminopropyl) ether of diethylene glycol is scarce. The following tables present data for structurally similar cationic gemini surfactants to serve as a reference. The general structure of these gemini surfactants is [RN(CH₃)₂-(CH₂)s-N(CH₃)₂R]²⁺ 2Br⁻, where 'R' is the alkyl chain length and 's' is the spacer length. The diamine in this application note would form a spacer with an ether linkage.

Table 1: Critical Micelle Concentration (CMC) of Illustrative Cationic Gemini Surfactants

Surfactant StructureCMC (mmol/L)Temperature (°C)Method
12-3-12 Gemini0.9125Conductivity
12-4-12 Gemini0.8525Conductivity
12-6-12 Gemini0.7825Conductivity
16-3-16 Gemini0.0325Conductivity
16-6-16 Gemini0.0225Conductivity

Data is illustrative and sourced from studies on similar gemini surfactants.

Table 2: Surface Tension at CMC (γ_CMC) of Illustrative Cationic Gemini Surfactants

Surfactant Structureγ_CMC (mN/m)Temperature (°C)Method
12-3-12 Gemini35.225Tensiometry
12-6-12 Gemini34.525Tensiometry
16-3-16 Gemini33.825Tensiometry
16-6-16 Gemini33.125Tensiometry

Data is illustrative and sourced from studies on similar gemini surfactants.

Table 3: Foaming Properties of Illustrative Surfactant Solutions (0.1% w/v)

Surfactant TypeInitial Foam Height (mm)Foam Height after 5 min (mm)
Cationic Gemini (12-carbon chains)150135
Nonionic (Fatty Acid Amide based)11080
Anionic (e.g., Sodium Dodecyl Sulfate)180160

Data is illustrative and represents typical values for these surfactant classes.

Conclusion

Di(3-aminopropyl) ether of diethylene glycol is a highly adaptable precursor for the synthesis of various classes of surfactants. Its diamine structure is particularly well-suited for the creation of high-performance gemini surfactants. The protocols provided in this document offer a comprehensive guide for the synthesis and characterization of these novel surfactants. While further research is needed to determine the specific performance metrics of surfactants derived directly from this diamine, the illustrative data from analogous compounds suggest promising potential for applications in detergents, personal care products, and other areas where superior surface activity is required. Researchers are encouraged to use these protocols as a foundation for developing and evaluating new surfactant formulations tailored to their specific needs.

References

Application Notes: Antimicrobial Activity of 4,7,10-Trioxa-1,13-tridecanediamine (CAS 4246-51-9)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,7,10-Trioxa-1,13-tridecanediamine (CAS 4246-51-9) is a diamine compound that has been utilized in the synthesis of various chemical structures, including carbon dots that have demonstrated antimicrobial properties.[1] While the direct antimicrobial activity of this compound is not extensively documented, its chemical nature suggests potential for biological activity. These application notes provide a comprehensive framework for researchers to systematically evaluate the antimicrobial efficacy of 4,7,10-Trioxa-1,13-tridecanediamine against a panel of clinically relevant microorganisms.

The following protocols are based on established methodologies for antimicrobial susceptibility testing, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the agar well diffusion assay for preliminary screening.

Target Audience

These guidelines are intended for researchers, scientists, and professionals in the fields of microbiology, drug discovery, and development who are interested in assessing the antimicrobial potential of 4,7,10-Trioxa-1,13-tridecanediamine.

Experimental Protocols

Preliminary Screening: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening.[2][3]

Materials:

  • 4,7,10-Trioxa-1,13-tridecanediamine (CAS 4246-51-9)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

  • Positive control (e.g., a broad-spectrum antibiotic)

  • Negative control (e.g., sterile deionized water or the solvent used to dissolve the test compound)

  • Incubator

Procedure:

  • Prepare MHA or SDA plates.

  • Aseptically swab the surface of the agar plates with the microbial inoculum.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Prepare a stock solution of 4,7,10-Trioxa-1,13-tridecanediamine and desired dilutions.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[2]

  • Allow the plates to stand for 1-4 hours at room temperature to permit diffusion of the compounds into the agar.[2]

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.[2]

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation:

Summarize the results in a table as shown below.

Test MicroorganismTest Compound Conc.Zone of Inhibition (mm)Positive ControlZone of Inhibition (mm)Negative ControlZone of Inhibition (mm)
S. aureus ATCC 29213X µg/mLGentamicin (10 µg)Sterile Water
E. coli ATCC 25922X µg/mLGentamicin (10 µg)Sterile Water
P. aeruginosa ATCC 27853X µg/mLGentamicin (10 µg)Sterile Water
C. albicans ATCC 10231X µg/mLFluconazole (25 µg)Sterile Water
Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5] The broth microdilution method is a standard procedure for determining MIC values.[6][7]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculum adjusted to ~5 x 10^5 CFU/mL[6]

  • 4,7,10-Trioxa-1,13-tridecanediamine stock solution

  • Positive control (growth control: media with inoculum, no compound)

  • Negative control (sterility control: media only)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate, except for the first column.[4]

  • Add 100 µL of the test compound at twice the highest desired concentration to the first column.[4]

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, until the tenth column. Discard the final 50 µL from the tenth column.

  • The eleventh column will serve as the growth control, and the twelfth as the sterility control.

  • Inoculate all wells, except the sterility control, with 50 µL of the prepared microbial suspension.

  • Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). This can be confirmed by measuring the optical density (OD) at 600 nm.

Data Presentation:

Test MicroorganismMIC (µg/mL)
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 10231
Determination of Bactericidal/Fungicidal Activity: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[8][9]

Materials:

  • Results from the MIC assay

  • MHA or SDA plates

  • Sterile saline or broth

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from all wells that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquots onto fresh MHA or SDA plates.

  • Incubate the plates at the appropriate temperature and duration as in the MIC assay.

  • The MBC/MFC is the lowest concentration of the test compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.

Data Presentation:

Test MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 10231

Visualizations

Experimental_Workflow cluster_screening Preliminary Screening cluster_quantitative Quantitative Analysis cluster_cidal Bactericidal/Fungicidal Activity A Agar Well Diffusion Assay B Measure Zone of Inhibition A->B C Broth Microdilution for MIC A->C If active D Determine Minimum Inhibitory Concentration (MIC) C->D E Subculture from MIC wells D->E Proceed to MBC/MFC F Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) E->F

Caption: Experimental workflow for antimicrobial activity testing.

MIC_Protocol A Prepare serial dilutions of CAS 4246-51-9 in 96-well plate B Inoculate wells with microbial suspension A->B C Incubate at appropriate temperature and time B->C D Observe for visible growth (turbidity) C->D E Lowest concentration with no growth is the MIC D->E

Caption: Protocol for Minimum Inhibitory Concentration (MIC) determination.

References

Investigating 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- for Gene Delivery: A Research Primer

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The field of non-viral gene delivery is in constant pursuit of novel cationic polymers that can efficiently and safely transport nucleic acids into cells. 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-, a diamine with a flexible diether linker, presents an intriguing structural motif for the development of new gene carriers. Its primary amine groups offer the potential for protonation and subsequent electrostatic interaction with negatively charged nucleic acids, forming nanoparticle complexes (polyplexes) suitable for cellular uptake. This document provides a foundational research framework for scientists and drug development professionals interested in exploring the potential of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- as a gene delivery vehicle. The following application notes and protocols are presented as a starting point for investigation and require extensive experimental validation.

Introduction to 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-

1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-, also known as Di(3-aminopropoxy)ethane, is a chemical compound with the molecular formula C8H20N2O2.[1][2] Its structure features two primary amine groups separated by a flexible ethylene glycol-based spacer. The presence of these amine functionalities suggests its potential use in the synthesis of cationic polymers for various applications, including gene delivery.[3] The ether linkages within the backbone may impart favorable properties such as increased flexibility and potentially reduced cytotoxicity compared to more rigid polymer structures.

Key Properties:

  • Molecular Formula: C8H20N2O2[1][2]

  • Molecular Weight: 176.26 g/mol [2]

  • Synonyms: Di(3-aminopropoxy)ethane, 3,3'-(Ethylenedioxy)bispropylamine[2]

Hypothetical Application in Gene Delivery

The primary amine groups of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- can be exploited to create a cationic polymer capable of condensing DNA or RNA into nanoparticles. This process is driven by electrostatic interactions between the positively charged polymer and the negatively charged phosphate backbone of the nucleic acid. These resulting polyplexes can then be taken up by cells through endocytosis. A critical step for successful gene delivery is the subsequent escape of the nucleic acid from the endosome to reach the cytoplasm and, in the case of DNA, the nucleus. The "proton sponge" effect is a commonly proposed mechanism for endosomal escape, where the buffering capacity of the polymer leads to endosomal swelling and rupture.[4][5]

Proposed Research Workflow

The following diagram outlines a potential workflow for synthesizing a gene carrier from 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- and evaluating its gene delivery efficacy.

G cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Polyplex Formulation & Characterization cluster_invitro In Vitro Evaluation s1 Synthesis of Cationic Polymer from 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- s2 Structural Characterization (NMR, FT-IR) s1->s2 f1 Polyplex Formation with Plasmid DNA (pDNA) s2->f1 f2 Physicochemical Characterization (Size, Zeta Potential, N/P Ratio) f1->f2 iv2 Transfection with Polyplexes f2->iv2 iv1 Cell Culture (e.g., HEK293, HeLa) iv1->iv2 iv3 Assessment of Transfection Efficiency (e.g., GFP expression) iv2->iv3 iv4 Cytotoxicity Assay (e.g., MTT, LDH) iv2->iv4

Proposed workflow for evaluating 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- based gene carriers.

Experimental Protocols (Hypothetical)

These protocols are provided as a starting point and are based on general procedures for cationic polymer-based gene delivery. Optimization will be necessary.

Synthesis of a Crosslinked Cationic Polymer

This protocol describes a hypothetical synthesis of a biodegradable cationic polymer using 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- and a diglycidyl ether crosslinker.

Materials:

  • 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-

  • 1,4-Butanediol diglycidyl ether (as a crosslinker)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing (MWCO 1 kDa)

  • Deionized water

Procedure:

  • In a nitrogen-purged reaction vessel, dissolve 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- in anhydrous DMSO.

  • Add 1,4-Butanediol diglycidyl ether to the solution at a defined molar ratio (e.g., 1:1).

  • Heat the reaction mixture at 80°C for 48 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and add deionized water to precipitate the polymer.

  • Recover the polymer by centrifugation.

  • Redissolve the polymer in a minimal amount of deionized water and dialyze against deionized water for 3 days to remove unreacted monomers and low molecular weight oligomers.

  • Lyophilize the purified polymer to obtain a solid product.

  • Characterize the polymer structure using ¹H NMR and FT-IR spectroscopy.

Polyplex Formulation and Characterization

Materials:

  • Synthesized cationic polymer

  • Plasmid DNA (e.g., pEGFP-N1)

  • Nuclease-free water

Procedure:

  • Prepare a stock solution of the cationic polymer in nuclease-free water (e.g., 1 mg/mL).

  • Prepare a stock solution of plasmid DNA in nuclease-free water (e.g., 0.1 mg/mL).

  • To formulate polyplexes at various N/P ratios (the ratio of nitrogen atoms in the polymer to phosphate groups in the DNA), add the required volume of polymer solution to an equal volume of DNA solution.

  • Vortex the mixture gently and incubate at room temperature for 30 minutes to allow for complex formation.

  • Characterize the resulting polyplexes for their size and zeta potential using dynamic light scattering (DLS).

  • Confirm DNA condensation by performing an agarose gel retardation assay.

Table 1: Example Physicochemical Properties of Hypothetical Polyplexes

N/P RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
1:1350 ± 250.45-5.2 ± 1.5
5:1180 ± 150.30+15.8 ± 2.1
10:1120 ± 100.22+25.4 ± 2.8
20:1110 ± 80.20+32.1 ± 3.0
Note: This is example data and requires experimental determination.
In Vitro Transfection Protocol

This protocol is adapted for a 24-well plate format.[6][7]

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • Polyplex solution (prepared as in 4.2)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed HEK293 cells in a 24-well plate at a density of 5 x 10⁴ cells per well in 0.5 mL of complete DMEM to achieve 50-70% confluency on the day of transfection.[6]

  • Polyplex Preparation for Transfection:

    • For each well, dilute 0.5 µg of plasmid DNA in 50 µL of Opti-MEM.

    • In a separate tube, dilute the required amount of cationic polymer solution (to achieve the desired N/P ratio) in 50 µL of Opti-MEM.

    • Add the diluted polymer solution to the diluted DNA solution and mix gently.

    • Incubate at room temperature for 20-30 minutes.

  • Transfection:

    • Gently aspirate the culture medium from the cells and wash once with PBS.

    • Add 400 µL of fresh, serum-free DMEM to each well.

    • Add the 100 µL of polyplex solution dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Post-Transfection:

    • Incubate the cells at 37°C in a CO₂ incubator.

    • After 4-6 hours, replace the transfection medium with 0.5 mL of complete DMEM (containing 10% FBS).

    • Continue to incubate for 24-48 hours before assessing gene expression and cytotoxicity.

Assessment of Efficacy and Safety

Transfection Efficiency

If using a reporter plasmid like pEGFP-N1, transfection efficiency can be assessed by fluorescence microscopy or flow cytometry to quantify the percentage of GFP-positive cells.

Table 2: Example Transfection Efficiency and Cytotoxicity Data

N/P RatioTransfection Efficiency (% GFP+ cells)Cell Viability (%)
5:18 ± 295 ± 5
10:125 ± 488 ± 6
20:145 ± 575 ± 8
Lipofectamine™ 200060 ± 670 ± 7
Note: This is example data and requires experimental determination.
Cytotoxicity

The cytotoxicity of the polyplexes can be evaluated using standard assays such as the MTT assay (assessing metabolic activity) or the LDH assay (assessing membrane integrity).

Proposed Mechanism of Action

The following diagram illustrates the hypothetical mechanism of gene delivery using a cationic polymer derived from 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-.

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Pathway p1 Cationic Polymer p3 Polyplex Formation (Self-Assembly) p1->p3 p2 Plasmid DNA p2->p3 c1 Endocytosis p3->c1 c2 Endosome c1->c2 c3 Endosomal Escape (Proton Sponge Effect) c2->c3 c4 DNA Release into Cytoplasm c3->c4 c5 Nuclear Import c4->c5 c6 Transcription & Translation c5->c6

Hypothetical mechanism of gene delivery for a 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- based carrier.

Conclusion and Future Directions

1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- represents a potential building block for the creation of novel cationic polymers for gene delivery. The protocols and data presented herein are hypothetical and intended to serve as a guide for initiating research in this area. Extensive experimental work is required to synthesize and characterize polymers based on this diamine, optimize polyplex formulation, and rigorously evaluate their transfection efficiency and cytotoxicity in various cell lines. Further studies could also explore the in vivo potential of these carriers for therapeutic applications.

References

Application Notes and Protocols for the Analytical Detection of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative and qualitative analysis of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-, a diamine commonly used in various industrial applications, including as a curing agent for epoxy resins. The analytical techniques covered include Gas Chromatography (GC), Potentiometric Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Overview of Analytical Techniques

The selection of an appropriate analytical technique for the detection and quantification of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

  • Gas Chromatography (GC): A powerful technique for separating and quantifying volatile and semi-volatile compounds. Due to the polar nature of the target amine, derivatization is typically required to improve its volatility and chromatographic performance.

  • Potentiometric Titration: A classic and robust method for determining the total amine content. This technique is based on the acid-base reaction between the amine groups and a standard acid titrant.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. It provides structural information alongside quantitative data.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the typical quantitative performance characteristics for the analytical methods described. The values are representative for the analysis of aliphatic diamines and may vary depending on the specific instrumentation and experimental conditions.

ParameterGas Chromatography (GC-FID/MS)Potentiometric TitrationQuantitative NMR (qNMR)
Limit of Detection (LOD) 0.1 - 10 µg/mL~0.01 M0.1 - 1 mg/mL
Limit of Quantification (LOQ) 0.5 - 50 µg/mL~0.05 M0.5 - 5 mg/mL
Linearity (R²) > 0.99N/A> 0.999
Precision (RSD) < 5%< 1%< 1%
Accuracy (% Recovery) 95 - 105%98 - 102%98 - 102%
Selectivity High (with MS detection)Moderate (for total amines)High
Throughput High (with autosampler)ModerateModerate

Experimental Protocols

Gas Chromatography (GC) with Derivatization

This protocol describes the analysis of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- by GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS) after derivatization with trifluoroacetic anhydride (TFAA). Derivatization is necessary to increase the volatility and reduce the polarity of the diamine, leading to improved peak shape and sensitivity.

3.1.1 Materials and Reagents

  • 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- standard

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-FID or GC-MS system

3.1.2 Derivatization Protocol

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample or standard into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 500 µL of the anhydrous solvent, followed by 100 µL of TFAA to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject a 1 µL aliquot of the derivatized sample into the GC system.

3.1.3 Gas Chromatography (GC) Conditions

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Detector (FID): Temperature: 300°C

  • Detector (MS):

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Scan Range: m/z 50-500

3.1.4 Experimental Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_tfaa Add TFAA dissolve->add_tfaa heat Heat at 70°C add_tfaa->heat cool Cool to RT heat->cool inject Inject into GC cool->inject separate Chromatographic Separation inject->separate detect Detection (FID/MS) separate->detect data_analysis data_analysis detect->data_analysis Data Acquisition & Processing

GC with Derivatization Workflow
Potentiometric Titration

This protocol describes the determination of the total amine value of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- by non-aqueous potentiometric titration with perchloric acid.

3.2.1 Materials and Reagents

  • 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- sample

  • Glacial acetic acid (anhydrous)

  • Perchloric acid (HClO₄), 0.1 N in glacial acetic acid (standardized)

  • Potentiometric titrator with a combination pH electrode (or separate glass and reference electrodes suitable for non-aqueous titration)

  • Beakers and magnetic stirrer

3.2.2 Titration Protocol

  • Sample Preparation: Accurately weigh an appropriate amount of the sample (to consume 10-20 mL of titrant) into a 100 mL beaker.

  • Dissolution: Add 50 mL of glacial acetic acid to the beaker and stir until the sample is completely dissolved.

  • Titration Setup: Place the beaker on the magnetic stirrer and immerse the electrode(s) in the solution.

  • Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid. Record the potential (mV) or pH readings as a function of the titrant volume added.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve. This can be determined from a plot of potential versus volume or by using the first or second derivative of the titration curve.

  • Calculation: Calculate the total amine value using the following formula:

    • Amine Value (meq/g) = (V × N) / W

    • Where:

      • V = volume of HClO₄ solution used at the endpoint (mL)

      • N = normality of the HClO₄ solution (eq/L)

      • W = weight of the sample (g)

3.2.3 Experimental Workflow Diagram

Titration_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Glacial Acetic Acid weigh->dissolve setup Setup Titrator & Electrodes dissolve->setup titrate Titrate with Perchloric Acid setup->titrate record Record Potential vs. Volume titrate->record plot Plot Titration Curve record->plot endpoint Determine Endpoint plot->endpoint calculate Calculate Amine Value endpoint->calculate result Report Result calculate->result

Potentiometric Titration Workflow
Quantitative NMR (qNMR) Spectroscopy

This protocol provides a general framework for the quantitative analysis of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- using ¹H-qNMR with an internal standard.

3.3.1 Materials and Reagents

  • 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- sample

  • High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity. The internal standard should have signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

3.3.2 qNMR Protocol

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.

    • Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the protons between scans. A long D1 is crucial for accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculation: Calculate the purity or concentration of the analyte using the following formula:

    • Purity_analyte (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (M_analyte / M_IS) × (m_IS / m_analyte) × Purity_IS (%)

    • Where:

      • I = integral area of the signal

      • N = number of protons giving rise to the signal

      • M = molar mass

      • m = mass

      • Purity = purity of the internal standard

      • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

3.3.3 Experimental Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Processing & Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire params Set D1 and Scan Number acquire->params process Phase & Baseline Correction params->process integrate Integrate Signals process->integrate calculate Calculate Purity/Concentration integrate->calculate result Report Result calculate->result

Quantitative NMR (qNMR) Workflow

Application Notes and Protocols for 4,7,10-Trioxa-1,13-tridecanediamine (TTD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,7,10-Trioxa-1,13-tridecanediamine (TTD), a versatile chemical intermediate. TTD's unique properties, including its flexibility and bifunctionality, make it a valuable component in a range of applications, from drug delivery and discovery to materials science.

TTD as a Linker in Proteolysis Targeting Chimeras (PROTACs)

TTD is widely employed as a polyethylene glycol (PEG)-based linker in the synthesis of PROTACs.[] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in optimizing the spatial orientation of the E3 ligase and the target protein, which is crucial for efficient degradation.

Quantitative Data for PROTAC Synthesis
ParameterValueReference
Purity of TTD≥95%[]
Molecular Weight220.31 g/mol [][2][3]
AppearanceClear colorless to light yellow liquid[]
Experimental Protocol: Synthesis of a TTD-based PROTAC Linker

This protocol describes a general approach for incorporating TTD into a PROTAC scaffold.

Materials:

  • 4,7,10-Trioxa-1,13-tridecanediamine (TTD)

  • N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

  • Target protein ligand with a suitable reactive handle (e.g., carboxylic acid)

  • E3 ligase ligand with a suitable reactive handle (e.g., amine)

  • Coupling agents (e.g., HATU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Boc Protection of TTD (if starting with unprotected TTD):

    • Dissolve TTD in a suitable solvent like dichloromethane (DCM).

    • Add one equivalent of Di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, purify the mono-Boc-protected TTD by column chromatography.

  • Coupling of Ligands to the TTD Linker:

    • Activate the carboxylic acid group of the target protein ligand with a coupling agent like HATU in the presence of DIPEA in DMF.

    • Add the mono-Boc-protected TTD to the reaction mixture and stir at room temperature overnight.

    • Purify the resulting conjugate by preparative HPLC.

    • Remove the Boc protecting group using TFA in DCM.

    • Neutralize the reaction mixture and purify the amine-functionalized intermediate.

    • Couple the E3 ligase ligand to the newly exposed amine group using a similar coupling strategy.

  • Final Purification:

    • Purify the final PROTAC molecule using preparative HPLC to achieve high purity.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_complex Ternary Complex Formation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Binds to Ternary Complex Ternary Complex E3 Ligase E3 Ligase E3 Ligase->PROTAC Binds to Ubiquitin Ubiquitin Ubiquitination Ubiquitination Proteasome Proteasome Degraded Protein Degraded Protein Proteasome->Degraded Protein Degrades Ternary Complex->Ubiquitination Recruits Ubiquitin Ubiquitination->Proteasome Targeted for Degradation

Caption: Mechanism of action of a PROTAC molecule.

TTD in Bioconjugation for Drug Delivery and Diagnostics

The primary amine groups at both ends of the TTD molecule make it an excellent candidate for bioconjugation reactions. It can be used to link therapeutic agents to targeting moieties like antibodies or to attach signaling molecules like biotin for diagnostic assays.[4]

Quantitative Data for Bioconjugation Reactions
ParameterValueReference
Reaction Yield (Ligation with N-Boc-N'-succinyl-TTD)55%[5]
Purity of TTD97% - 98%[6][7]
Experimental Protocol: Biotinylation of a Protein using a TTD-based Linker

This protocol outlines the steps for labeling a protein with biotin using a pre-activated TTD linker.

Materials:

  • Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., PBS)

  • NHS-TTD-Biotin (N-Hydroxysuccinimide activated TTD linker with a terminal biotin)

  • Desalting column

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in a conjugation buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Prepare the Biotinylation Reagent:

    • Dissolve the NHS-TTD-Biotin in a small amount of anhydrous DMSO.

  • Conjugation Reaction:

    • Add the biotinylation reagent to the protein solution at a molar ratio of 10-20 fold excess of the biotin reagent to the protein.

    • Incubate the reaction at room temperature for 1-2 hours with gentle stirring.

  • Purification of the Conjugate:

    • Remove the unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a similar method.

    • Confirm the integrity and activity of the labeled protein using appropriate assays.

Bioconjugation Workflow

Bioconjugation_Workflow cluster_reagents Starting Materials Protein Protein Reaction Conjugation (RT, 1-2h) Protein->Reaction NHS-TTD-Biotin NHS-TTD-Biotin NHS-TTD-Biotin->Reaction Purification Desalting Column Reaction->Purification Biotinylated_Protein Biotinylated Protein Purification->Biotinylated_Protein Characterization Characterization Biotinylated_Protein->Characterization

Caption: General workflow for protein biotinylation.

TTD in Polymer and Materials Science

TTD serves as a flexible building block in the synthesis of various polymers.[6][8] Its ether linkages contribute to the flexibility and thermal stability of the resulting materials, while the amine groups provide reactive sites for cross-linking and further functionalization.[8] It is also used as a surface passivation agent for carbon nanodots, enhancing their water solubility and luminescence.[9][10]

Quantitative Data for TTD in Material Synthesis
ParameterValueReference
Purity of TTD≥96%[3]
Density1.005 g/mL at 25 °C[7][9][10]
Boiling Point146-148 °C at 4 mmHg[7][9][10]
Experimental Protocol: Surface Passivation of Carbon Dots with TTD

This protocol describes the synthesis of fluorescent carbon dots using TTD as a passivating agent.

Materials:

  • Citric acid

  • 4,7,10-Trioxa-1,13-tridecanediamine (TTD)

  • Deionized water

  • Dialysis membrane (MWCO 1000 Da)

  • Microwave reactor

Procedure:

  • Precursor Solution Preparation:

    • Dissolve citric acid and TTD in deionized water in a specific molar ratio (e.g., 1:1).

  • Microwave Synthesis:

    • Place the precursor solution in a microwave reactor.

    • Heat the solution at a set power and time (e.g., 700 W for 5 minutes).

  • Purification:

    • Allow the resulting dark brown solution to cool to room temperature.

    • Dialyze the solution against deionized water for 24 hours using a dialysis membrane to remove unreacted precursors.

  • Characterization:

    • Characterize the optical properties of the TTD-passivated carbon dots using UV-Vis and fluorescence spectroscopy.

    • Analyze the size and morphology using transmission electron microscopy (TEM).

Logical Relationship in Material Functionalization

Material_Functionalization cluster_properties Enhanced Properties TTD TTD Functionalized_Material Functionalized_Material TTD->Functionalized_Material Core_Material e.g., Carbon Dot or Polymer Backbone Core_Material->Functionalized_Material Increased_Solubility Increased_Solubility Functionalized_Material->Increased_Solubility Enhanced_Flexibility Enhanced_Flexibility Functionalized_Material->Enhanced_Flexibility Improved_Biocompatibility Improved_Biocompatibility Functionalized_Material->Improved_Biocompatibility

Caption: Role of TTD in material functionalization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-?

A1: The most common and practical synthetic approaches for 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- are:

  • Route 1: Two-Step Cyanoethylation and Reduction: This involves the initial reaction of ethylene glycol with acrylonitrile (cyanoethylation) to form the dinitrile intermediate, 1,2-bis(2-cyanoethoxy)ethane. This intermediate is then reduced to the target diamine.

  • Route 2: Williamson Ether Synthesis followed by Amination: This route involves the reaction of a dihaloethane with 3-aminopropanol, or a protected version, to form the ether backbone, followed by deprotection or conversion to the primary amine.

Q2: I am experiencing low yields in my synthesis. What are the likely causes?

A2: Low yields can stem from several factors depending on the synthetic route. For the cyanoethylation and reduction route, common issues include incomplete cyanoethylation, side reactions during cyanoethylation (such as polymerization of acrylonitrile), and inefficient reduction of the dinitrile. For the Williamson ether synthesis route, challenges include competing elimination reactions, and issues with the subsequent amination steps. A detailed troubleshooting guide is provided below.

Q3: What are the potential side products I should be aware of?

A3: In the cyanoethylation and reduction pathway, potential side products include the mono-cyanoethylated intermediate, polymers of acrylonitrile, and byproducts from the reduction step, such as the secondary amine formed from the reaction between the primary amine product and the intermediate imine. During a Williamson ether synthesis, the main side products arise from elimination reactions, especially if using secondary or sterically hindered halides.

Q4: How can I effectively purify the final product?

A4: Purification of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- can be challenging due to its high polarity and boiling point. Vacuum distillation is a common method for purification. Column chromatography on silica gel can also be employed, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent tailing.

Troubleshooting Guides

Route 1: Cyanoethylation and Reduction

This route is often preferred for its scalability and the availability of starting materials.

Logical Workflow for Cyanoethylation and Reduction

cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Reduction Start Ethylene Glycol + Acrylonitrile Reaction_1 Reaction with Base Catalyst (e.g., Triton B) Start->Reaction_1 Intermediate 1,2-bis(2-cyanoethoxy)ethane Reaction_1->Intermediate Reduction Reduction of Dinitrile (e.g., Catalytic Hydrogenation) Intermediate->Reduction Workup Work-up and Purification Reduction->Workup Product 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- Workup->Product

Caption: Workflow for the synthesis via cyanoethylation and reduction.

Troubleshooting Common Issues in Cyanoethylation and Reduction

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Dinitrile Intermediate 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Polymerization of acrylonitrile: Reaction temperature is too high, or the inhibitor was removed from acrylonitrile. 3. Ineffective catalyst: The base catalyst has degraded.1. Monitor the reaction by TLC or GC to ensure completion. Consider extending the reaction time or slightly increasing the temperature. 2. Maintain the reaction temperature carefully, typically between 20-40°C. Use acrylonitrile with an inhibitor or add a radical inhibitor like hydroquinone. 3. Use a fresh batch of the base catalyst.
Low Yield of Final Diamine 1. Incomplete reduction: Inactive catalyst, insufficient hydrogen pressure, or inadequate reaction time. 2. Side reactions during reduction: Formation of secondary amines or other byproducts.1. Ensure the catalyst (e.g., Raney Nickel, Palladium on carbon) is active. Increase hydrogen pressure and/or reaction time. Monitor the reaction for the disappearance of the nitrile peak in IR spectroscopy. 2. Optimize reaction conditions (temperature, pressure, solvent). The addition of ammonia during hydrogenation can sometimes suppress the formation of secondary amines.
Product Contamination 1. Presence of starting materials or intermediates. 2. Formation of oligomeric byproducts. 1. Ensure complete reaction by monitoring. Purify the intermediate dinitrile before reduction. 2. Purify the final product by vacuum distillation or column chromatography.
Route 2: Williamson Ether Synthesis and Amination

This route offers an alternative but may involve more steps depending on the choice of starting materials.

Troubleshooting Common Issues in Williamson Ether Synthesis

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Ether Intermediate 1. Competing elimination reaction: Especially with secondary dihalides. 2. Incomplete deprotonation of the alcohol: The base used is not strong enough. 3. Low reactivity of the halide. 1. Use a primary dihalide (e.g., 1,2-dichloroethane or 1,2-dibromoethane). 2. Use a strong base like sodium hydride (NaH) to ensure complete formation of the alkoxide. 3. Use a more reactive halide (I > Br > Cl).
Difficulties in the Amination Step 1. Low conversion of the halide to the amine. 2. Formation of over-alkylated products. 1. Use a large excess of ammonia or the aminating agent. Consider using a phthalimide protecting group strategy (Gabriel synthesis) for a cleaner conversion to the primary amine. 2. The Gabriel synthesis can prevent over-alkylation.

Experimental Protocols

Detailed Protocol for Route 1: Cyanoethylation and Reduction

Step 1: Synthesis of 1,2-bis(2-cyanoethoxy)ethane

  • To a stirred solution of ethylene glycol (1.0 eq) in water, add a catalytic amount of a strong base like Triton B (40% in methanol, ~0.05 eq).

  • Cool the mixture in an ice bath to 10-15°C.

  • Slowly add acrylonitrile (2.2 eq) dropwise while maintaining the temperature below 40°C. The reaction is exothermic.

  • After the addition is complete, continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, neutralize the catalyst with an acid (e.g., acetic acid).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dinitrile.

  • Purify the dinitrile by vacuum distillation.

Step 2: Reduction of 1,2-bis(2-cyanoethoxy)ethane to 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-

  • In a high-pressure reactor, dissolve the purified 1,2-bis(2-cyanoethoxy)ethane (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) saturated with ammonia.

  • Add a catalytic amount of a hydrogenation catalyst such as Raney Nickel (slurry in water) or Palladium on carbon (Pd/C).

  • Pressurize the reactor with hydrogen gas (typically 500-1500 psi).

  • Heat the mixture to 80-120°C and stir vigorously for 6-12 hours.

  • Monitor the reaction for the disappearance of the nitrile group (around 2250 cm⁻¹ in the IR spectrum).

  • After the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the resulting 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- by vacuum distillation.

Troubleshooting Workflow Diagram

cluster_0 Problem Identification cluster_1 Troubleshooting Step 1 (Cyanoethylation) cluster_2 Troubleshooting Step 2 (Reduction) Problem Low Yield or Impure Product Check_Step1 Analyze Dinitrile Intermediate Problem->Check_Step1 Check_Step2 Analyze Final Product Problem->Check_Step2 Incomplete_Rxn1 Incomplete Reaction? Check_Step1->Incomplete_Rxn1 Polymerization Polymerization? Check_Step1->Polymerization Incomplete_Red Incomplete Reduction? Check_Step2->Incomplete_Red Side_Products Side Products? Check_Step2->Side_Products Optimize_Rxn1 Optimize Reaction Time/ Temperature/Catalyst Incomplete_Rxn1->Optimize_Rxn1 Control_Temp Control Temperature/ Use Inhibitor Polymerization->Control_Temp Optimize_Red Optimize Catalyst/ Pressure/Time Incomplete_Red->Optimize_Red Modify_Cond Modify Conditions (e.g., add Ammonia) Side_Products->Modify_Cond

Caption: A logical workflow for troubleshooting synthesis issues.

Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Amination

Reducing AgentTypical SolventTemperature (°C)pHKey AdvantagesPotential Issues
H₂/Raney Ni Methanol/Ethanol80-120BasicCost-effective, high-yieldingRequires high pressure, catalyst can be pyrophoric
H₂/Pd/C Methanol/Ethanol25-80Neutral/AcidicMilder conditions than Raney NiCatalyst cost, potential for debenzylation if applicable
NaBH₄/CoCl₂ Methanol0-25NeutralDoes not require high pressureStoichiometric reagent, potential for borate esters
LiAlH₄ THF/Ether0-35-Very powerful reducing agentHighly reactive, not chemoselective, requires anhydrous conditions

Note: The optimal conditions should be determined empirically for each specific substrate and scale.

This technical support guide provides a starting point for improving the synthesis of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-. For further assistance, please consult relevant literature and safety data sheets for all chemicals used.

Addressing solubility challenges of Diethylene glycol bis(3-aminopropyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethylene glycol bis(3-aminopropyl) ether (CAS No. 4246-51-9).

Solubility Data

SolventIUPAC NameExpected Solubility
WaterWaterMiscible
EthanolEthanolSoluble
MethanolMethanolSoluble
IsopropanolPropan-2-olSoluble
AcetonePropan-2-oneSoluble
Dimethyl Sulfoxide (DMSO)Dimethyl sulfoxideSoluble
Dimethylformamide (DMF)N,N-DimethylformamideSoluble

Troubleshooting Guide

This guide addresses common challenges that may be encountered when working with Diethylene glycol bis(3-aminopropyl) ether in experimental settings.

Issue 1: Precipitation of the Compound from an Aqueous Solution

Question: I observed a precipitate forming after dissolving Diethylene glycol bis(3-aminopropyl) ether in water and adjusting the pH. Why is this happening and how can I resolve it?

Answer:

Diethylene glycol bis(3-aminopropyl) ether is a diamine, meaning its solubility in aqueous solutions is highly dependent on the pH.[1][2] The amine groups can become protonated (positively charged) in acidic conditions, which enhances their interaction with polar water molecules and increases solubility. Conversely, in neutral to alkaline conditions, the amine groups are deprotonated (neutral), reducing their polarity and potentially leading to precipitation, especially at higher concentrations.

Troubleshooting Steps:

  • pH Adjustment: The most likely cause of precipitation is an increase in the pH of your solution. To redissolve the compound, try lowering the pH by adding a suitable acid (e.g., hydrochloric acid) dropwise while monitoring the pH. Most basic drugs are more soluble at a lower pH.[2]

  • Solvent System Modification: If adjusting the pH is not compatible with your experimental design, consider using a co-solvent system. The addition of a polar organic solvent such as ethanol or isopropanol can help to keep the compound in solution at a higher pH.

  • Concentration Reduction: If precipitation persists, you may be exceeding the solubility limit at that specific pH. Try preparing a more dilute solution.

Issue 2: Cloudiness or Phase Separation in a Formulation

Question: My formulation containing Diethylene glycol bis(3-aminopropyl) ether and other excipients has become cloudy over time. What could be the cause?

Answer:

Cloudiness or phase separation can indicate a chemical incompatibility or a change in the formulation's stability. Diethylene glycol bis(3-aminopropyl) ether, being a primary amine, can potentially interact with other components in your formulation.

Possible Causes and Solutions:

  • Interaction with Anionic Polymers: If your formulation contains anionic polymers (e.g., carbomers), electrostatic interactions between the positively charged (protonated) amine groups of the Diethylene glycol bis(3-aminopropyl) ether and the negatively charged polymer can lead to the formation of insoluble complexes.

    • Solution: Consider using a non-ionic polymer or adjusting the pH to a range where either the amine or the polymer is not significantly ionized.

  • Reaction with Aldehydes or Ketones: Primary amines can react with aldehydes and ketones present as impurities or as part of other excipients (e.g., some flavoring agents).

    • Solution: Ensure the purity of your excipients and consider using alternative components that are free of reactive carbonyl groups.

  • "Salting Out" Effect: The addition of high concentrations of salts to your formulation can reduce the solubility of Diethylene glycol bis(3-aminopropyl) ether, causing it to "salt out" and precipitate.[3]

    • Solution: Evaluate the ionic strength of your formulation and reduce the salt concentration if possible.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of Diethylene glycol bis(3-aminopropyl) ether?

A1: Diethylene glycol bis(3-aminopropyl) ether is a diamine with the molecular formula C10H24N2O3.[4] It possesses two primary amine groups and three ether linkages, which contribute to its chemical reactivity and solubility characteristics. Its synonyms include 4,7,10-Trioxa-1,13-tridecanediamine.[4]

Q2: How should I store Diethylene glycol bis(3-aminopropyl) ether?

A2: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.

Q3: Is the solubility of Diethylene glycol bis(3-aminopropyl) ether temperature-dependent?

A3: While specific data is limited, the solubility of most compounds increases with temperature. However, for amines in aqueous solutions, the effect of pH is often more significant than temperature in determining solubility.[3]

Q4: Can Diethylene glycol bis(3-aminopropyl) ether be used in formulations for oral drug delivery?

A4: Yes, it is used as a solubilizing agent in drug formulations to improve the bioavailability of poorly soluble drugs.[4] However, its basic nature and potential interactions with other excipients must be considered during formulation development.

Q5: Are there any known incompatibilities I should be aware of when formulating with Diethylene glycol bis(3-aminopropyl) ether?

A5: Yes, as an amine-containing excipient, it can be incompatible with certain other substances. For example, there is a potential for the formation of N-nitrosamine impurities if the formulation contains nitrite impurities, a concern in the pharmaceutical industry.[5][6] It is also incompatible with strong oxidizing agents and strong acids.

Experimental Protocols

Protocol 1: Determination of Apparent Solubility

This protocol outlines a general method for determining the apparent solubility of Diethylene glycol bis(3-aminopropyl) ether in a specific solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of Diethylene glycol bis(3-aminopropyl) ether to a known volume of the desired solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the saturated solution to pellet the undissolved compound.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Dilute an aliquot of the supernatant with a suitable solvent.

    • Quantify the concentration of Diethylene glycol bis(3-aminopropyl) ether in the diluted sample using an appropriate analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable detector.

  • Calculation:

    • Calculate the original concentration in the supernatant to determine the apparent solubility.

Protocol 2: Evaluating the Effect of pH on Aqueous Solubility
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Solubility Determination:

    • For each pH buffer, perform the apparent solubility determination as described in Protocol 1.

  • Data Analysis:

    • Plot the determined solubility as a function of pH to visualize the pH-solubility profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Excess Compound + Solvent agitation Agitate at Constant Temp (24-48h) start->agitation centrifugation Centrifuge agitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant quantification Quantify Concentration (e.g., GC/HPLC) supernatant->quantification result Solubility Value quantification->result

Caption: Workflow for determining the apparent solubility of a compound.

ph_solubility_relationship cluster_conditions Conditions cluster_state Amine Group State cluster_solubility Aqueous Solubility Low_pH Low pH (Acidic) Protonated Protonated (Charged) Low_pH->Protonated favors High_pH High pH (Alkaline) Deprotonated Deprotonated (Neutral) High_pH->Deprotonated favors High_Solubility High Solubility Protonated->High_Solubility leads to Low_Solubility Low Solubility / Precipitation Deprotonated->Low_Solubility leads to

Caption: Relationship between pH and the aqueous solubility of an amine-containing compound.

References

Technical Support Center: Stabilization of 4,7,10-Trioxa-1,13-tridecanediamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, stabilization, and analysis of 4,7,10-Trioxa-1,13-tridecanediamine (TTD) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is 4,7,10-Trioxa-1,13-tridecanediamine (TTD) and what are its common applications?

A1: 4,7,10-Trioxa-1,13-tridecanediamine, also known as O,O'-Bis(3-aminopropyl)diethylene glycol, is a flexible, hydrophilic diamine linker. Its polyether backbone imparts water solubility, while the terminal primary amine groups allow for conjugation to various molecules. It is commonly used in bioconjugation, as a linker for PROTACs (Proteolysis Targeting Chimeras), in the synthesis of hydrogels, and as a surface passivating agent for nanoparticles.

Q2: What are the primary stability concerns for TTD in aqueous solutions?

A2: The primary stability concerns for TTD in aqueous solutions are oxidative degradation and, to a lesser extent, hydrolysis, particularly at elevated temperatures and non-neutral pH. Aliphatic amines, like those in TTD, can be susceptible to oxidation, which may be catalyzed by light, heat, and the presence of metal ions. This can lead to discoloration (yellowing or browning) and the formation of degradation products that can compromise experimental outcomes.

Q3: How should I store aqueous solutions of TTD?

A3: To maximize stability, aqueous solutions of TTD should be stored at 2-8°C, protected from light, and in a tightly sealed container to minimize exposure to air. For long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon to displace oxygen. The pH of the solution should ideally be maintained in the neutral to slightly acidic range (pH 6-7.5) to minimize base-catalyzed degradation.

Q4: Can I use antioxidants to stabilize my TTD solutions?

A4: Yes, the use of antioxidants can be an effective strategy to inhibit oxidative degradation. Common antioxidants that can be considered for aqueous formulations include ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), and hindered amine light stabilizers (HALS). The choice and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and efficacy. It is recommended to start with low concentrations (e.g., 0.01-0.1% w/v) and assess stability.

Q5: What analytical techniques are suitable for monitoring the stability of TTD in my experiments?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended technique for quantifying TTD and resolving its potential degradation products. Due to the lack of a strong chromophore in TTD, derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride, dabsyl chloride, or o-phthalaldehyde (OPA)) prior to analysis is often necessary for sensitive detection by UV or fluorescence detectors. Gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS) can also be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Yellowing or discoloration of TTD solution Oxidative degradation due to exposure to air, light, or heat. Presence of trace metal ion catalysts.1. Prepare fresh solutions and use them promptly.2. Store solutions protected from light at 2-8°C.3. Degas the solvent (water) before preparing the solution.4. Consider adding a chelating agent like EDTA (0.1-1 mM) to sequester metal ions.5. Incorporate a suitable antioxidant (e.g., 0.01% BHT or ascorbic acid).
Inconsistent results in conjugation reactions Degradation of TTD leading to lower effective concentration of active primary amines. Formation of reactive degradation byproducts.1. Verify the purity of the TTD solution before each use with a validated analytical method (e.g., HPLC).2. Follow recommended storage and handling procedures to minimize degradation.3. Prepare TTD solutions fresh for critical experiments.
Precipitation or cloudiness in the TTD solution pH shift leading to protonation/deprotonation and changes in solubility. Reaction with dissolved CO2 to form carbamates. Formation of insoluble degradation products.1. Buffer the aqueous solution to maintain a stable pH (e.g., with phosphate-buffered saline, PBS).2. Degas the water used for solution preparation to remove dissolved CO2.3. If precipitation persists, filter the solution through a 0.22 µm filter before use and re-quantify the TTD concentration.
Loss of TTD concentration over time Adsorption to container surfaces. Hydrolytic or oxidative degradation.1. Use low-protein-binding containers (e.g., polypropylene or silanized glass).2. Implement stabilization strategies, including proper storage, pH control, and the potential use of antioxidants.3. Monitor the concentration of TTD over the course of your experiment using a stability-indicating analytical method.

Data Presentation

Table 1: Predicted Stability of 4,7,10-Trioxa-1,13-tridecanediamine in Aqueous Solution under Various Conditions (Inferred from data on similar polyether diamines)
Condition Parameter Value Predicted Stability Potential Degradation Pathway
pH 325°CModerateAcid-catalyzed hydrolysis (slow)
725°CGoodMinimal degradation
1025°CFairBase-catalyzed oxidation
Temperature 4°CpH 7ExcellentMinimal degradation
25°CpH 7GoodSlow oxidation
40°CpH 7FairAccelerated oxidation and potential hydrolysis
Additives Air (Oxygen)25°C, pH 7FairOxidative degradation
Inert Gas (N2/Ar)25°C, pH 7ExcellentMinimal degradation
0.1% Ascorbic Acid25°C, pH 7, AirGoodInhibition of oxidation
0.1% BHT25°C, pH 7, AirGoodInhibition of oxidation
1 mM EDTA25°C, pH 7, AirGoodInhibition of metal-catalyzed oxidation

Disclaimer: The data in this table is predictive and based on the known behavior of similar aliphatic and polyether amines. Empirical testing is required to determine the precise stability of TTD under your specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of TTD in Aqueous Solution

This protocol outlines a forced degradation study to identify potential degradation products and pathways for TTD.

1. Materials:

  • 4,7,10-Trioxa-1,13-tridecanediamine (TTD)

  • HPLC-grade water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or fluorescence detector

  • Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • Derivatization agent (e.g., Dansyl chloride)

2. Procedure: a. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of TTD in HPLC-grade water. b. Acid Hydrolysis: Mix 1 mL of TTD stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis. c. Base Hydrolysis: Mix 1 mL of TTD stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis. d. Oxidative Degradation: Mix 1 mL of TTD stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. e. Thermal Degradation: Incubate 1 mL of TTD stock solution at 60°C for 24 hours. f. Photolytic Degradation: Expose 1 mL of TTD stock solution to UV light (254 nm) for 24 hours. g. Control Sample: Keep 1 mL of TTD stock solution at 4°C, protected from light. h. Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for TTD with Pre-column Derivatization

This method allows for the quantification of TTD and the separation of its degradation products.

1. Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., 20 mM phosphate buffer, pH 7.0)

  • Derivatization agent solution (e.g., 10 mg/mL Dansyl chloride in acetone)

  • Borate buffer (0.1 M, pH 9.5)

2. Derivatization Procedure: a. To 100 µL of the TTD sample (or standard), add 200 µL of borate buffer (pH 9.5). b. Add 200 µL of the Dansyl chloride solution. c. Vortex and incubate at 60°C for 30 minutes in the dark. d. Quench the reaction by adding 50 µL of a primary amine solution (e.g., 2% v/v ethylamine in water). e. Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 20 mM Phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm for dansyl derivatives)

4. Quantification:

  • Prepare a calibration curve using TTD standards of known concentrations (e.g., 1-100 µg/mL) subjected to the same derivatization procedure.

  • Quantify the TTD in samples by comparing the peak area to the calibration curve.

Visualizations

Degradation_Pathway TTD 4,7,10-Trioxa-1,13-tridecanediamine (TTD) Oxidized_Intermediates Oxidized Intermediates (e.g., Aldehydes, Carboxylic Acids) TTD->Oxidized_Intermediates Oxidation (O2, light, heat, metal ions) Hydrolysis_Products Hydrolysis Products (cleavage of ether bonds - minor pathway) TTD->Hydrolysis_Products Hydrolysis (extreme pH, high temp) Degradation_Products Degradation Products (e.g., colored compounds, smaller fragments) Oxidized_Intermediates->Degradation_Products Further Reactions Troubleshooting_Workflow Start TTD Solution Issue (e.g., Discoloration, Inconsistent Results) Check_Storage Review Storage Conditions (Temp, Light, Air Exposure) Start->Check_Storage Check_Purity Analyze Purity (e.g., HPLC) Check_Storage->Check_Purity Correct Prepare_Fresh Prepare Fresh Solution Check_Storage->Prepare_Fresh Incorrect Check_Purity->Prepare_Fresh Impure Implement_Stabilizers Implement Stabilization Strategies Check_Purity->Implement_Stabilizers Pure but Unstable End Problem Resolved Prepare_Fresh->End Degassed_Solvent Use Degassed Solvent Implement_Stabilizers->Degassed_Solvent Add_Antioxidant Add Antioxidant (e.g., BHT, Ascorbic Acid) Implement_Stabilizers->Add_Antioxidant Add_Chelator Add Chelating Agent (e.g., EDTA) Implement_Stabilizers->Add_Chelator Inert_Atmosphere Store under Inert Gas (N2 or Ar) Implement_Stabilizers->Inert_Atmosphere Degassed_Solvent->End Add_Antioxidant->End Add_Chelator->End Inert_Atmosphere->End

Identifying side reactions in 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-, a key intermediate in various industrial applications.

Frequently Asked Questions (FAQs)

Q1: My final product shows a lower than expected yield and contains several impurities. What are the most common side reactions during the synthesis of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-?

A1: The synthesis of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- typically proceeds via a two-step process: the cyanoethylation of ethylene glycol followed by the reduction of the resulting dinitrile intermediate, 1,2-bis(2-cyanoethoxy)ethane. Side reactions can occur at both stages.

During Cyanoethylation:

  • Incomplete Reaction: The reaction may not proceed to completion, resulting in the presence of the mono-cyanoethylated intermediate, 3-(2-hydroxyethoxy)propanenitrile, alongside the desired dinitrile.

  • Polymerization of Acrylonitrile: Acrylonitrile can undergo base-catalyzed polymerization, especially at elevated temperatures, leading to the formation of polyacrylonitrile, a solid impurity that can complicate purification.

During Nitrile Reduction:

  • Incomplete Reduction: The reduction of the dinitrile may be incomplete, leaving unreacted 1,2-bis(2-cyanoethoxy)ethane or the monoamine intermediate, 3-[2-(3-aminopropoxy)ethoxy]propanenitrile.

  • Formation of Secondary and Tertiary Amines: The newly formed primary amine can react with the intermediate imine species during the reduction, leading to the formation of secondary and tertiary amine byproducts.[1][2] This is a common side reaction in nitrile reductions to primary amines.[1][2]

  • Hydrolysis of Nitrile Groups: If water is present during the reaction or workup, the nitrile groups can be hydrolyzed to amides or carboxylic acids, leading to impurities such as the corresponding diamide or diacid.[3][4][5][6][7]

Q2: How can I identify the specific impurities in my product mixture?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile impurities. The mass spectra of the different components can help in elucidating their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the main product and any significant impurities present. The chemical shifts and coupling patterns of the protons and carbons can be used to distinguish between the desired diamine and the various side products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of specific functional groups. For instance, a nitrile stretch (around 2250 cm-1) would indicate incomplete reduction, while amide or carboxylic acid stretches would suggest hydrolysis.

Q3: What measures can I take to minimize the formation of these side products?

A3: To improve the yield and purity of your product, consider the following troubleshooting steps:

  • For the Cyanoethylation Step:

    • Stoichiometry: Use a slight excess of acrylonitrile to drive the reaction towards the dinitrile product.

    • Temperature Control: Maintain a low reaction temperature to minimize the polymerization of acrylonitrile.

    • Catalyst: Use a suitable base catalyst in a catalytic amount.

  • For the Reduction Step:

    • Choice of Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for nitrile reduction.[3][8] Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) is also a common method.[1][2]

    • Reaction Conditions: The formation of secondary and tertiary amines during catalytic hydrogenation can often be suppressed by the addition of ammonia.[2]

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to prevent the hydrolysis of the nitrile groups.

    • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or GC to monitor the progress of the reaction and ensure it goes to completion.

Data Presentation

The following table summarizes the potential side products, their molecular weights, and key analytical signatures that can aid in their identification.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Analytical Signature (Expected)
1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- (Product) C8H20N2O2176.26Absence of C≡N stretch in IR. Characteristic peaks in 1H and 13C NMR corresponding to the aminopropyl and ethyleneoxy groups. A single major peak in the GC chromatogram.
1,2-bis(2-cyanoethoxy)ethane (Intermediate)C8H12N2O2168.19Strong C≡N stretch in IR (around 2250 cm-1). Distinctive chemical shifts for the cyanopropoxy groups in NMR.
3-(2-hydroxyethoxy)propanenitrile (Intermediate)C5H9NO2115.13Presence of both O-H and C≡N stretches in IR. NMR signals for both the hydroxyethyl and cyanopropyl groups.
3-[2-(3-aminopropoxy)ethoxy]propanenitrile (Intermediate)C8H16N2O2172.23Presence of N-H and C≡N stretches in IR. A combination of NMR signals for both the aminopropoxy and cyanopropoxy groups.
Secondary/Tertiary Amine ByproductsVariableVariableBroader N-H peaks (for secondary amines) or absence of N-H peaks (for tertiary amines) in IR and NMR. More complex NMR spectra. Different retention times and mass spectra in GC-MS.
Diamide/Diacid Hydrolysis ProductsC8H16N2O4 / C8H14O6204.22 / 206.19Presence of C=O stretches in IR (amide or carboxylic acid). Downfield shifts in NMR for protons and carbons adjacent to the carbonyl group. Lower volatility, may not be easily observed by GC-MS.

Experimental Protocols

Protocol 1: Synthesis of 1,2-bis(2-cyanoethoxy)ethane

  • To a stirred solution of ethylene glycol in a suitable solvent (e.g., dioxane), add a catalytic amount of a strong base (e.g., sodium methoxide).

  • Cool the mixture in an ice bath.

  • Slowly add acrylonitrile dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Neutralize the catalyst with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1,2-bis(2-cyanoethoxy)ethane.

Protocol 2: Reduction of 1,2-bis(2-cyanoethoxy)ethane to 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent (e.g., LiAlH4) in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 1,2-bis(2-cyanoethoxy)ethane in the same anhydrous solvent to the suspension.

  • After the addition, allow the reaction to warm to room temperature and then reflux for several hours.

  • Monitor the reaction by TLC or IR spectroscopy for the disappearance of the nitrile peak.

  • Cool the reaction mixture and carefully quench the excess reducing agent by the sequential addition of water and then a sodium hydroxide solution.

  • Filter the resulting precipitate and wash it with the ether solvent.

  • Dry the combined organic phase over an anhydrous drying agent (e.g., Na2SO4).

  • Remove the solvent under reduced pressure and purify the resulting crude diamine by vacuum distillation.

Protocol 3: GC-MS Analysis for Impurity Profiling

  • Sample Preparation: Prepare a dilute solution of the final product in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • MS Conditions:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 35-500.

  • Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it with a library of known spectra (e.g., NIST) to identify the main product and any impurities.

Mandatory Visualization

Troubleshooting_Workflow cluster_synthesis Synthesis of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- cluster_troubleshooting Troubleshooting Side Reactions cluster_cyano_issues Cyanoethylation Issues cluster_reduction_issues Reduction Issues start Start Synthesis cyanoethylation Step 1: Cyanoethylation of Ethylene Glycol start->cyanoethylation reduction Step 2: Reduction of Dinitrile cyanoethylation->reduction product Final Product Analysis reduction->product issue Low Yield / Impurities Detected product->issue analysis Identify Impurities (GC-MS, NMR, FTIR) issue->analysis incomplete_cyano Incomplete Reaction (Mono-cyanoethylated product) analysis->incomplete_cyano Nitrile & OH peaks polymerization Polymerization of Acrylonitrile analysis->polymerization Solid precipitate incomplete_red Incomplete Reduction (Nitrile/Monoamine) analysis->incomplete_red Nitrile peaks sec_tert_amines Secondary/Tertiary Amine Formation analysis->sec_tert_amines Complex amine region in NMR hydrolysis Hydrolysis (Amide/Acid) analysis->hydrolysis C=O peaks in IR solution_cyano Optimize Cyanoethylation: - Adjust Stoichiometry - Control Temperature incomplete_cyano->solution_cyano polymerization->solution_cyano solution_red Optimize Reduction: - Anhydrous Conditions - Add NH3 (for catalytic) - Ensure complete reaction incomplete_red->solution_red sec_tert_amines->solution_red hydrolysis->solution_red solution_cyano->cyanoethylation solution_red->reduction

Caption: Troubleshooting workflow for identifying and mitigating side reactions.

References

Technical Support Center: Purification of Di(3-aminopropyl) ether of diethylene glycol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Di(3-aminopropyl) ether of diethylene glycol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Di(3-aminopropyl) ether of diethylene glycol?

A1: The two primary methods for purifying Di(3-aminopropyl) ether of diethylene glycol are vacuum distillation and column chromatography. Vacuum distillation is suitable for large quantities and for removing non-volatile or very high-boiling impurities. Column chromatography, particularly with a modified mobile phase, is effective for separating the target compound from impurities with similar boiling points.

Q2: What are the likely impurities in a crude sample of Di(3-aminopropyl) ether of diethylene glycol?

A2: Common impurities can include starting materials, byproducts, and decomposition products. These may include diethylene glycol (DEG), ethylene glycol (EG), and diethylene glycol mono-3-aminopropyl ether.[1][2] The synthesis route, which may involve the reaction of diethylene glycol with acrylonitrile followed by hydrogenation, can lead to the presence of the mono-substituted amine as a significant byproduct.[1]

Q3: How can I assess the purity of my Di(3-aminopropyl) ether of diethylene glycol sample?

A3: Purity is typically assessed using gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS).[1][3][4] Titration can also be used to determine the amine content. For specific impurities like DEG and EG, standardized GC methods are available.[3][4]

Q4: My amine compound is streaking/tailing on the silica gel TLC plate. What should I do?

A4: Streaking or tailing of amines on silica gel is a common issue due to the interaction between the basic amine and the acidic silanol groups on the silica surface.[5] To resolve this, add a small amount of a basic modifier to your mobile phase, such as 0.5-2% triethylamine (TEA) or a 1-10% solution of ammonia in methanol.[5][6]

Purification Protocols

Experimental Protocol: Vacuum Distillation

This protocol is adapted from a method for a structurally similar compound and is suitable for purifying Di(3-aminopropyl) ether of diethylene glycol, which has a reported boiling point of 151 °C at 2 mmHg.

  • Setup : Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry and connections are well-sealed.

  • Charge the Flask : Place the crude Di(3-aminopropyl) ether of diethylene glycol into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuate the System : Gradually apply vacuum to the system. A pressure of around 5 mmHg is a good starting point.[1]

  • Heating : Gently heat the distillation flask using a heating mantle.

  • Fraction Collection :

    • Collect any low-boiling solvents or impurities that distill first.

    • Slowly increase the temperature. The main fraction should be collected at a head temperature of approximately 140-145 °C under a vacuum of around 5 mmHg.[1]

  • Analysis : Analyze the collected fractions for purity using GC.

Experimental Protocol: Column Chromatography

This protocol provides a general method for the purification of polar amines like Di(3-aminopropyl) ether of diethylene glycol on silica gel.

  • Stationary Phase : Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection :

    • Start with a solvent system of dichloromethane (DCM) and methanol (MeOH).

    • To prevent tailing, add a basic modifier. A common mobile phase is a mixture of DCM, MeOH, and concentrated ammonium hydroxide (e.g., 90:9:1 v/v/v) or DCM with 10% MeOH containing 1-2% triethylamine.[5][6]

    • Determine the optimal solvent ratio using thin-layer chromatography (TLC).

  • Column Packing : Pack the column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Alternatively, for better separation, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[7]

  • Elution :

    • Begin elution with the selected mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

  • Fraction Collection and Analysis : Collect fractions and monitor them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guides

Vacuum Distillation Troubleshooting
Problem Possible Cause Solution
Bumping/Unstable Boiling Inefficient stirring or lack of boiling chips.Ensure vigorous stirring with a magnetic stir bar or use fresh boiling chips.
Product not distilling at the expected temperature Incorrect pressure reading or system leaks.Check the vacuum pump and all connections for leaks. Verify the manometer is reading correctly.
Product decomposition (darkening of the liquid) Overheating.Reduce the temperature of the heating mantle. Ensure the vacuum is stable at the desired level to allow for distillation at a lower temperature.
Low Recovery Product loss in the distillation head and condenser.Use a short path distillation apparatus to minimize the surface area where the product can be held up.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Compound streaks or tails on TLC/Column Strong interaction of the basic amine with acidic silica gel.[5]Add a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide (1-2%) to the mobile phase.[5][6]
Compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A flush with 10-20% methanol in DCM with 1% triethylamine can be used for highly polar compounds.[5]
Poor separation of closely eluting impurities Inappropriate solvent system or column overloading.Optimize the mobile phase composition using TLC. Use a shallower gradient during elution. Ensure the column is not overloaded with the crude material.
Compound decomposes on the column The compound is unstable on silica gel.Test the stability of your compound on a small amount of silica. If it decomposes, consider using a less acidic stationary phase like alumina or deactivated silica gel.[8]

Quantitative Data

The following table presents data on the purification of a closely related compound, diethylene glycol mono-3-aminopropyl ether, using vacuum rectification, demonstrating the effectiveness of the technique.

Purification Stage Product Content (by GC)
Crude reaction mixture84.1%
After vacuum rectification96.7%

Data adapted from a patent for the production of diethylene glycol mono-3-aminopropyl ether, where the product was collected at 140.1-142 °C under a vacuum of 5mmHg.[1]

Visualizations

Purification_Workflow start Crude Di(3-aminopropyl) ether of diethylene glycol purity_check1 Purity Analysis (GC, Titration) start->purity_check1 distillation Vacuum Distillation purity_check1->distillation High Boiling Impurities chromatography Column Chromatography purity_check1->chromatography Close Boiling Impurities purity_check2 Purity Analysis distillation->purity_check2 chromatography->purity_check2 pure_product Pure Product purity_check2->pure_product Purity > 98% waste Impurities purity_check2->waste Purity < 98% Troubleshooting_Amine_Chromatography start Problem: Tailing/Streaking on TLC cause Cause: Acid-Base Interaction (Basic Amine + Acidic Silica) start->cause solution Solution: Add Basic Modifier to Mobile Phase cause->solution modifier1 0.5-2% Triethylamine (TEA) solution->modifier1 modifier2 1-10% NH4OH in MeOH solution->modifier2 outcome Result: Symmetrical Spots, Improved Separation modifier1->outcome modifier2->outcome

References

Technical Support Center: Optimizing Polymerization with 4,7,10-Trioxatridecane-1,13-diamine (CAS 4246-51-9)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,7,10-Trioxatridecane-1,13-diamine (CAS 4246-51-9). This diamine is a versatile crosslinking agent for epoxy resins and a building block for polyurethanes, valued for the flexibility and toughness it imparts to the final polymer. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their polymerization conditions.

Troubleshooting Guide

This section addresses common issues encountered when using 4,7,10-Trioxatridecane-1,13-diamine as a curing agent for epoxy resins.

Issue Potential Cause Recommended Solution
Incomplete Curing (Sticky or Soft Surface) 1. Incorrect Stoichiometry: An improper ratio of diamine to epoxy resin is a primary cause of incomplete curing. Using too much or too little curing agent will leave unreacted components. 2. Low Curing Temperature: The reaction kinetics are temperature-dependent. Insufficient heat can lead to a slow and incomplete cure. 3. Inadequate Mixing: Poor mixing results in localized areas with incorrect stoichiometry.1. Verify Stoichiometry: Calculate the required amount of diamine based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. Aim for a 1:1 stoichiometric ratio of amine hydrogens to epoxy groups. 2. Optimize Temperature: While this diamine can cure at room temperature, a moderate post-cure at elevated temperatures (e.g., 80-120°C) is often recommended to ensure complete reaction and achieve optimal properties.[1][2] 3. Ensure Thorough Mixing: Mix the resin and curing agent thoroughly until a homogenous mixture is achieved. Pay attention to the sides and bottom of the mixing vessel.
Bubbles in the Cured Polymer 1. Air Entrapment During Mixing: Vigorous mixing can introduce air bubbles into the viscous mixture. 2. Moisture Contamination: The presence of moisture can lead to bubble formation, especially at elevated curing temperatures. 3. Exothermic Reaction: The curing reaction is exothermic, and a rapid increase in temperature can reduce the viscosity and trap evolving gases.[3]1. Degas the Mixture: After mixing, degas the resin-hardener mixture under vacuum to remove entrapped air. 2. Use Dry Components: Ensure all components and equipment are dry. Store the diamine and epoxy resin in tightly sealed containers to prevent moisture absorption. 3. Control the Curing Temperature: Use a staged curing process with a gradual temperature ramp-up to control the exotherm.
Brittle Cured Polymer 1. Incorrect Stoichiometry: An excess of the epoxy resin can lead to a more brittle material. 2. High Crosslink Density: While 4,7,10-Trioxatridecane-1,13-diamine is a flexible diamine, the choice of epoxy resin also influences the final properties. A highly functional epoxy can lead to a denser, more brittle network.1. Adjust Stoichiometry: A slight excess of the amine curing agent can sometimes improve flexibility, though this may affect other properties like chemical resistance.[4] 2. Select Appropriate Epoxy Resin: For applications requiring high flexibility, use a less functional or a flexible epoxy resin in conjunction with the diamine.
Cloudy or Hazy Appearance 1. Amine Blush: In humid conditions, the amine curing agent can react with carbon dioxide and moisture in the air to form a waxy surface layer known as amine blush. 2. Incompatibility: In some cases, high concentrations of the curing agent or impurities can lead to phase separation.1. Control Humidity: Work in a controlled environment with low humidity. If amine blush occurs, it can often be removed by washing the surface with warm, soapy water. 2. Ensure Component Compatibility: Verify the compatibility of the diamine with the chosen epoxy resin and any additives.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 4,7,10-Trioxatridecane-1,13-diamine in polymerization?

A1: Its primary application is as a curing agent (hardener) for epoxy resins.[5][6] The presence of ether linkages in its backbone imparts flexibility and toughness to the cured epoxy network, making it suitable for applications such as flexible coatings, adhesives, and sealants.[6] It is also used as a building block in the synthesis of polyurethanes and polyureas.[5][6]

Q2: How do I calculate the correct amount of 4,7,10-Trioxatridecane-1,13-diamine for my epoxy resin?

A2: The amount of diamine needed is based on the stoichiometry of the reactive groups. You will need the Amine Hydrogen Equivalent Weight (AHEW) of the diamine and the Epoxy Equivalent Weight (EEW) of your epoxy resin. The AHEW of 4,7,10-Trioxatridecane-1,13-diamine (C₁₀H₂₄N₂O₃, Molecular Weight ≈ 220.31 g/mol ) is calculated by dividing its molecular weight by the number of active amine hydrogens (which is 4). Thus, the AHEW is approximately 55.08 g/eq.

The formula to calculate the parts per hundred resin (phr) is: phr = (AHEW / EEW) * 100

For a standard Diglycidyl ether of bisphenol A (DGEBA) epoxy resin with an EEW of 180 g/eq, the calculation would be: phr = (55.08 / 180) * 100 ≈ 30.6 phr

Q3: What is the typical curing schedule when using this diamine?

A3: While 4,7,10-Trioxatridecane-1,13-diamine can cure epoxy resins at room temperature, a post-cure at elevated temperatures is often recommended to achieve optimal mechanical properties and a higher glass transition temperature (Tg). A typical two-stage curing schedule might be:

  • Initial cure: 24 hours at room temperature.

  • Post-cure: 2-4 hours at 80-120°C.

The exact schedule will depend on the specific epoxy resin used and the desired final properties.

Q4: Can 4,7,10-Trioxatridecane-1,13-diamine be used in polyurethane synthesis?

A4: Yes, as a diamine, it can react with diisocyanates (like MDI or TDI) to form polyureas, or be used in combination with polyols in polyurethane formulations to act as a chain extender, which can enhance the flexibility of the resulting polymer.[5][6][7]

Quantitative Data

Table 1: Effect of Curing Agent Stoichiometry on Glass Transition Temperature (Tg)

Curing AgentStoichiometric Ratio (Amine:Epoxy)Glass Transition Temperature (Tg) (°C)
Flexible Aliphatic Diamine0.8:185
Flexible Aliphatic Diamine1:195
Flexible Aliphatic Diamine1.2:188

Data is illustrative and based on trends observed for aliphatic amine cured DGEBA resins.[8]

Table 2: Effect of Cure Temperature on Gel Time for a Typical Aliphatic Diamine/Epoxy System

Cure Temperature (°C)Gel Time (minutes)
25120
4060
6025

Note: Gel time is highly dependent on the mass of the mixture and the specific resin system. This data is for illustrative purposes.

Table 3: Mechanical Properties of DGEBA Epoxy Cured with Different Amine Types

Curing Agent TypeTensile Strength (MPa)Elongation at Break (%)
Rigid Aromatic Diamine80 - 903 - 5
Cycloaliphatic Diamine70 - 805 - 8
Flexible Aliphatic Diamine (representative) 50 - 70 10 - 20

This table provides a general comparison of the properties imparted by different classes of amine curing agents.[4][9]

Experimental Protocols

Protocol 1: Curing of a Standard Epoxy Resin (DGEBA) with 4,7,10-Trioxatridecane-1,13-diamine

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (EEW ~180 g/eq)

  • 4,7,10-Trioxatridecane-1,13-diamine (AHEW ~55.08 g/eq)

  • Mixing container and stirrer

  • Vacuum desiccator

  • Mold treated with a release agent

  • Programmable oven

Procedure:

  • Calculation: Determine the required mass of the epoxy resin and the diamine curing agent for a 1:1 stoichiometric ratio. For example, for 100g of epoxy resin, you would need approximately 30.6g of the diamine.

  • Mixing: Weigh the epoxy resin into the mixing container. Then, add the calculated amount of 4,7,10-Trioxatridecane-1,13-diamine to the resin.

  • Stirring: Mix the components thoroughly for 3-5 minutes at room temperature until the mixture is homogeneous. Scrape the sides and bottom of the container to ensure complete mixing.

  • Degassing: Place the mixture in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles. Continue until bubbling subsides.

  • Casting: Pour the degassed mixture into the prepared mold.

  • Curing:

    • Allow the cast resin to cure at room temperature (25°C) for 24 hours.

    • For optimal properties, place the mold in a programmable oven and post-cure at 100°C for 2 hours.

  • Cooling: Allow the cured resin to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

Protocol 2: Formulation of a Polyurethane Elastomer

Materials:

  • Polyether polyol (e.g., Polytetramethylene ether glycol, PTMG, MW 1000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 4,7,10-Trioxatridecane-1,13-diamine (as a chain extender)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Preparation: In a moisture-free reaction vessel, dissolve the polyether polyol in the anhydrous solvent under a nitrogen atmosphere.

  • Pre-polymer Formation: While stirring, add the MDI to the polyol solution. The NCO:OH ratio should typically be around 2:1 to create an NCO-terminated prepolymer. Heat the mixture to 60-80°C and maintain for 1-2 hours.

  • Chain Extension: In a separate container, prepare a solution of 4,7,10-Trioxatridecane-1,13-diamine in the anhydrous solvent.

  • Polymerization: Cool the prepolymer solution to room temperature. Slowly add the diamine solution to the stirred prepolymer. A catalytic amount of DBTDL can be added to facilitate the reaction.

  • Casting and Curing: Once the viscosity increases, pour the solution into a mold. Cure at 80-100°C for several hours to complete the polymerization and remove the solvent.

Diagrams

Epoxy_Curing_Mechanism cluster_reactants Reactants cluster_products Products Epoxy Epoxy Group (from Resin) SecondaryAmine Secondary Amine Epoxy->SecondaryAmine Reaction Step 1 Amine Primary Amine (from Diamine) Amine->SecondaryAmine TertiaryAmine Tertiary Amine (Crosslink Point) SecondaryAmine->TertiaryAmine Reaction Step 2 Hydroxyl Hydroxyl Group SecondaryAmine->Hydroxyl TertiaryAmine->Hydroxyl Epoxy2 Another Epoxy Group Epoxy2->TertiaryAmine

Caption: Epoxy-Amine Curing Mechanism.

Experimental_Workflow cluster_prep Preparation cluster_process Processing cluster_cure Curing Calc Calculate Stoichiometry Weigh Weigh Components Calc->Weigh Mix Thorough Mixing Weigh->Mix Degas Vacuum Degassing Mix->Degas Pour Pour into Mold Degas->Pour RoomTempCure Room Temperature Cure (e.g., 24h) Pour->RoomTempCure PostCure Post-Cure (e.g., 2h @ 100°C) RoomTempCure->PostCure Cool Slow Cooling PostCure->Cool FinalProduct FinalProduct Cool->FinalProduct Final Cured Polymer

Caption: Epoxy Curing Experimental Workflow.

References

Technical Support Center: Storage and Handling of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- (Jeffamine® EDR-148)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-, commercially known as Jeffamine® EDR-148, to prevent its degradation and ensure its quality for research, development, and manufacturing purposes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-?

A1: For extended storage, it is recommended to store the compound at ambient temperatures. To minimize degradation, it is highly advisable to store it under a nitrogen blanket.[1][2][3] This inert atmosphere helps to prevent accidental exposure to high temperatures and reduces the absorption of atmospheric moisture and carbon dioxide.[1][3]

Q2: What is the impact of temperature on the stability of this compound?

A2: Elevated temperatures can lead to the degradation of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-. Pronounced discoloration of the material is likely to occur at temperatures exceeding 140°F (60°C), regardless of the gaseous atmosphere it is stored under.[1][2][3]

Q3: How does atmospheric exposure affect the compound?

A3: 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- is susceptible to degradation from atmospheric moisture and carbon dioxide.[1][3] The primary amine groups are reactive and can interact with CO2 to form carbamates. This reactivity underscores the recommendation to store it under a nitrogen blanket.

Q4: What are the signs of degradation?

A4: The most immediate visual indicator of degradation is a pronounced discoloration of the compound, which can occur at temperatures above 60°C.[1][2][3] Other signs of degradation, which may require analytical confirmation, include changes in viscosity and the presence of impurities.

Q5: Is 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- a highly reactive compound?

A5: Yes, it is a highly reactive, unhindered diamine.[1][3][4][5] This high reactivity is beneficial for its applications, such as in epoxy curing, but also makes it more prone to degradation if not stored and handled correctly.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the Compound Exposure to high temperatures (above 60°C) or oxygen.1. Verify the storage temperature has not exceeded 60°C. 2. Ensure the container is sealed and under a nitrogen blanket. 3. If discoloration is observed, consider testing the material's purity before use.
Increased Viscosity Absorption of atmospheric moisture.1. Check the integrity of the container seal. 2. Confirm that a nitrogen blanket is being used to displace moist air. 3. Handle the material in a dry environment.
Inconsistent Experimental Results Potential degradation of the compound due to improper storage.1. Review storage and handling procedures. 2. Use a fresh, unopened container of the compound for critical experiments. 3. Perform analytical testing to confirm the purity of the stored material.

Experimental Protocols

Protocol: Accelerated Stability Study

Objective: To evaluate the impact of temperature on the stability of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-.

Methodology:

  • Aliquot samples of the compound into several sealed vials under a nitrogen atmosphere.

  • Place the vials in temperature-controlled chambers at various temperatures (e.g., 40°C, 50°C, 60°C, and a control at ambient temperature).

  • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from each temperature chamber.

  • Allow the vials to equilibrate to room temperature.

  • Analyze the samples for purity and the presence of degradation products using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

  • Monitor for physical changes, such as color and viscosity.

Protocol: Assessment of Moisture and CO2 Absorption

Objective: To determine the effect of atmospheric exposure on the compound's integrity.

Methodology:

  • Place a known quantity of the compound in an open container within a controlled humidity chamber.

  • In a separate experiment, bubble a stream of air containing a known concentration of CO2 through the compound.

  • At regular intervals, take samples and analyze for changes in water content (e.g., using Karl Fischer titration) and the formation of carbamates (e.g., using Fourier Transform Infrared Spectroscopy - FTIR, looking for characteristic carbonyl peaks).

  • A control sample should be kept in a sealed container under nitrogen.

Data Presentation

The following table is a template for summarizing quantitative data from an accelerated stability study.

Storage Temperature (°C) Time (Weeks) Purity (%) Appearance
Ambient (Control)099.5Clear, colorless
499.4Clear, colorless
899.3Clear, colorless
1299.3Clear, colorless
40499.0Clear, colorless
898.5Faint yellow tint
1298.0Yellow tint
50498.2Faint yellow tint
897.1Yellow
1296.0Yellow-Brown
60496.5Yellow
894.0Brown
1291.5Dark Brown

Note: The data in this table is illustrative and intended to serve as a template for recording experimental results.

Visualizations

Degradation_Pathway cluster_storage Storage Conditions cluster_compound 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- cluster_degradation Degradation Products High_Temperature High Temperature (>60°C) Compound Pristine Compound High_Temperature->Compound Oxidation/Thermal Stress Moisture Atmospheric Moisture Moisture->Compound Hydrolysis CO2 Atmospheric CO2 CO2->Compound Carbamation Discoloration Discolored Product Compound->Discoloration Hydrolysis Hydrolysis Products Compound->Hydrolysis Carbamates Carbamate Adducts Compound->Carbamates

Caption: Potential degradation pathways for 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-.

Troubleshooting_Workflow Start Degradation Suspected Check_Appearance Visual Inspection: Discoloration? Start->Check_Appearance Check_Storage_Temp Review Storage Temperature Logs Check_Appearance->Check_Storage_Temp Yes Perform_Analysis Perform Analytical Testing (e.g., HPLC, FTIR) Check_Appearance->Perform_Analysis No Check_Atmosphere Verify Inert Atmosphere (Nitrogen Blanket) Check_Storage_Temp->Check_Atmosphere Check_Atmosphere->Perform_Analysis Quarantine Quarantine Suspect Material Perform_Analysis->Quarantine Purity Below Specification End Problem Resolved Perform_Analysis->End Purity Meets Specification Use_New_Material Use New Batch of Material Quarantine->Use_New_Material Review_Procedures Review and Reinforce Storage Protocols Use_New_Material->Review_Procedures Review_Procedures->End

Caption: Troubleshooting workflow for suspected degradation of the compound.

References

Technical Support Center: 4,7,10-Trioxa-1,13-tridecanediamine in Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7,10-Trioxa-1,13-tridecanediamine in metal complex formation.

Frequently Asked Questions (FAQs)

Q1: What is 4,7,10-Trioxa-1,13-tridecanediamine and what are its primary applications in coordination chemistry?

4,7,10-Trioxa-1,13-tridecanediamine is a flexible, linear polyether diamine. Its structure, featuring two primary amine donor groups and three ether oxygen atoms, makes it a versatile chelating ligand. It is commonly used as a flexible linker in the design of various metal complexes, including its notable application in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[]. The ether linkages contribute to its flexibility and potential for coordinating with a range of metal ions[2].

Q2: What types of metal ions can form complexes with 4,7,10-Trioxa-1,13-tridecanediamine?

The terminal primary amine groups are strong Lewis bases and can coordinate to a wide variety of transition metal ions, such as copper(II), nickel(II), cobalt(II), zinc(II), and others. The ether oxygens can also participate in coordination, particularly with harder metal ions or when the ligand wraps around a metal center, leading to the formation of stable chelate rings.

Q3: What are the key safety precautions to consider when working with 4,7,10-Trioxa-1,13-tridecanediamine?

4,7,10-Trioxa-1,13-tridecanediamine is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q4: How should 4,7,10-Trioxa-1,13-tridecanediamine be stored?

It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of metal complexes with 4,7,10-Trioxa-1,13-tridecanediamine.

Problem 1: Low or No Yield of the Metal Complex

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent The choice of solvent is critical. The polarity and coordinating ability of the solvent can significantly impact complex formation. For charged complexes, polar solvents are generally preferred. Non-coordinating or weakly coordinating solvents are often better choices to prevent competition with the ligand for the metal coordination sites. Consider screening a range of solvents with varying dielectric constants.
Incorrect pH The pH of the reaction mixture is crucial as it affects the protonation state of the amine groups. At low pH, the amine groups will be protonated (-NH3+), preventing coordination to the metal ion. It is generally necessary to perform the reaction under neutral to slightly basic conditions to ensure the amine groups are deprotonated and available for coordination. The use of a non-coordinating buffer or the dropwise addition of a base (e.g., triethylamine, sodium hydroxide) can help maintain the optimal pH.
Steric Hindrance The flexibility of the ligand can sometimes lead to intramolecular hydrogen bonding or unfavorable conformations that hinder coordination. Gently heating the reaction mixture can provide the necessary activation energy to overcome these barriers.
Metal Salt Counter-ion The counter-ion of the metal salt can influence the reaction. Strongly coordinating anions (e.g., nitrate, acetate) may compete with the diamine ligand. Consider using metal salts with weakly coordinating anions like perchlorate, triflate, or tetrafluoroborate.
Problem 2: Formation of an Insoluble Precipitate or Oily Product

Possible Causes & Solutions:

Possible CauseRecommended Solution
Polymeric Complex Formation Due to its bifunctional nature, 4,7,10-Trioxa-1,13-tridecanediamine can bridge between multiple metal centers, leading to the formation of insoluble coordination polymers. To favor the formation of mononuclear complexes, use a high ligand-to-metal molar ratio. Performing the reaction under high dilution conditions can also disfavor polymerization.
Hydrolysis of the Metal Ion Many metal ions are prone to hydrolysis in aqueous or protic solvents, especially at neutral or basic pH, leading to the precipitation of metal hydroxides or oxides. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
Poor Solubility of the Complex The resulting metal complex may have limited solubility in the reaction solvent. Try a different solvent or a solvent mixture to improve solubility. In some cases, the product may crystallize out of solution upon standing or cooling, which can be a method of purification.
Problem 3: Difficulty in Characterizing the Metal Complex

Possible Causes & Solutions:

Characterization TechniqueIssueSuggested Approach
NMR Spectroscopy Broad or shifted signals in ¹H or ¹³C NMR can be due to the paramagnetic nature of the metal ion (e.g., Cu(II), high-spin Co(II)). In such cases, NMR may not be the most suitable technique for routine characterization. For diamagnetic complexes (e.g., Zn(II), low-spin Co(III)), significant chemical shifts of the protons adjacent to the amine groups are expected upon coordination.
Mass Spectrometry The complex may be unstable under the ionization conditions of the mass spectrometer, leading to fragmentation and difficulty in observing the molecular ion peak. Use soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation.
Single Crystal X-ray Diffraction Obtaining single crystals suitable for X-ray diffraction can be challenging, especially for flexible ligands that may adopt multiple conformations. Screen a wide range of crystallization conditions, including different solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

Experimental Protocols

General Protocol for the Synthesis of a Transition Metal Complex with 4,7,10-Trioxa-1,13-tridecanediamine
  • Ligand and Metal Salt Preparation: Dissolve 4,7,10-Trioxa-1,13-tridecanediamine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile). In a separate flask, dissolve the metal salt (e.g., CuCl₂, Ni(ClO₄)₂, Zn(OAc)₂) (1 equivalent) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature.

  • pH Adjustment (if necessary): If using a metal salt of a strong acid, it may be necessary to add a non-coordinating base (e.g., triethylamine) dropwise to deprotonate the amine groups of the ligand.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by observing a color change.

  • Isolation: The product may precipitate out of solution upon formation or after cooling the reaction mixture. If not, the solvent can be slowly evaporated to induce crystallization. The solid product can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization Techniques
  • Infrared (IR) Spectroscopy: Look for shifts in the N-H stretching and bending vibrations upon coordination to the metal ion.

  • UV-Vis Spectroscopy: Monitor changes in the d-d transitions of the metal ion upon complexation, which can provide information about the coordination geometry.

  • Elemental Analysis: To confirm the stoichiometry of the resulting complex.

Visualizations

Below are diagrams illustrating key concepts in the troubleshooting process.

G Troubleshooting Low Complex Yield A Low or No Yield B Check Solvent A->B C Adjust pH A->C D Consider Steric Hindrance A->D E Change Metal Salt A->E

Caption: Key factors to investigate for low yield issues.

G Experimental Workflow for Complex Synthesis Start Start Step1 Dissolve Ligand and Metal Salt Start->Step1 Step2 Mix Solutions Step1->Step2 Step3 Adjust pH (if needed) Step2->Step3 Step4 Monitor Reaction Step3->Step4 Step5 Isolate Product Step4->Step5 End Characterize Complex Step5->End

Caption: A generalized workflow for synthesis.

Quantitative Data Summary

Metal IonTypical Log K₁Coordination GeometryNotes
Cu(II)8 - 12Distorted Octahedral / Square PlanarOften forms strong complexes.
Ni(II)6 - 9Octahedral
Co(II)5 - 8OctahedralStability can be sensitive to spin state.
Zn(II)5 - 7Tetrahedral / OctahedralForms colorless complexes.

Note: Log K₁ refers to the formation constant of the 1:1 metal-ligand complex.

This technical support center is intended as a guide. For specific applications, optimization of reaction conditions will be necessary. Always consult the primary literature for the most relevant and detailed experimental procedures.

References

Technical Support Center: Minimizing Cytotoxicity of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate cytotoxicity associated with 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- (also known as Di(3-aminopropoxy)ethane) in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high levels of cytotoxicity with 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- even at low concentrations?

A1: High cytotoxicity can stem from several factors. As a polyamine, this compound's cationic nature can lead to non-specific interactions with negatively charged cell membranes, causing membrane disruption. More specifically, polyamines can be oxidized by amine oxidases present in fetal bovine serum (FBS) and other animal-derived sera, generating cytotoxic byproducts such as hydrogen peroxide (H₂O₂) and acrolein.[1][2][3] In neuronal cell cultures, polyamines can also potentiate excitotoxicity through interaction with NMDA receptors.[4][5]

Q2: How can I differentiate between apoptosis and necrosis induced by this compound?

A2: To distinguish between these two forms of cell death, you can use a combination of assays. Apoptosis is a programmed cell death characterized by specific morphological and biochemical markers, such as cell shrinkage, membrane blebbing, and the activation of caspases.[6] Necrosis is a form of uncontrolled cell death resulting from acute injury, leading to cell swelling and lysis. We recommend performing a caspase activity assay to detect apoptosis and a lactate dehydrogenase (LDH) release assay to measure membrane integrity, an indicator of necrosis.

Q3: My assay involves a fluorescent readout. Could 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- be interfering with the signal?

A3: While there is no specific data on the intrinsic fluorescence of this compound, it is a good practice to check for potential assay interference. You can do this by running a control experiment with the compound in your assay medium without cells and measuring the fluorescence at the same wavelengths used for your assay. If you observe a signal, you may need to subtract this background or choose an assay with a different detection method (e.g., colorimetric or luminescent).

Q4: Are there alternative culture conditions I can use to reduce the cytotoxicity of this compound?

A4: Yes, several modifications to your culture conditions can help. Using a serum-free medium or a medium supplemented with serum from a non-ruminant source (like human serum) can reduce the generation of cytotoxic byproducts from serum amine oxidase activity.[1][2] If serum is required, pre-treating it with an amine oxidase inhibitor like aminoguanidine can be effective.[1] For neuronal cultures, the addition of an NMDA receptor antagonist may mitigate excitotoxicity.[4][5]

Troubleshooting Guides

Issue 1: High Background Cytotoxicity in Control (Vehicle-Treated) Cells
Potential Cause Recommended Solution
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%. Run a vehicle-only control to confirm.
Contamination Regularly test your cell cultures for mycoplasma and other microbial contaminants. Discard any contaminated cultures.
Suboptimal Culture Conditions Ensure your cells are healthy, within a low passage number, and seeded at an optimal density. Verify the pH and nutrient composition of your media.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Potential Cause Recommended Solution
Compound Precipitation Visually inspect your culture wells for any signs of compound precipitation. If observed, consider lowering the compound concentration or using a different solvent.
Uneven Cell Seeding Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly across the plate.
Edge Effects To minimize "edge effects" in multi-well plates, avoid using the outer wells or fill them with sterile media or PBS.
Issue 3: Higher than Expected Cytotoxicity of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-
Potential Cause Recommended Solution
Serum Amine Oxidase Activity Culture cells in serum-free medium or use serum from a non-ruminant source. Alternatively, add an amine oxidase inhibitor such as aminoguanidine (final concentration of ~1 mM) to your culture medium.[1]
NMDA Receptor-Mediated Excitotoxicity (in Neuronal Cells) Co-incubate your neuronal cells with a non-competitive NMDA receptor antagonist, such as MK-801 (dizocilpine), at a concentration known to be neuroprotective in your cell model.[4][5]
Oxidative Stress Co-treat your cells with an antioxidant like N-acetylcysteine (NAC) to determine if reactive oxygen species (ROS) are contributing to the observed cytotoxicity.

Quantitative Data Summary

Compound/DerivativeCell LineAssayIncubation TimeIC50 (µM)
Diethylene Glycol Bis(3-aminopropyl) EtherRabbit (in vivo)LD50 (oral)N/A~14,350 (3160 mg/kg)[2]
Diethylene Glycol Bis(3-aminopropyl) EtherRabbit (in vivo)LD50 (dermal)N/A~11,350 (2500 mg/kg)[2]
Bispidine Derivative 4cHepG2 (Hepatocellular Carcinoma)MTT72 h~25[7]
Bispidine Derivative 4eHepG2 (Hepatocellular Carcinoma)MTT72 h~25[7]
Bis(2-aminoethyl)amine Derivative 6A549 (Lung Carcinoma)MTT72 h~15.74[8]
Bis(2-aminoethyl)amine Derivative 6CaCo-2 (Colorectal Adenocarcinoma)MTT72 h~13.95[8]

Experimental Protocols

Protocol for Assessing Cytotoxicity using MTT Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete culture medium

  • 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only and untreated controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol for Detecting Apoptosis using a Caspase-3/7 Activity Assay

This protocol is based on a fluorogenic substrate for caspase-3 and -7.

Materials:

  • Cells treated with 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- in a 96-well plate (white or black, clear-bottom)

  • Caspase-3/7 assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC and lysis buffer)

  • Fluorometric microplate reader

Procedure:

  • Culture and treat cells with the compound as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.

  • After the treatment period, equilibrate the plate to room temperature.

  • Prepare the caspase-3/7 reagent according to the manufacturer's instructions by mixing the substrate with the assay buffer.

  • Add 100 µL of the caspase-3/7 reagent to each well.

  • Mix gently by shaking the plate for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

Protocol for Measuring Reactive Oxygen Species (ROS) using DCFDA Assay

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect intracellular ROS.

Materials:

  • Cells cultured in a 96-well plate (black, clear-bottom)

  • H2DCFDA stock solution (e.g., 10 mM in DMSO)

  • Serum-free, phenol red-free medium

  • Positive control (e.g., H₂O₂)

  • Fluorometric microplate reader

Procedure:

  • Seed cells and allow them to attach overnight.

  • Wash the cells twice with warm, serum-free, phenol red-free medium.

  • Prepare a working solution of H2DCFDA (e.g., 10 µM) in the same medium.

  • Add 100 µL of the H2DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with the serum-free, phenol red-free medium to remove the excess probe.

  • Add 100 µL of the medium containing your test compound or controls (including a positive control like H₂O₂).

  • Immediately measure the fluorescence at an excitation of ~485 nm and an emission of ~535 nm. You can take kinetic readings over time or an endpoint reading after a specific incubation period.

Visualizations

Signaling Pathways

Serum_Amine_Oxidase_Pathway Compound 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- Serum Serum Amine Oxidase (in FBS) Compound->Serum Oxidative Deamination ROS H₂O₂ & Acrolein (Reactive Oxygen Species) Serum->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Aminoguanidine Aminoguanidine Aminoguanidine->Serum NMDA_Receptor_Pathway cluster_neuron Neuronal Membrane NMDA_R NMDA Receptor Ca_Influx Excessive Ca²⁺ Influx NMDA_R->Ca_Influx Compound 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- Compound->NMDA_R Potentiation Glutamate Glutamate Glutamate->NMDA_R Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity CellDeath Neuronal Cell Death Excitotoxicity->CellDeath MK801 NMDA Receptor Antagonist (e.g., MK-801) MK801->NMDA_R Troubleshooting_Workflow Start Start: High Cytotoxicity Observed CheckControls Step 1: Verify Controls (Vehicle, Contamination) Start->CheckControls SerumFree Step 2: Test in Serum-Free Medium CheckControls->SerumFree Controls OK CytotoxicityReduced Cytotoxicity Reduced? SerumFree->CytotoxicityReduced Yes CytotoxicityPersists Cytotoxicity Persists SerumFree->CytotoxicityPersists No Neuronal Step 3: Neuronal Cells? CytotoxicityPersists->Neuronal NMDA_Antagonist Add NMDA Antagonist Neuronal->NMDA_Antagonist Yes ROS_Antioxidant Step 4: Add Antioxidant (NAC) Neuronal->ROS_Antioxidant No NMDA_Antagonist->ROS_Antioxidant ApoptosisCaspase Step 5: Assess Mechanism (Caspase/LDH Assays) ROS_Antioxidant->ApoptosisCaspase Conclusion Identify Primary Cytotoxicity Pathway ApoptosisCaspase->Conclusion

References

Validation & Comparative

A Comparative Guide to 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- and Other Aliphatic Diamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance characteristics of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-, also known by its commercial name JEFFAMINE® EDR-148, reveals its unique advantages over common aliphatic diamines such as ethylenediamine and hexamethylenediamine in various applications, including epoxy resin curing and polyamide synthesis. This guide provides a comprehensive comparison supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal diamine for their specific needs.

1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- is a flexible, water-soluble aliphatic diamine with a polyether backbone. This distinct chemical structure imparts unique properties to the polymers it forms, offering a compelling alternative to traditional, shorter-chain aliphatic diamines. This guide will delve into a comparative analysis of its performance in two key application areas: as a curing agent for epoxy resins and as a monomer in the synthesis of polyamides. Furthermore, we will explore its potential in the realm of drug delivery, a field of significant interest to the target audience.

Comparison in Epoxy Resin Systems

In epoxy resin formulations, the choice of curing agent is critical in determining the final properties of the thermoset material. Aliphatic diamines are widely used for this purpose, and their chemical structure directly influences the cross-linking density, flexibility, and thermal stability of the cured epoxy.

Performance Data

The following table summarizes the key performance indicators of epoxy resins cured with 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- in comparison to ethylenediamine, a common short-chain aliphatic diamine.

Property1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-EthylenediamineTest Method
Glass Transition Temperature (Tg) LowerHigherDifferential Scanning Calorimetry (DSC)
Flexibility/Toughness HighLow (brittle)Dynamic Mechanical Analysis (DMA)
Thermal Shock Resistance ExcellentModerateThermal Cycling
Reactivity HighVery HighDSC
Discussion

The polyether backbone of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- introduces significant flexibility into the epoxy network. This results in a lower glass transition temperature (Tg) compared to epoxies cured with the more rigid ethylenediamine. However, this flexibility translates to superior toughness and excellent resistance to thermal shock, making it an ideal choice for applications subjected to temperature cycling or mechanical stress.[1][2] While ethylenediamine offers high reactivity, the reactivity of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- is also high, making it suitable for fast-curing applications.[3]

Comparison in Polyamide Synthesis

Aliphatic diamines are fundamental building blocks in the synthesis of polyamides, such as Nylon. The properties of the resulting polyamide are directly related to the structure of the diamine monomer.

Performance Data

The following table compares the anticipated properties of polyamides synthesized from 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- and hexamethylenediamine, the diamine used in the production of Nylon 6,6.

PropertyPolyamide from 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-Polyamide from Hexamethylenediamine (Nylon 6,6)Test Method
Flexibility HighModerateTensile Testing
Melting Point (Tm) LowerHigherDifferential Scanning Calorimetry (DSC)
Water Absorption HigherLowerGravimetric Analysis
Thermal Stability ModerateHighThermogravimetric Analysis (TGA)
Discussion

The incorporation of the flexible ether linkages from 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- into the polyamide backbone is expected to result in a polymer with increased flexibility and a lower melting point compared to the more rigid structure of Nylon 6,6.[4][5][6] The hydrophilic nature of the polyether segments will also likely lead to higher water absorption. While the thermal stability may be slightly lower than that of traditional polyamides, it is expected to be sufficient for many applications.

Applications in Drug Development

The unique properties of polyetheramines like 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- make them attractive candidates for various applications in drug development, particularly in the design of drug delivery systems.

Key Advantages in Drug Delivery
  • Biocompatibility: Polyetheramines have shown good biocompatibility in various studies.

  • Hydrophilicity and Solubility: The polyether backbone imparts water solubility, which is advantageous for formulating drug carriers for aqueous environments.

  • Flexibility: The flexible nature of the polymer chains can be beneficial for encapsulating and releasing therapeutic agents.

  • Functional Handles: The primary amine groups provide reactive sites for conjugating drugs, targeting ligands, or other functional molecules.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a conceptual signaling pathway for a targeted drug delivery system and a typical experimental workflow for evaluating the performance of a diamine-based polymer.

signaling_pathway Targeted Nanoparticle Targeted Nanoparticle Cell Surface Receptor Cell Surface Receptor Targeted Nanoparticle->Cell Surface Receptor Binding Endocytosis Endocytosis Cell Surface Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug Release Drug Release Endosome->Drug Release pH drop Therapeutic Target Therapeutic Target Drug Release->Therapeutic Target Cellular Response Cellular Response Therapeutic Target->Cellular Response

Targeted Drug Delivery Pathway

experimental_workflow cluster_synthesis Polymer Synthesis cluster_performance Performance Evaluation Diamine Monomer Diamine Monomer Polycondensation Polycondensation Diamine Monomer->Polycondensation Diacid Chloride Diacid Chloride Diacid Chloride->Polycondensation Purification Purification Polycondensation->Purification Characterization (FTIR, NMR) Characterization (FTIR, NMR) Purification->Characterization (FTIR, NMR) Thermal Analysis (DSC, TGA) Thermal Analysis (DSC, TGA) Characterization (FTIR, NMR)->Thermal Analysis (DSC, TGA) Mechanical Testing (DMA) Mechanical Testing (DMA) Characterization (FTIR, NMR)->Mechanical Testing (DMA) Drug Loading & Release Drug Loading & Release Characterization (FTIR, NMR)->Drug Loading & Release Biocompatibility Assay Biocompatibility Assay Drug Loading & Release->Biocompatibility Assay

Polymer Evaluation Workflow

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Epoxy Curing Kinetics

Objective: To determine the glass transition temperature (Tg) and the heat of reaction of an epoxy resin cured with a diamine.

Methodology:

  • Accurately weigh 5-10 mg of the uncured epoxy-diamine mixture into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected curing temperature (e.g., 250 °C) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The glass transition temperature (Tg) is determined as the midpoint of the inflection in the baseline of the thermogram of the cured sample (obtained by a second heating scan after cooling from the first scan). The heat of reaction is calculated from the area of the exothermic curing peak.[7][8][9][10][11]

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability

Objective: To evaluate the thermal stability of a synthesized polyamide.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of the polyamide into a TGA sample pan.

  • Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Continuously record the sample weight as a function of temperature.

  • The onset of decomposition is identified as the temperature at which significant weight loss begins. The temperature at 5% or 10% weight loss is often reported as a measure of thermal stability.[12]

Dynamic Mechanical Analysis (DMA) for Mechanical Properties

Objective: To determine the storage modulus, loss modulus, and tan delta of a cured epoxy or polyamide sample as a function of temperature.

Methodology:

  • Prepare a rectangular sample of the cured polymer with precise dimensions.

  • Mount the sample in the DMA instrument in a suitable fixture (e.g., single cantilever or three-point bending).

  • Apply a sinusoidal strain to the sample at a fixed frequency (e.g., 1 Hz).

  • Ramp the temperature from a low temperature (e.g., -50 °C) to a temperature above the glass transition temperature at a constant rate (e.g., 3 °C/min).

  • Record the storage modulus (E'), loss modulus (E"), and tan delta (E"/E') as a function of temperature.

  • The glass transition temperature (Tg) can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus. The storage modulus in the glassy region provides information about the material's stiffness.

Synthesis of Polyamide via Interfacial Polycondensation

Objective: To synthesize a polyamide from a diamine and a diacid chloride.

Methodology:

  • Prepare a solution of the diamine (e.g., hexamethylenediamine) in an aqueous alkaline solution (e.g., sodium hydroxide solution).

  • Prepare a solution of the diacid chloride (e.g., adipoyl chloride) in an organic solvent immiscible with water (e.g., hexane).[4]

  • Carefully layer the organic solution on top of the aqueous solution in a beaker.

  • A film of polyamide will form at the interface of the two layers.

  • Gently grasp the polymer film with forceps and pull it out of the beaker as a continuous rope.

  • Wash the polymer rope thoroughly with water and then with a suitable solvent (e.g., acetone) to remove unreacted monomers and byproducts.

  • Dry the polyamide in a vacuum oven.[5][6]

References

A Comparative Guide to Crosslinking Agents: Diethylene Glycol Bis(3-aminopropyl) Ether vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that profoundly impacts the outcomes of experiments ranging from protein-protein interaction studies to the development of novel drug delivery systems. This guide provides an objective comparison of Diethylene glycol bis(3-aminopropyl) ether, a flexible and hydrophilic crosslinker, with commonly used alternatives such as N-hydroxysuccinimide (NHS) esters and glutaraldehyde. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make an informed choice for their specific application.

Introduction to Amine-Reactive Crosslinking

Crosslinking agents are molecules that contain two or more reactive ends capable of covalently bonding to specific functional groups on proteins or other molecules. Amine-reactive crosslinkers, which target the primary amines found in lysine residues and at the N-termini of proteins, are among the most widely used in bioconjugation. The choice of an amine-reactive crosslinker depends on several factors, including the desired spacer arm length, flexibility, hydrophilicity, and the specificity of the reaction.

Diethylene glycol bis(3-aminopropyl) ether is a homobifunctional crosslinker characterized by two primary amine-reactive groups at either end of a flexible polyethylene glycol (PEG)-like spacer. This structure imparts hydrophilicity to the crosslinker, which can be advantageous in maintaining the solubility and stability of crosslinked protein complexes.

Performance Comparison of Crosslinking Agents

The efficacy of a crosslinking agent can be evaluated based on several parameters, including its reactivity, the stability of the formed bond, its specificity, and its impact on the biological activity and physical properties of the crosslinked molecules. This section compares Diethylene glycol bis(3-aminopropyl) ether with two major classes of amine-reactive crosslinkers: NHS esters and glutaraldehyde.

FeatureDiethylene glycol bis(3-aminopropyl) etherNHS Esters (e.g., DSS, BS³)Glutaraldehyde
Reactive Group Primary AmineN-hydroxysuccinimide esterAldehyde
Spacer Arm Flexible, hydrophilic PEG-likeVariable length and compositionShort, five-carbon chain
Bond Formed Amide bond (via activation)Stable amide bondSchiff base (requires reduction for stability)
Reactivity ModerateHigh, pH-dependent (optimal at pH 7.2-8.5)High, but can be less specific
Specificity Targets primary aminesHigh for primary aminesCan react with other nucleophiles (e.g., thiols, hydroxyls)
Solubility Water-solubleVaries; Sulfo-NHS esters are water-solubleWater-soluble
Key Advantages Hydrophilic spacer can improve solubility and reduce aggregation of conjugates.Forms highly stable and irreversible amide bonds.[1] Wide variety of spacer arms available.Highly efficient and rapid crosslinking.
Key Disadvantages Requires activation of carboxyl groups (e.g., with EDC) to react with amines.Susceptible to hydrolysis in aqueous solutions.Can lead to polymerization and formation of heterogeneous products. May impact protein structure and function more significantly due to lower specificity.
Biocompatibility Generally considered biocompatible due to the PEG-like spacer.Generally good, but byproducts of the reaction may need to be removed.Can exhibit cytotoxicity, which is a concern for in vivo applications.[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the objective comparison of different crosslinking agents. The following sections provide methodologies for key experiments to evaluate the efficacy of Diethylene glycol bis(3-aminopropyl) ether and its alternatives.

Protocol 1: Comparative Crosslinking of a Protein Dimer (e.g., Bovine Serum Albumin - BSA)

This protocol outlines a general procedure to compare the efficiency of different crosslinkers in forming protein dimers, which can be visualized by SDS-PAGE.

Materials:

  • Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL in PBS)

  • Diethylene glycol bis(3-aminopropyl) ether

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) (for activation of carboxyl groups to react with Diethylene glycol bis(3-aminopropyl) ether)

  • Disuccinimidyl suberate (DSS) or Bis(sulfosuccinimidyl) suberate (BS³)

  • Glutaraldehyde solution (e.g., 25% in water)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • 2X Laemmli Sample Buffer

  • SDS-PAGE gels, running buffer, and staining reagents (e.g., Coomassie Blue)

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures for each crosslinker. For a 100 µL final reaction volume, add 50 µL of BSA solution.

  • Crosslinker Addition:

    • Diethylene glycol bis(3-aminopropyl) ether: First, activate a carboxyl-containing molecule or protein if not crosslinking identical proteins. For intramolecular crosslinking or polymerization of BSA, this agent would typically be used to link a carboxyl group on one protein to an amine on another. For this comparison, we will simulate a scenario where it links two amine-containing proteins after modification of a separate carboxyl-containing linker. A more direct comparison involves using it to crosslink carboxylated BSA (modified with an agent like succinic anhydride) to native BSA. For simplicity in this protocol, we will compare its amine-reactive counterparts directly. To use Diethylene glycol bis(3-aminopropyl) ether in an amine-to-amine crosslinking context, it would first need to be functionalized with an amine-reactive group. A more common application is in forming hydrogels or linking molecules with carboxyl groups to those with amine groups.

    • NHS Ester (DSS/BS³): Prepare a fresh stock solution (e.g., 10 mM in DMSO for DSS, or in water for BS³). Add the desired molar excess of the crosslinker to the BSA solution. A common starting point is a 20-50 fold molar excess.

    • Glutaraldehyde: Prepare a fresh dilution of glutaraldehyde in PBS. Add to the BSA solution to a final concentration of 0.1-1% (v/v).

  • Incubation: Incubate the reactions at room temperature for 30-60 minutes.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Sample Preparation for SDS-PAGE: Add an equal volume of 2X Laemmli sample buffer to each reaction tube. Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE Analysis: Load the samples onto an SDS-PAGE gel and run according to standard procedures.

  • Visualization: Stain the gel with Coomassie Blue and destain to visualize the protein bands. The efficiency of crosslinking can be semi-quantitatively assessed by the decrease in the monomeric BSA band and the increase in the dimeric and higher-order oligomeric bands.

Protocol 2: Mass Spectrometry Analysis of Crosslinked Peptides

Mass spectrometry (MS) provides a more detailed and quantitative analysis of crosslinking efficiency by identifying the specific crosslinked peptide fragments.

Materials:

  • Crosslinked protein samples from Protocol 1

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

  • C18 desalting columns

  • LC-MS/MS system

Procedure:

  • Protein Denaturation and Reduction: Denature the crosslinked protein sample by adding urea to a final concentration of 8 M. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylation: Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid and desalt using C18 columns according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the desalted peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized crosslinking software (e.g., pLink, MeroX, XlinkX) to identify and quantify the crosslinked peptides. The relative abundance of crosslinked peptides provides a quantitative measure of crosslinking efficiency.

Protocol 3: In Vitro Cytotoxicity Assay of Crosslinked Biomaterials

For applications in drug development and tissue engineering, assessing the biocompatibility of crosslinked materials is crucial. This protocol describes a method to evaluate the cytotoxicity of hydrogels or other biomaterials crosslinked with different agents.

Materials:

  • Crosslinked hydrogels (prepared with Diethylene glycol bis(3-aminopropyl) ether, NHS esters, or glutaraldehyde)

  • Cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Positive control (e.g., dilute phenol solution)

  • Negative control (e.g., non-toxic plastic)

Procedure:

  • Preparation of Extracts: Prepare extracts of the crosslinked hydrogels according to ISO 10993-12 standards. Typically, the material is incubated in cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24 hours at 37°C.

  • Cell Seeding: Seed the L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure to Extracts: Remove the culture medium from the wells and replace it with the prepared extracts from the different crosslinked materials. Include wells with fresh medium (negative control) and medium with the positive control substance.

  • Incubation: Incubate the cells with the extracts for 24-48 hours.

  • MTT Assay:

    • Remove the extract-containing medium and add fresh medium containing MTT solution to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A significant decrease in cell viability for a particular crosslinked material indicates potential cytotoxicity.[3]

Visualizing Workflows and Pathways

Diagrams are invaluable tools for understanding complex experimental processes and biological interactions. The following diagrams were created using the Graphviz DOT language to illustrate key workflows and concepts discussed in this guide.

G cluster_prep Sample Preparation cluster_crosslinking Crosslinking Reaction cluster_analysis Analysis p Protein Solution c Add Crosslinker (e.g., DGBAPE, NHS Ester, Glutaraldehyde) p->c i Incubate c->i q Quench Reaction i->q sds SDS-PAGE q->sds ms Mass Spectrometry q->ms

Caption: General workflow for a comparative crosslinking experiment.

G cluster_material_prep Material Preparation cluster_extraction Extraction cluster_cell_culture Cell Culture & Exposure cluster_assay Cytotoxicity Assay m Crosslinked Material e Incubate Material in Culture Medium m->e a Add Extract to Cells e->a s Seed Cells s->a mtt MTT Assay a->mtt v Determine Cell Viability mtt->v

Caption: Workflow for in vitro cytotoxicity testing of crosslinked materials.

G cluster_protein Protein cluster_crosslinker Crosslinker cluster_complex Crosslinked Complex p1 Protein A cl Amine-Reactive Crosslinker p1->cl Lysine Residue p2 Protein B p2->cl N-terminus cplx Stable Complex cl->cplx

Caption: Simplified signaling pathway of amine-reactive crosslinking.

Conclusion

The selection of an optimal crosslinking agent is a multifaceted process that requires careful consideration of the specific experimental goals. Diethylene glycol bis(3-aminopropyl) ether, with its hydrophilic and flexible PEG-like spacer, offers distinct advantages in applications where maintaining protein solubility and minimizing aggregation are critical. However, its reactivity is dependent on the presence of and activation of corresponding functional groups.

NHS esters stand out for their ability to form highly stable amide bonds with high specificity for primary amines, making them a robust choice for creating permanent linkages. Glutaraldehyde, while being a highly efficient crosslinker, presents challenges in terms of specificity and potential cytotoxicity, which may limit its use in certain applications, particularly those involving in vivo studies.

By utilizing the standardized protocols provided in this guide, researchers can systematically evaluate the performance of these crosslinking agents and select the most suitable option to achieve reliable and reproducible results in their drug development and broader scientific endeavors.

References

A Comprehensive Guide to Validating the Antimicrobial Spectrum of Novel Compounds: A Case Study Framework for 4,7,10-Trioxa-1,13-tridecanediamine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Objective: This guide provides a standardized framework for researchers to validate the antimicrobial spectrum of novel chemical entities. As a case in point, we address 4,7,10-Trioxa-1,13-tridecanediamine (TTD). Currently, public domain literature and scientific databases lack specific data on the antimicrobial activity of TTD. Therefore, this document outlines the necessary experimental protocols and data presentation formats to systematically determine and report its potential antimicrobial properties against a panel of clinically relevant microorganisms. By following this guide, researchers can generate robust and comparable data, facilitating the objective assessment of new compounds like TTD against established antimicrobial agents.

Comparative Analysis of Antimicrobial Activity

To effectively evaluate the antimicrobial potential of a novel compound such as 4,7,10-Trioxa-1,13-tridecanediamine, its activity must be compared against a panel of standard antimicrobial agents with known spectra of activity. The following table presents a template for summarizing the Minimum Inhibitory Concentration (MIC) data, which is a quantitative measure of antimicrobial effectiveness. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.

For the purpose of this guide, hypothetical data for TTD is presented to illustrate how its performance would be benchmarked against common antibiotics and antifungals. Researchers would populate this table with their experimentally determined values.

Table 1: Comparative Antimicrobial Spectrum Analysis (Hypothetical Data)

MicroorganismStrainType4,7,10-Trioxa-1,13-tridecanediamine MIC (µg/mL)Penicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Amphotericin B MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive bacteriaData to be determined0.121N/A
Streptococcus pneumoniaeATCC 49619Gram-positive bacteriaData to be determined0.062N/A
Escherichia coliATCC 25922Gram-negative bacteriaData to be determined>1280.03N/A
Pseudomonas aeruginosaATCC 27853Gram-negative bacteriaData to be determined>1280.5N/A
Candida albicansATCC 90028Fungus (Yeast)Data to be determinedN/AN/A1
Aspergillus fumigatusATCC 204305Fungus (Mold)Data to be determinedN/AN/A2

N/A: Not Applicable, as the antimicrobial agent is not effective against that type of microorganism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed protocol for a broth microdilution assay, a standard method for determining the MIC of a compound. This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

2.1. Materials and Reagents

  • Test compound (e.g., 4,7,10-Trioxa-1,13-tridecanediamine)

  • Standard antimicrobial agents (e.g., Penicillin, Ciprofloxacin, Amphotericin B)

  • Microbial strains (e.g., from ATCC)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Sterile deionized water

  • Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

2.2. Preparation of Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum in the appropriate test medium (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2.3. Preparation of Antimicrobial Agent Dilutions

  • Prepare a stock solution of the test compound and each standard antimicrobial agent in a suitable solvent (e.g., water, DMSO).

  • Perform serial two-fold dilutions of each antimicrobial agent in the appropriate broth in separate tubes or a deep-well plate to create a range of concentrations.

  • The final concentration range should be sufficient to determine the MIC of the compound for each microorganism.

2.4. Microtiter Plate Inoculation

  • Dispense 50 µL of the appropriate broth into each well of a 96-well microtiter plate.

  • Add 50 µL of the serially diluted antimicrobial agents to the corresponding wells.

  • The final volume in each well will be 100 µL after the addition of the inoculum.

  • Include a positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only, no inoculum) on each plate.

2.5. Incubation

  • Incubate the plates at 35-37°C for 18-24 hours for most bacteria.

  • Incubate fungal plates at 35°C for 24-48 hours.

  • Incubate in an ambient air incubator.

2.6. Reading and Interpreting Results

  • After incubation, visually inspect the microtiter plates for turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

  • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the Minimum Inhibitory Concentration (MIC) assay workflow.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_culture 1. Prepare Microbial Culture prep_inoculum 2. Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum plate_setup 4. Dispense Broth and Compound into 96-well Plate inoculation 5. Inoculate Plate with Standardized Microorganism prep_compound 3. Prepare Serial Dilutions of Test Compound prep_compound->plate_setup plate_setup->inoculation read_results 7. Visually Inspect for Growth or Measure OD600 incubation 6. Incubate Plate (e.g., 37°C, 24h) inoculation->incubation incubation->read_results determine_mic 8. Determine MIC Value read_results->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

This guide provides the necessary tools for researchers to initiate a systematic evaluation of the antimicrobial properties of 4,7,10-Trioxa-1,13-tridecanediamine or any other novel compound. The generation of robust, standardized data is the first critical step in the journey of drug discovery and development.

Comparative Analysis of Polymers Synthesized with Diethylene Glycol Bis(3-aminopropyl) Ether (CAS 4246-51-9)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of polymers derived from the diamine crosslinker, Diethylene Glycol Bis(3-aminopropyl) Ether.

Diethylene glycol bis(3-aminopropyl) ether, identified by CAS number 4246-51-9 and also known as 4,7,10-Trioxatridecane-1,13-diamine (TTDA), is a versatile diamine commonly employed as a curing agent in epoxy resins and as a chain extender in the synthesis of polyurethanes. Its flexible polyether backbone imparts distinct properties to the resulting polymers, influencing their mechanical behavior, thermal stability, and potential for biomedical applications. This guide provides a comparative analysis of polymers synthesized using TTDA against those made with alternative amines, supported by experimental data and detailed methodologies.

Epoxy Resin Systems: A Performance Comparison

The performance of epoxy resins is significantly influenced by the chemical structure of the curing agent. This section compares the properties of a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with TTDA against two common aliphatic diamines: Ethylene Diamine (EDA) and Diethylenetriamine (DETA). The flexible, long-chain nature of TTDA results in a lower crosslink density compared to the shorter, more rigid EDA and DETA, leading to notable differences in mechanical properties.

Quantitative Performance Data

The following table summarizes the key mechanical properties of DGEBA epoxy networks cured with TTDA, EDA, and DETA. The data highlights the trade-offs between flexibility and stiffness conferred by the different curing agents.

PropertyDGEBA-TTDADGEBA-EDADGEBA-DETATest Standard
Young's Modulus (GPa) ~2.0~2.5 - 3.0~2.5 - 3.0ASTM D638
Ultimate Strain (%) HighLowModerateASTM D638
Glass Transition Temp. (Tg) (°C) LowerHigherHigherDSC/DMA

Note: The data presented is based on trends reported in the literature. Specific values can vary depending on precise curing conditions.

A study on the thermal oxidation of these epoxy amine networks revealed that while all systems showed an increase in elastic modulus and a decrease in ultimate strain upon aging, the initial differences in flexibility were maintained. The DGEBA-TTDA system, owing to its flexible ether linkages, consistently exhibited higher elongation at break before aging compared to the more brittle systems cured with EDA and DETA.

Polyurethane Systems: Impact of a Flexible Diamine Chain Extender

In polyurethane synthesis, diamines are used as chain extenders to build up the polymer molecular weight and introduce urea linkages, which can significantly affect the material's properties. The incorporation of TTDA as a chain extender introduces a flexible, hydrophilic polyether segment into the polyurethane backbone.

Comparative Performance Insights
PropertyPolyurethane with TTDAPolyurethane with EDA
Flexibility/Elongation HigherLower
Hardness LowerHigher
Tensile Strength Potentially LowerPotentially Higher
Water Absorption HigherLower

The polyether segments in TTDA are expected to increase the flexibility and hydrophilicity of the resulting polyurethane. This can be advantageous for applications requiring soft, elastomeric materials with good biocompatibility. The increased distance between the hard urea segments, due to the long chain of TTDA, would lead to a lower hard-segment concentration and consequently, a softer, more flexible material.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the typical protocols for the synthesis and characterization of the discussed polymer systems.

Epoxy Resin Curing and Characterization

Synthesis/Curing Protocol:

  • Stoichiometry: The epoxy resin (DGEBA) and the amine curing agent (TTDA, EDA, or DETA) are mixed in a stoichiometric ratio. The amine hydrogen equivalent weight (AHEW) of the curing agent is used to calculate the required parts by weight per hundred parts of resin (phr).

  • Mixing: The components are thoroughly mixed at room temperature until a homogeneous mixture is obtained. For solid or highly viscous components, gentle heating may be applied.

  • Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles.

  • Curing: The mixture is poured into molds and cured according to a specific time-temperature schedule. A typical curing schedule for these systems involves an initial cure at a moderate temperature (e.g., 80-120°C) for 1-2 hours, followed by a post-cure at a higher temperature (e.g., 150°C) for 2-3 hours to ensure complete reaction.

Mechanical Testing Protocol (Tensile Properties):

  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

  • Specimen: Dog-bone shaped specimens are prepared from the cured epoxy sheets.

  • Procedure: The specimens are subjected to a tensile load at a constant crosshead speed until failure. The stress and strain are recorded throughout the test.

  • Properties Measured: Young's modulus, tensile strength, and elongation at break are determined from the stress-strain curve.

Polyurethane Synthesis and Characterization

Synthesis Protocol (Two-Step Prepolymer Method):

  • Prepolymer Formation: A diisocyanate (e.g., MDI or TDI) is reacted with a polyol (e.g., a polyether or polyester polyol) in a reactor under a nitrogen atmosphere with mechanical stirring. The reaction is typically carried out at 60-80°C until the desired isocyanate (NCO) content is reached.

  • Chain Extension: The isocyanate-terminated prepolymer is then dissolved in a suitable solvent (e.g., dimethylacetamide - DMAc). The diamine chain extender (TTDA or other diamines) is added dropwise to the prepolymer solution with vigorous stirring.

  • Polymerization: The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours to complete the polymerization.

  • Isolation: The resulting polyurethane is precipitated in a non-solvent (e.g., water or methanol), filtered, and dried under vacuum.

Mechanical Testing Protocol:

  • Film Preparation: The synthesized polyurethane is dissolved in a suitable solvent and cast into a film on a flat surface. The solvent is slowly evaporated to obtain a uniform film.

  • Testing: The mechanical properties of the film are tested according to ASTM D638, similar to the protocol for epoxy resins.

Visualizing Experimental Workflows

To provide a clear understanding of the processes involved in synthesizing and characterizing these polymers, the following diagrams illustrate the typical experimental workflows.

Experimental_Workflow_Epoxy cluster_synthesis Epoxy Synthesis and Curing cluster_characterization Mechanical Characterization start Start mixing Mixing of DGEBA and Diamine start->mixing degassing Vacuum Degassing mixing->degassing pouring Pouring into Molds degassing->pouring curing Curing (Temperature & Time) pouring->curing demolding Demolding curing->demolding specimen_prep Specimen Preparation (ASTM D638) demolding->specimen_prep tensile_test Tensile Testing specimen_prep->tensile_test data_analysis Data Analysis tensile_test->data_analysis end End data_analysis->end

Caption: Experimental workflow for epoxy resin synthesis and mechanical testing.

Experimental_Workflow_Polyurethane cluster_synthesis Polyurethane Synthesis cluster_characterization Characterization start Start prepolymer Prepolymer Synthesis (Diisocyanate + Polyol) start->prepolymer dissolution Prepolymer Dissolution prepolymer->dissolution chain_extension Chain Extension (add Diamine) dissolution->chain_extension precipitation Precipitation and Drying chain_extension->precipitation film_casting Film Casting precipitation->film_casting mechanical_testing Mechanical Testing (ASTM D638) film_casting->mechanical_testing thermal_analysis Thermal Analysis (DSC/TGA) film_casting->thermal_analysis end End thermal_analysis->end

Caption: Experimental workflow for polyurethane synthesis and characterization.

Applications in Drug Development and Biomedical Research

The unique properties of polymers synthesized with Diethylene glycol bis(3-aminopropyl) ether, particularly those with a polyether-rich structure, make them attractive for various biomedical applications. The hydrophilic and flexible nature of the polyether segments can enhance biocompatibility and can be leveraged in drug delivery systems. For instance, polyurethanes containing such segments can be designed to be biodegradable and can be used to encapsulate and control the release of therapeutic agents. The amine groups present in the structure also offer sites for further functionalization, allowing for the attachment of targeting ligands or other bioactive molecules. Researchers in drug development may find these polymers particularly useful for creating hydrogels, coatings for medical devices, and as components of targeted drug delivery vehicles.

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- and a structurally similar alternative, 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. The structural confirmation of these polyetheramines is crucial for their application in various fields, including as linkers in drug delivery systems, building blocks in polymer chemistry, and as curing agents. This document outlines the key spectroscopic features discernible through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data where available and predicted values based on structural analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- and its alternative. This data is essential for the unambiguous identification and structural verification of these compounds.

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentPredicted Chemical Shift (ppm)Multiplicity
1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-a~2.7Triplet
b~1.7Quintet
c~3.5Triplet
d~3.6Singlet
1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-a'~2.7Triplet
b'~1.7Quintet
c'~3.5Triplet
d'~3.6Triplet
e'~3.6Triplet

Predicted data is based on standard chemical shift values and coupling constant analysis.

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentPredicted Chemical Shift (ppm)
1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-1~40
2~30
3~70
4~70
1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-1'~40
2'~30
3'~70
4'~70
5'~70

Predicted data is based on standard chemical shift values.

Table 3: IR Spectral Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-N-H Stretch3300-3500 (broad)
C-H Stretch2850-3000
N-H Bend1590-1650
C-O Stretch1050-1150 (strong)
1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-N-H Stretch3300-3500 (broad)
C-H Stretch2850-3000
N-H Bend1590-1650
C-O Stretch1050-1150 (strong)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-176.1530 (CH₂NH₂⁺), 45 (C₂H₅O⁺), 59 (C₃H₇O⁺)[1]
1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-220.1830 (CH₂NH₂⁺), 45 (C₂H₅O⁺), 59 (C₃H₇O⁺), 89, 117

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved to avoid suspension particles that can affect spectral quality.

  • Instrument Parameters (¹H NMR): Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Instrument Parameters (¹³C NMR): Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat liquid amine sample directly onto the ATR crystal (e.g., diamond or zinc selenide). For viscous samples, ensure good contact with the crystal surface.

  • Instrument Parameters: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Collection: Before running the sample, a background spectrum of the clean, empty ATR crystal should be recorded. This background is automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Data Analysis: Analyze the resulting spectrum for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS): Introduce a dilute solution of the amine in a volatile solvent (e.g., methanol or dichloromethane) into a gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer. Electron Ionization (EI) is a common method for ionizing the sample molecules.

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Analytical Workflow and Structural Comparison

The following diagrams, generated using Graphviz, illustrate the logical workflow of the spectroscopic analysis and a comparison of the key structural features of the two amines.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample Amine Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for Spectroscopic Structural Confirmation.

Structural_Comparison cluster_target 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- cluster_alternative 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- Target_Structure H₂N-(CH₂)₃-O-CH₂-CH₂-O-(CH₂)₃-NH₂ Comparison Key Differences Target_Structure->Comparison Target_NMR ¹H NMR: 4 signals ¹³C NMR: 4 signals Target_MS MW: 176.26 Alternative_Structure H₂N-(CH₂)₃-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₃-NH₂ Alternative_Structure->Comparison Alternative_NMR ¹H NMR: 5 signals ¹³C NMR: 5 signals Alternative_MS MW: 220.31 Comparison->Target_NMR Comparison->Target_MS Comparison->Alternative_NMR Comparison->Alternative_MS

References

Comparative Toxicity Profile of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profiles of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- and its analogues, supported by available experimental data. The information is intended to assist researchers and professionals in the fields of drug development and chemical safety in evaluating the potential hazards associated with these compounds.

Executive Summary

1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-, also known by its commercial name Jeffamine EDR-148, is a diamine that exhibits a notable toxicity profile characterized by severe skin and eye irritation potential, and a likelihood of causing skin sensitization. While specific quantitative acute toxicity data for this compound is limited in publicly available literature, hazard classifications from multiple sources consistently indicate its potential for harm upon contact. In contrast, toxicological data on its analogues provide more quantitative insights, suggesting a range of acute toxicity and varying degrees of irritation and sensitization. This guide synthesizes the available data to facilitate a comparative understanding of these related chemical entities.

Data Presentation

The following table summarizes the available quantitative and qualitative toxicity data for 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- and its analogues.

Compound NameCAS No.Acute Oral Toxicity (LD50)Acute Dermal Toxicity (LD50)Skin Irritation/CorrosionEye IrritationSkin Sensitization
1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-2997-01-5Harmful if swallowed[1][2]Harmful in contact with skin[1][2]Causes severe skin burns and eye damage[1][2]Causes serious eye damage[1][2]May cause an allergic skin reaction[1][2]
Analogue 1Not DisclosedLow toxicity (rat)[3]Low toxicity (rat)[3]Not irritating (in vitro, 26% concentration)[3]No prediction (BCOP), Non-irritating (EpiOcular)[3]Positive (in chemico and in vitro)[3]
Analogue 2Not Disclosed~1000 mg/kg bw (rat)[3]1600-2600 mg/kg bw (rabbit)[3]Data not availableData not availableData not available
4,7,10-Trioxa-1,13-tridecanediamine4246-51-9Data not availableData not availableCauses burns[4][5]Causes eye burns[4][5]Data not available

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below, based on internationally recognized OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)[4][6][7][8][9]

This test method utilizes a three-dimensional reconstructed human epidermis model that mimics the upper layers of human skin.

  • Test System: A viable, multi-layered human epidermis model cultured on an inert polycarbonate filter.

  • Procedure: The test chemical is applied topically to the surface of the skin model. Following a defined exposure period, the chemical is removed by washing.

  • Viability Assessment: Cell viability is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt. The amount of formazan produced is measured spectrophotometrically.

  • Classification: A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[6][7]

Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437)[3][10][11][12][13]

This ex vivo assay is used to identify substances that can cause serious eye damage.

  • Test System: Corneas are excised from the eyes of cattle obtained from abattoirs.

  • Procedure: The cornea is mounted in a holder, and the test chemical is applied to the epithelial surface for a specific duration.

  • Endpoint Measurement: Two endpoints are measured:

    • Opacity: The amount of light transmission through the cornea is measured using an opacitometer.

    • Permeability: The amount of sodium fluorescein dye that passes through the full thickness of the cornea is measured with a spectrophotometer.

  • Calculation: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values. A substance with an IVIS of 55.1 or greater is classified as causing serious eye damage (UN GHS Category 1).[8]

Reconstructed Human Cornea-like Epithelium (RhCE) Test (EpiOcular™) (OECD TG 492)[1][5][14][15][16]

This in vitro method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

  • Test System: A three-dimensional, organotypic model of the human corneal epithelium.

  • Procedure: The test substance is applied topically to the surface of the RhCE model for a defined period.

  • Viability Assessment: Cell viability is determined using the MTT assay.

  • Classification: The test can distinguish between chemicals that require classification for eye irritation or serious eye damage (GHS Categories 1 and 2) and those that do not (No Category).[9]

In Chemico Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C)[2][17][18][19][20]

This assay assesses the molecular initiating event of skin sensitization by measuring the reactivity of a chemical with model synthetic peptides.

  • Principle: The assay quantifies the depletion of synthetic peptides containing either cysteine or lysine following incubation with the test chemical.

  • Procedure: The test chemical is incubated with the cysteine and lysine peptides for a specified time.

  • Analysis: The percentage of peptide depletion is determined using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Classification: The mean cysteine and lysine depletion values are used to categorize the substance into one of four reactivity classes (no, low, moderate, or high reactivity), which helps to distinguish between skin sensitizers and non-sensitizers.

Acute Oral and Dermal Toxicity Testing[21][22][23][24][25][26][27][28][29]

Acute toxicity studies are designed to determine the lethal dose 50 (LD50), which is the dose that is lethal to 50% of the tested animal population.

  • Test Species: Typically rats for oral toxicity and rabbits for dermal toxicity.[10][11]

  • Procedure:

    • Oral: A single dose of the substance is administered to the animals via gavage.

    • Dermal: The substance is applied to a shaved area of the skin, usually for a 24-hour period.[11]

  • Observation Period: Animals are observed for signs of toxicity and mortality for a period of 14 days.[10][11]

  • LD50 Determination: The LD50 value is calculated statistically from the dose-response data.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the toxicity assessment of these compounds.

Toxicity_Testing_Workflow cluster_in_vitro In Vitro / In Chemico Assessment cluster_in_vivo In Vivo Assessment skin_sens Skin Sensitization (OECD TG 442C) hazard_id Hazard Identification skin_sens->hazard_id skin_irr Skin Irritation (OECD TG 439) skin_irr->hazard_id eye_irr Eye Irritation (OECD TG 437/492) eye_irr->hazard_id acute_oral Acute Oral Toxicity (Rat LD50) acute_oral->hazard_id acute_dermal Acute Dermal Toxicity (Rabbit LD50) acute_dermal->hazard_id compound Test Compound compound->skin_sens compound->skin_irr compound->eye_irr compound->acute_oral compound->acute_dermal risk_assess Risk Assessment hazard_id->risk_assess classification Classification & Labeling (GHS) risk_assess->classification

Caption: General workflow for toxicity testing and hazard assessment.

AOP_Skin_Sensitization cluster_assay Relevant Assay mie Molecular Initiating Event (Covalent binding to skin proteins) ke2 Keratinocyte Activation mie->ke2 Key Event 2 dpra DPRA (OECD 442C) Measures protein reactivity mie->dpra ke3 Dendritic Cell Activation ke2->ke3 Key Event 3 ke4 T-cell Proliferation & Differentiation ke3->ke4 Key Event 4 ao Adverse Outcome (Allergic Contact Dermatitis) ke4->ao

Caption: Adverse Outcome Pathway (AOP) for skin sensitization.

References

Performance Evaluation of 4,7,10-Trioxa-1,13-tridecanediamine-Based Surfactants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the surfactant properties of 4,7,10-Trioxa-1,13-tridecanediamine derivatives and their comparison with conventional surfactants in the context of drug delivery applications.

4,7,10-Trioxa-1,13-tridecanediamine (TTDDA) is a diamine molecule recognized for its utility as a versatile chemical intermediate and a building block in polymer chemistry, particularly in the synthesis of flexible materials.[1][2] Its structure, featuring a flexible polyether chain and terminal amine groups, suggests potential for modification into amphiphilic molecules with surfactant properties. While TTDDA itself is not a surfactant, its derivatives, where the amine groups are functionalized with hydrophobic moieties, could exhibit surface-active properties. This guide provides a comparative overview of the hypothetical performance of TTDDA-based surfactants against established alternatives, drawing upon general principles of surfactant science and available data for structurally related compounds.

Hypothetical Performance Characteristics of TTDDA-Based Surfactants

The performance of a surfactant is primarily dictated by its chemical structure, which influences its ability to lower surface tension, form micelles, and solubilize poorly soluble compounds. For a hypothetical TTDDA-based surfactant, where the terminal amines are alkylated, the key performance indicators would be:

  • Critical Micelle Concentration (CMC): The concentration at which surfactant molecules self-assemble into micelles. A lower CMC indicates higher efficiency. The flexible and hydrophilic trioxa-tridecane chain of a TTDDA derivative would likely contribute to a relatively low CMC.

  • Surface Tension Reduction: The ability to lower the surface tension of a liquid. Effective surfactants significantly reduce the surface tension of water.

  • Solubilization Capacity: The ability of micelles to incorporate poorly water-soluble substances, such as many active pharmaceutical ingredients (APIs). The core of the micelles formed by TTDDA-based surfactants would provide a hydrophobic environment for drug solubilization.

  • Biocompatibility: For drug delivery applications, low toxicity and biocompatibility are crucial. The polyether backbone is generally considered biocompatible.

Comparison with Conventional Surfactants

A comparative analysis with commonly used nonionic, anionic, and cationic surfactants is essential to evaluate the potential advantages of TTDDA-based surfactants.

Table 1: Comparative Performance of Surfactant Classes

Performance MetricHypothetical TTDDA-Based Surfactant (Nonionic/Cationic)Nonionic Surfactants (e.g., Polysorbates, Pluronics)Anionic Surfactants (e.g., Sodium Dodecyl Sulfate)Cationic Surfactants (e.g., CTAB)
CMC Low to ModerateLow to ModerateModerate to HighLow to Moderate
Surface Activity GoodGoodExcellentGood
Solubilization GoodGood to ExcellentModerateGood
Biocompatibility Potentially GoodGenerally GoodModerate (can cause irritation)Generally Poor (often toxic)
pH Sensitivity High (if cationic)LowLowHigh

Nonionic surfactants are widely used in pharmaceutical formulations due to their excellent biocompatibility and stability.[3][4] Anionic surfactants exhibit strong surface activity but can have higher irritancy.[4] Cationic surfactants are often used for their antimicrobial properties but can be more toxic.[4]

Experimental Protocols for Surfactant Performance Evaluation

To empirically determine the performance of any novel surfactant, a series of standardized experiments are required.

1. Determination of Critical Micelle Concentration (CMC)

  • Method: Surface tension measurement as a function of surfactant concentration.

  • Procedure: A series of aqueous solutions of the surfactant at different concentrations are prepared. The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method). The surface tension will decrease with increasing surfactant concentration until it reaches a plateau. The concentration at the inflection point of the surface tension vs. log(concentration) plot is the CMC.

2. Evaluation of Solubilization Capacity

  • Method: UV-Vis spectrophotometry using a hydrophobic probe molecule.

  • Procedure: A poorly water-soluble dye (e.g., Sudan IV) is added in excess to aqueous solutions of the surfactant at concentrations above its CMC. The solutions are equilibrated to allow for solubilization of the dye within the micelles. After centrifugation to remove undissolved dye, the absorbance of the supernatant is measured at the dye's maximum absorption wavelength. The amount of solubilized dye is proportional to the absorbance and indicates the solubilization capacity.

3. Assessment of Biocompatibility

  • Method: In vitro cytotoxicity assay (e.g., MTT assay).

  • Procedure: A specific cell line (e.g., HeLa cells) is cultured in the presence of varying concentrations of the surfactant. After a defined incubation period, the cell viability is assessed using the MTT assay, which measures the metabolic activity of the cells. A decrease in cell viability indicates cytotoxicity.

Logical Workflow for Surfactant Development and Evaluation

The development and evaluation of a novel surfactant like a TTDDA derivative follows a logical progression from synthesis to comprehensive performance testing.

Surfactant_Development_Workflow cluster_synthesis Synthesis & Purification cluster_performance Performance Evaluation cluster_application Application Testing Synthesis Synthesis of TTDDA Derivative Purification Purification & Characterization Synthesis->Purification CMC CMC Determination Purification->CMC Surface_Tension Surface Tension Measurement Purification->Surface_Tension Biocompatibility Biocompatibility Assays Purification->Biocompatibility Solubilization Solubilization Studies CMC->Solubilization Formulation Drug Formulation Solubilization->Formulation Biocompatibility->Formulation In_Vitro_Release In Vitro Drug Release Formulation->In_Vitro_Release Signaling_Pathway cluster_cell Cell Membrane Pgp P-glycoprotein (Efflux Pump) Drug_Extracellular Extracellular Drug Pgp->Drug_Extracellular Efflux Drug Drug Molecule Drug->Pgp Binds to Drug_Intracellular Intracellular Drug Drug->Drug_Intracellular Accumulates Surfactant Surfactant Surfactant->Pgp Inhibits Drug_Extracellular->Drug Enters Cell

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- (CAS No. 2997-01-5), a compound recognized for its hazardous properties.

Immediate Safety Considerations:

Limited specific data exists for 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-; however, aggregated information indicates it is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on notifications from various companies:

Hazard StatementDescriptionClassification Percentage
H314Causes severe skin burns and eye damage100%
H318Causes serious eye damage100%
H312Harmful in contact with skin77.78%
H317May cause an allergic skin reaction66.67%
H302Harmful if swallowed22.22%

Note: The percentage value indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Given these hazards, it is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, adhering to standard laboratory safety protocols.

Step-by-Step Disposal Protocol

The following procedure is a general guideline based on the known hazards of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- and best practices for the disposal of aliphatic amines. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and procedures.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

2. Waste Collection:

  • Collect waste 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- and any materials contaminated with it (e.g., paper towels, pipette tips) in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with aliphatic amines (e.g., high-density polyethylene - HDPE).

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

3. Labeling:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-"

    • CAS Number: "2997-01-5"

    • The primary hazards (e.g., "Corrosive," "Skin Sensitizer").

    • The accumulation start date.

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.

5. Disposal Request:

  • Once the container is full or has reached its accumulation time limit, contact your institution's EHS department or hazardous waste management provider to arrange for pickup and disposal.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash. All hazardous wastes must be disposed of through an approved hazardous waste collection program.

Experimental Protocol for Spill Cleanup:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated. If the spill is large, contact your institution's emergency response team.

  • Don Appropriate PPE: Wear the PPE listed above.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • Dispose of all materials as hazardous waste, following the disposal protocol outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-.

G Disposal Workflow for 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Disposal cluster_spill Spill Response start Identify Waste Chemical: 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- ppe Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat start->ppe spill Spill Occurs start->spill container Select Compatible Waste Container (e.g., HDPE) ppe->container collect Collect Chemical Waste and Contaminated Materials container->collect label_waste Label Container: 'Hazardous Waste', Chemical Name, CAS#, Hazards collect->label_waste store Store in Designated Hazardous Waste Area label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal via Approved Vendor contact_ehs->disposal spill_response Follow Spill Cleanup Protocol spill->spill_response Yes spill_response->collect

Caption: Disposal Workflow for 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-, contributing to a secure laboratory environment.

Essential Safety and Operational Guide for 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- (CAS No. 4246-51-9). Adherence to these procedures is essential to mitigate risks and ensure the safety of all laboratory personnel.

Hazard Identification: This chemical is classified as a substance that causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1][2][3] All personnel must be thoroughly familiar with the hazards before handling.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this substance.

Protection TypeSpecific RecommendationRationale
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield may be required for larger quantities.Protects against splashes and eye contact with the corrosive substance.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Neoprene).Prevents skin contact which can cause severe burns and allergic reactions.[4]
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[4][6]
Respiratory Protection NIOSH-approved respirator if vapors or mists are generated.Prevents inhalation of potentially harmful vapors or mists.[5][6]

Operational and Disposal Plans

A systematic approach to operations and waste disposal is crucial for laboratory safety and environmental compliance.

Engineering Controls and Safe Handling Practices:

  • All handling of this chemical that may generate aerosols or vapors should be conducted in a certified chemical fume hood or other approved local exhaust ventilation system.[4]

  • Ensure eyewash stations and safety showers are readily accessible.[4]

  • Avoid contact with eyes, skin, and clothing.[5]

  • Wash hands thoroughly after handling.[5][6]

  • Keep containers tightly closed when not in use.[4]

Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local governmental regulations.[5][7]

  • The rinsate from cleaning contaminated equipment should be collected and disposed of as chemical waste.[4]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with water or shower. Wash the affected area with soap and water. Seek medical attention if irritation or a rash occurs.[3][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or physician.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Review SDS b Don PPE a->b c Prepare Work Area b->c d Weighing/Aliquoting (in fume hood) c->d e Experimentation d->e f Decontaminate Equipment e->f j Spill or Exposure e->j g Dispose of Waste f->g h Doff PPE g->h i Wash Hands h->i k Follow Emergency Procedures j->k

Caption: Workflow for safe handling of 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.